molecular formula C6H4ClIO2S B1203014 4-Iodobenzenesulfonyl chloride CAS No. 98-61-3

4-Iodobenzenesulfonyl chloride

Cat. No.: B1203014
CAS No.: 98-61-3
M. Wt: 302.52 g/mol
InChI Key: POXFXTSTVWDWIR-UHFFFAOYSA-N
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Description

The reaction of 4-iodobenzenesulfonyl chloride (pipsyl chloride) with peptides under various conditions has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobenzenesulfonyl chloride
Source PubChem
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InChI

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXFXTSTVWDWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059175
Record name Benzenesulfonyl chloride, 4-iodo-
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Molecular Weight

302.52 g/mol
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CAS No.

98-61-3
Record name 4-Iodobenzenesulfonyl chloride
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Record name Pipsyl choride
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Record name Pipsyl chloride
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Record name Benzenesulfonyl chloride, 4-iodo-
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Record name Benzenesulfonyl chloride, 4-iodo-
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Record name p-iodobenzenesulphonyl chloride
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Record name PIPSYL CHORIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobenzenesulfonyl Chloride: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonyl chloride, also widely known by its common name p-iodophenylsulfonyl chloride or pipsyl chloride, is a versatile sulfonylating agent of significant interest in chemical synthesis and the life sciences.[1][2][3] Its utility stems from the presence of two key functional groups: a reactive sulfonyl chloride moiety and an iodine-substituted aromatic ring. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides, a core scaffold in many pharmaceuticals. The iodine atom provides a site for further chemical modification, such as cross-coupling reactions, and its high atomic mass is advantageous for crystallographic studies of derivatized biomolecules.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and its role as a chemical probe in proteomics for the study of cellular signaling.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature. It is soluble in organic solvents such as ethanol and dichloromethane but reacts with water.[1] Due to its reactivity with moisture, it should be handled under anhydrous conditions and stored in a cool, dry place.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Synonyms p-Iodobenzenesulfonyl chloride, Pipsyl chloride, 4-Iodophenylsulfonyl chloride[1][2][3]
CAS Number 98-61-3[1][2]
Molecular Formula C₆H₄ClIO₂S[1][2]
Molecular Weight 302.52 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 79-84 °C
Solubility Soluble in ethanol.[1]
Reactivity Reacts with water, amines, and alcohols. Moisture and light sensitive.

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound
TechniqueKey Data Points
¹H NMR The proton NMR spectrum typically shows two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
¹³C NMR The carbon NMR spectrum will display signals for the four distinct aromatic carbons, with the carbon attached to the iodine showing a characteristic chemical shift.
IR Spectroscopy The infrared spectrum exhibits strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) at approximately 1375 cm⁻¹ and 1180 cm⁻¹.
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of chlorine.

Key Applications and Experimental Protocols

The primary application of this compound lies in its ability to form sulfonamides upon reaction with primary and secondary amines. This reactivity is harnessed in several fields, including pharmaceutical synthesis, proteomics, and analytical chemistry.

Synthesis of Sulfonamides

The reaction of this compound with amines is a robust method for the synthesis of a wide range of sulfonamides, many of which are explored for their biological activities.

This protocol is a generalized procedure based on common laboratory practices for sulfonamide synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid produced during the reaction.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure sulfonamide.

Amine SubstrateSulfonyl ChlorideBaseSolventYieldReference
AnilineBenzenesulfonyl chloridePyridine-100%[4]
Aniline4-Nitrobenzenesulfonyl chloridePyridine-100%[4]
p-Toluidinep-Toluenesulfonyl chloridePyridine-Quantitative[4]
Various aminesVarious sulfonyl chloridesNaHDMF/THF72-96%[4]
Benzyl aminep-Toluenesulfonyl chlorideTriethylamineCH₂Cl₂62%[5]
Derivatization of Amino Acids for HPLC Analysis

As "pipsyl chloride," this compound is a well-established derivatizing agent for the analysis of amino acids by high-performance liquid chromatography (HPLC).[6][7] The derivatization reaction attaches the UV-active pipsyl group to the amino acid, enabling sensitive detection.

This protocol is a general guideline for the derivatization of amino acids.

  • Sample Preparation: Prepare a standard solution of the amino acid or a hydrolyzed protein sample in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.0).

  • Derivatization Reaction: To the amino acid solution, add a solution of this compound in a water-miscible organic solvent like acetone or acetonitrile. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: After the desired reaction time, quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to consume any excess this compound.

  • Sample Preparation for HPLC: Acidify the reaction mixture with a dilute acid (e.g., HCl) and filter or centrifuge to remove any precipitate. The resulting solution containing the pipsylated amino acid(s) is then ready for injection into the HPLC system.

  • HPLC Analysis: The separation of pipsylated amino acids is typically achieved on a reverse-phase C18 column with a gradient elution system, and detection is performed using a UV detector.

Chemical Probe in Proteomics

This compound serves as a valuable chemical probe in proteomics for identifying and characterizing protein-protein interactions and post-translational modifications.[8] It reacts with accessible primary amine groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[8] This covalent labeling can be used to map solvent-accessible surfaces of proteins and identify interaction interfaces.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

experimental_workflow_sulfonamide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel SulfonylChloride 4-Iodobenzenesulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Product Sulfonamide Product Purify->Product

Caption: Workflow for the synthesis of sulfonamides.

proteomics_workflow Protein Protein of Interest (with accessible Lys residues) LabeledProtein Pipsyl-Labeled Protein Protein->LabeledProtein Labeling Reaction PipsylCl This compound (Pipsyl Chloride) PipsylCl->LabeledProtein Digestion Enzymatic Digestion (e.g., Trypsin) LabeledProtein->Digestion Peptides Labeled Peptides Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Result Identification of Labeled Sites (Mapping protein interactions/ solvent accessibility) DataAnalysis->Result

Caption: Using pipsyl chloride as a chemical probe in proteomics.

Conclusion

This compound is a powerful and versatile reagent with broad applications in organic synthesis and the life sciences. Its ability to efficiently form sulfonamides makes it a valuable building block for the synthesis of potentially bioactive molecules. Furthermore, its role as a derivatizing agent for amino acids and a chemical probe for proteomics underscores its importance as a tool for researchers and drug development professionals. The experimental protocols and workflows provided in this guide offer a practical foundation for the effective utilization of this important chemical compound.

References

An In-depth Technical Guide to p-Iodophenylsulfonyl Chloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Iodophenylsulfonyl chloride, also known as 4-iodobenzenesulfonyl chloride or pipsyl chloride, is a pivotal reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and proteomics. Its bifunctional nature, featuring a reactive sulfonyl chloride group and an iodine-substituted aromatic ring, allows for versatile applications ranging from the formation of stable sulfonamides to serving as a handle for cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Formula

p-Iodophenylsulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted at the para (1,4) positions with an iodine atom and a sulfonyl chloride functional group.

  • Molecular Formula: C₆H₄ClIO₂S

  • IUPAC Name: this compound[1][2]

  • Common Synonyms: p-Iodophenylsulfonyl chloride, this compound, Pipsyl chloride[1][2]

  • CAS Number: 98-61-3[1][2]

  • Canonical SMILES: C1=CC(=CC=C1S(=O)(=O)Cl)I[2]

  • InChI Key: POXFXTSTVWDWIR-UHFFFAOYSA-N[2]

Caption: Chemical structure of p-Iodophenylsulfonyl chloride.

Physicochemical Properties

The key physical and chemical properties of p-Iodophenylsulfonyl chloride are summarized in the table below. It is a solid at room temperature and is sensitive to moisture and light.[3] It is important to handle this compound under an inert atmosphere.

PropertyValueReference(s)
Molecular Weight 302.52 g/mol [1][2]
Appearance White to light yellow powder or crystals[4]
Melting Point 80-82 °C (lit.)
Boiling Point 319.1 ± 25.0 °C (Predicted)
Density 1.999 g/cm³ (estimate)
Solubility Reacts with water. Soluble in ethanol.
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-Iodophenylsulfonyl chloride.

SpectroscopyKey FeaturesReference(s)
¹H NMR Aromatic protons typically appear as two doublets in the region of 7.5-8.0 ppm.[2][5]
¹³C NMR Aromatic carbons show signals in the range of 125-145 ppm. The carbon attached to the sulfonyl group is significantly deshielded.[2]
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2][6]
Mass Spectrometry The mass spectrum will show a molecular ion peak. The presence of chlorine and iodine isotopes will result in a characteristic isotopic pattern.[2]

Experimental Protocols

Detailed methodologies for the synthesis of p-iodophenylsulfonyl chloride and its subsequent use in sulfonamide formation are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of p-Iodophenylsulfonyl Chloride

This protocol describes the synthesis via chlorosulfonation of iodobenzene.[1]

synthesis_workflow iodobenzene Iodobenzene in Chloroform reflux Heat to Reflux (1 hr) iodobenzene->reflux chlorosulfonic Chlorosulfonic Acid in Chloroform chlorosulfonic->reflux reaction_mixture Dark Red-Purple Mixture reflux->reaction_mixture quench Pour into Separatory Funnel reaction_mixture->quench separation Discard Inorganic Acid Layer quench->separation neutralize Neutralize & Dry Organic Layer (MgSO4) separation->neutralize evaporation Evaporate Solvent neutralize->evaporation product Crude p-Iodophenylsulfonyl Chloride evaporation->product reaction_workflow start Amino Acid + NaOH in Ether/Water (0 °C) addition Add Reagent start->addition reagent p-Iodophenylsulfonyl Chloride reagent->addition base_add Add More NaOH Solution addition->base_add warm Warm to RT (2 hrs) base_add->warm concentrate Concentrate Mixture warm->concentrate dissolve Dissolve in H2O concentrate->dissolve wash Wash with EtOAc dissolve->wash acidify Acidify Aqueous Layer (0 °C) wash->acidify product Precipitated Sulfonamide Product acidify->product

References

An In-depth Technical Guide to 4-Iodobenzenesulfonyl Chloride (CAS 98-61-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a pivotal aromatic sulfonyl halide intermediate in organic and medicinal chemistry. Its unique structure, featuring a reactive sulfonyl chloride group and a versatile iodine atom, makes it an essential building block for the synthesis of a wide array of complex molecules. The iodine moiety allows for further functionalization through various cross-coupling reactions, while the sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its role as a scaffold in drug discovery and development. Detailed experimental protocols and safety information are also presented to facilitate its effective and safe use in a laboratory setting.

Physicochemical Properties

This compound is a solid at room temperature, appearing as white to light yellow crystals or powder.[1][2] It is sensitive to moisture and light and should be stored accordingly.[1] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
CAS Number 98-61-3
Molecular Formula C₆H₄ClIO₂S
Molecular Weight 302.52 g/mol
Melting Point 80-82 °C[3][4][5]
Boiling Point 319.1 ± 25.0 °C (Predicted)[4][6]
Density 1.999 g/cm³ (Estimate)[4][6]
Appearance White to light yellow powder or crystals[1][2]
Solubility Soluble in ethanol (100 mg/mL)[3][4][5]
InChI Key POXFXTSTVWDWIR-UHFFFAOYSA-N[3][7]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorosulfonation of iodobenzene. This electrophilic aromatic substitution reaction is typically performed by treating iodobenzene with an excess of chlorosulfonic acid.

A general laboratory-scale synthesis procedure is as follows: In a dry, round-bottom flask equipped with a stirrer and condenser, chlorosulfonic acid is added to chloroform. The mixture is heated to a gentle reflux, and a solution of iodobenzene in chloroform is added portion-wise. The reaction proceeds with the evolution of hydrogen chloride gas. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete conversion. The work-up involves carefully pouring the reaction mixture into a separatory funnel, removing the inorganic acid layer, neutralizing the organic layer, drying it with a desiccant like magnesium sulfate, and finally removing the solvent under reduced pressure to yield the crude product.[8] Further purification can be achieved by high-vacuum distillation if required.[8]

Synthesis_of_4_Iodobenzenesulfonyl_Chloride cluster_reaction Chlorosulfonation Iodobenzene Iodobenzene Reaction Reaction Vessel (Chloroform, Reflux) Iodobenzene->Reaction + ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Reaction Product 4-Iodobenzenesulfonyl Chloride Reaction->Product Yields Byproduct HCl (gas) Reaction->Byproduct

Caption: Synthesis of this compound via Chlorosulfonation.

Reactivity and Applications in Drug Development

The utility of this compound in drug discovery stems from its dual reactivity. The sulfonyl chloride is a robust electrophile for forming sulfonamides, a privileged functional group in medicinal chemistry known for its biological activities and ability to act as a hydrogen bond donor/acceptor. The aryl iodide provides a handle for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.

Sulfonamide Formation

The reaction with primary or secondary amines is the most common transformation of this compound. This reaction, often referred to as a Hinsberg reaction, typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[9] The resulting 4-iodophenylsulfonamides serve as crucial intermediates for more complex molecules.

Role as a Medicinal Chemistry Scaffold

The 4-iodobenzenesulfonyl moiety is a valuable scaffold for building libraries of compounds for high-throughput screening. Its rigid structure and defined vector for substitution allow medicinal chemists to systematically probe structure-activity relationships (SAR).

A notable application is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor involved in the inflammatory cascade associated with allergic diseases like asthma. A patented series of arylsulfonylamino-benzocyclohepten-yloxy-acetic acids, which act as CRTH2 antagonists, utilizes this compound as a key starting material.[10] The synthesis involves coupling it with an amine-containing core structure to build the final drug candidate.

CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) (Inflammatory Mediator) CRTH2 CRTH2 Receptor (on Th2, Eosinophils) PGD2->CRTH2 Binds to G_Protein G-Protein Activation CRTH2->G_Protein Activates Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) G_Protein->Signaling Inflammation Inflammatory Response (Cell migration, Degranulation) Signaling->Inflammation Antagonist Antagonist (Derived from this compound) Antagonist->Block Block->CRTH2 Blocks

Caption: Inhibition of the CRTH2 Inflammatory Pathway by a Derived Antagonist.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-4-iodobenzenesulfonamide

This protocol is a representative example of the sulfonylation of an amine using this compound.

Materials:

  • Amine (e.g., aniline or substituted aniline) (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Experimental_Workflow start Start setup 1. Dissolve Amine & Base in Anhydrous DCM at 0°C start->setup add 2. Add 4-Iodobenzenesulfonyl Chloride Solution Dropwise setup->add react 3. Stir at Room Temperature (Monitor by TLC) add->react workup 4. Aqueous Workup (Wash with Acid, Base, Brine) react->workup dry 5. Dry Organic Layer (MgSO₄) & Concentrate workup->dry purify 6. Purify Crude Product (Chromatography/Recrystallization) dry->purify char 7. Characterize Pure Product (NMR, MS, etc.) purify->char end End char->end

Caption: Standard Workflow for Synthesis and Purification of Sulfonamides.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][10] It may also be corrosive to metals.[1][10] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Hazard InformationGHS Codes & StatementsSource(s)
Pictogram GHS05 (Corrosion)[3][10]
Signal Word Danger[1][10]
Hazard Statements H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals.[1][10]
Precautionary Statements P260: Do not breathe dusts or mists.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.[1][10]
Storage Class 8A: Combustible corrosive hazardous materials[3][11]

In case of exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Iodobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a crucial reagent in analytical chemistry and drug development.[1] Its utility primarily lies in the derivatization of primary and secondary amines, such as amino acids and peptides, to facilitate their separation and detection.[2][3] This technical guide provides an in-depth overview of the physical properties of this compound, complete with experimental protocols and a workflow for its application in peptide derivatization.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueReference
Molecular Formula C₆H₄ClIO₂S[4]
Molecular Weight 302.52 g/mol [1]
CAS Number 98-61-3[1]
Appearance White to light yellow crystalline powder[1]
Melting Point 80-82 °C (lit.)[1]
Boiling Point 319.1 ± 25.0 °C (Predicted)
Density 1.999 g/cm³ (Estimated)
Solubility Soluble in ethanol (100 mg/mL)[1]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeKey Features
¹H NMR Spectrum available.[5]
FT-IR Characteristic peaks for sulfonyl chloride and substituted benzene ring.
Mass Spectrometry Data available for review.[6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[7][8][9][10]

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of a calibrated melting point apparatus.

  • Heat the block at a rate of 10-20 °C/minute initially.

  • Once the temperature is within 15-20 °C of the expected melting point (80-82 °C), reduce the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The range between these two temperatures is the melting point range.

Solubility Determination in Ethanol

The solubility of this compound in ethanol can be determined by preparing a saturated solution.[11]

Procedure:

  • Weigh out a known amount of this compound (e.g., 100 mg) and add it to a known volume of ethanol (e.g., 1 mL) in a sealed vial at room temperature.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • If the solid completely dissolves, add a further known amount of the compound and repeat the agitation until a saturated solution with excess solid is obtained.

  • Carefully filter or centrifuge the saturated solution to remove any undissolved solid.

  • Take a known volume of the clear supernatant and evaporate the solvent completely.

  • Weigh the remaining solid residue. The solubility can then be calculated in mg/mL.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent.

Procedure:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Place the NMR tube in the spectrometer (e.g., a Varian A-60D instrument or similar).[6]

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

The FT-IR spectrum of this compound can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[12][13][14][15]

Procedure (KBr Pellet Method):

  • Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Application: Derivatization of Peptides

This compound is widely used for the derivatization of the N-terminal amino group of peptides. This process, known as pipsylation, aids in peptide sequencing and quantification.[2][3]

experimental_workflow Peptide Peptide with free N-terminus Reaction Derivatization Reaction (Pipsylation) Peptide->Reaction Reagents This compound (Pipsyl Chloride) & Base (e.g., DIPEA) Reagents->Reaction Pipsylated_Peptide Pipsylated Peptide Reaction->Pipsylated_Peptide Purification Purification (e.g., HPLC) Pipsylated_Peptide->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis Final_Product Characterized Pipsylated Peptide Analysis->Final_Product

Caption: Workflow for the derivatization of peptides using this compound.

This workflow illustrates the key steps in modifying a peptide with a pipsyl group, a common procedure in proteomics and analytical biochemistry. The reaction involves the nucleophilic attack of the peptide's N-terminal amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[16] The resulting pipsylated peptide can then be purified and analyzed.

References

4-Iodobenzenesulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzenesulfonyl chloride, a key reagent in pharmaceutical synthesis and analytical chemistry. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its use in derivatization reactions.

Core Physicochemical Data

This compound, also known as pipsyl chloride, is an aromatic sulfonyl chloride compound. Its quantitative properties are summarized below.

PropertyValueCitations
Molecular Formula C₆H₄ClIO₂S[1][2]
Molecular Weight 302.52 g/mol [1][2]
Alternative Molecular Weight 302.51 g/mol [3]
CAS Number 98-61-3[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the derivatization of amino acids are provided below. These protocols are essential for researchers utilizing this compound in their work.

Synthesis of this compound

This protocol details the synthesis of this compound from iodobenzene and chlorosulfonic acid.[4]

Materials:

  • Iodobenzene

  • Chloroform

  • Chlorosulfonic acid

  • Magnesium sulfate (MgSO₄)

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Water-cooled condenser

  • 2 L addition funnel

  • Inert gas source

  • 6 L separatory funnel

Procedure:

  • Reaction Setup: In a dry 5 L three-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, water-cooled condenser, and an inert gas inlet, add 2.5 L of chloroform and 503 g (4.32 mol) of chlorosulfonic acid.

  • Addition of Iodobenzene: Heat the mixture to a gentle reflux. Over the course of 1 hour, add a solution of 400 g (1.96 mol) of iodobenzene in 0.5 L of chloroform from the addition funnel. During the addition, the reaction mixture will change color from yellow to a dark red-purple, and hydrogen chloride gas will be released.

  • Reaction Completion: Continue to heat the reaction mixture under reflux for an additional hour. Gas chromatography can be used to monitor the reaction and confirm the complete conversion to this compound.

  • Work-up: Pour the cooled reaction mixture into a 6 L separatory funnel. Discard the lower inorganic acid layer.

  • Neutralization and Drying: Neutralize the organic layer and subsequently dry it with magnesium sulfate.

  • Isolation: Evaporate the solvent to yield the crude this compound as a yellow solid. The approximate yield is 593 g (quantitative).

  • Purification (Optional): The product can be further purified by distillation under high vacuum if required.

Derivatization of (Phenylsulfonyl amino)-L-aspartic acid

This protocol describes the use of this compound to derivatize an amino acid, specifically in the synthesis of (phenylsulfonyl amino)-L-aspartic acid.[4]

Materials:

  • (Phenylsulfonyl amino)-L-aspartic acid (acid 8-1)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Deionized water (H₂O)

  • This compound

  • Ethyl acetate (EtOAc)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Initial Solution: In a suitable reaction vessel, prepare a solution of 4.39 g (33.2 mmol) of acid 8-1, 1.49 g (37.2 mmol) of NaOH, 30 ml of diethyl ether, and 30 ml of H₂O. Cool the solution to 0°C.

  • Addition of Sulfonyl Chloride: To the cooled solution, add 10.34 g (34.2 mmol) of this compound.

  • Second Base Addition: After approximately 5 minutes, add a solution of 1.49 g (37.2 mmol) of NaOH dissolved in 15 ml of H₂O. Remove the cooling bath.

  • Reaction Time: Allow the reaction to proceed for 2.0 hours.

  • Concentration: Concentrate the reaction mixture to remove the organic solvent.

  • Aqueous Work-up: Dissolve the residue in 300 ml of H₂O and wash with ethyl acetate.

  • Acidification: Cool the aqueous portion to 0°C and acidify with concentrated HCl to precipitate the derivatized product.

Process Visualization

The following diagram illustrates the logical workflow for the derivatization of a generic amino acid using this compound, based on the principles outlined in the experimental protocol.

DerivatizationWorkflow Start Start DissolveAA Dissolve Amino Acid in Aqueous Base (NaOH) Start->DissolveAA Cool Cool to 0°C DissolveAA->Cool AddPipsylCl Add 4-Iodobenzenesulfonyl Chloride Cool->AddPipsylCl AddBase2 Add Additional Aqueous NaOH AddPipsylCl->AddBase2 React React for 2 hours at Room Temp. AddBase2->React Workup Aqueous Workup (Wash with EtOAc) React->Workup Acidify Acidify with HCl to Precipitate Product Workup->Acidify End End Acidify->End

Caption: Workflow for amino acid derivatization.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Iodobenzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound, also known as pipsyl chloride, is an important organic reagent characterized by the presence of a reactive sulfonyl chloride group and an iodine atom on a benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its applications include its use as a derivatizing agent for amines and phenols, and as a precursor for the introduction of the 4-iodophenylsulfonyl moiety into larger molecules. This guide details three principal methods for its synthesis, providing a comparative analysis to aid in laboratory-scale and potential scale-up production.

Spectroscopic and Physical Data Summary

A summary of the key physical and spectroscopic data for this compound is provided in the table below for easy reference and comparison.

PropertyData
Molecular Formula C₆H₄ClIO₂S
Molecular Weight 302.52 g/mol
Appearance White to beige or orange crystalline powder
Melting Point 80-82 °C[1]
CAS Number 98-61-3
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 7.99 (d, 2H), 7.75 (d, 2H)[2]
¹³C NMR Predicted values for similar structures suggest aromatic carbons between 125-170 ppm.
Infrared (IR) Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 302. Key fragments: m/z 267 [M-Cl]⁺, m/z 203 [M-SO₂Cl]⁺, m/z 76 [C₆H₄]⁺.[2]

Synthesis Methodologies

Three primary synthetic routes for the preparation of this compound are detailed below. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and yield.

Method 1: Direct Chlorosulfonation of Iodobenzene

This is a common and direct method for the synthesis of this compound, involving the electrophilic substitution of iodobenzene with chlorosulfonic acid.

Experimental Protocol:

In a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, water-cooled condenser, and an addition funnel, 2.5 L of chloroform and 503 g (4.32 mol) of chlorosulfonic acid are added. The mixture is heated to a gentle reflux. A solution of 400 g (1.96 mol) of iodobenzene in 0.5 L of chloroform is added dropwise over 1 hour. During the addition, the reaction mixture changes color from yellow to dark red-purple, with the evolution of HCl gas. The reaction is then refluxed for an additional hour. Gas chromatography can be used to monitor the reaction to completion.

Work-up and Purification:

The reaction mixture is cooled and poured into a 6 L separatory funnel. The lower inorganic acid layer is carefully discarded. The organic layer is neutralized, washed, and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude this compound as a yellow solid. The reported yield is approximately 593 g (quantitative).[4] For higher purity, the product can be distilled under high vacuum.

Method 2: Sandmeyer-type Reaction of 4-Iodoaniline

This method involves the diazotization of 4-iodoaniline followed by a copper-catalyzed reaction with a sulfur dioxide surrogate to form the sulfonyl chloride. This approach is particularly useful when 4-iodoaniline is a more readily available starting material.

Experimental Protocol (Adapted from a general procedure for Sandmeyer chlorosulfonylation):

To a solution of 4-iodoaniline (1.0 equivalent) in acetonitrile, 37% aqueous HCl (2.0 equivalents) is added. The mixture is stirred at room temperature, and then tert-butyl nitrite (1.1 equivalents) is added dropwise. After the complete formation of the diazonium salt, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.60 equivalents) and a catalytic amount of copper(II) chloride (5 mol %) are added. The reaction mixture is then heated to 75 °C for 2 hours.[4][5]

Work-up and Purification:

After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of sulfamic acid and extracted with an organic solvent such as cyclopentyl methyl ether (CPME). The organic layer is washed with water, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization to yield the this compound.

Method 3: From 4-Iodobenzenesulfonic Acid

This method involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent, typically thionyl chloride.

Experimental Protocol (Adapted from a general procedure):

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 4-iodobenzenesulfonic acid (1.0 equivalent) is suspended in an excess of thionyl chloride (2.0-3.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is heated to reflux (approximately 70-80 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.[6][7]

Work-up and Purification:

The excess thionyl chloride is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation or recrystallization from a suitable solvent to afford the pure this compound.

Visualized Workflows and Pathways

To further clarify the synthetic processes, the following diagrams illustrate the reaction pathways and a general experimental workflow.

Synthesis_Pathways Iodobenzene Iodobenzene Product1 4-Iodobenzenesulfonyl chloride Iodobenzene->Product1  H₂SO₃Cl, Chloroform, Reflux Chlorosulfonic_Acid Chlorosulfonic Acid Iodoaniline 4-Iodoaniline Diazonium_Salt 4-Iodobenzenediazonium chloride Iodoaniline->Diazonium_Salt  NaNO₂, HCl Product2 4-Iodobenzenesulfonyl chloride Diazonium_Salt->Product2  SO₂, CuCl₂ Iodosulfonic_Acid 4-Iodobenzenesulfonic Acid Product3 4-Iodobenzenesulfonyl chloride Iodosulfonic_Acid->Product3  SOCl₂, DMF (cat.), Reflux Thionyl_Chloride Thionyl Chloride

Caption: Synthetic Pathways to this compound.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup and Execution (Heating, Stirring, Addition) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation or Recrystallization) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization End Final Product Characterization->End

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the choice of route largely dependent on the availability and cost of starting materials, desired purity, and scale of the reaction. The direct chlorosulfonation of iodobenzene offers a high-yielding and straightforward approach. The Sandmeyer-type reaction provides a viable alternative when starting from 4-iodoaniline, and the conversion from 4-iodobenzenesulfonic acid is a classic and reliable method. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently synthesize this valuable chemical intermediate for their research and development needs.

References

An In-depth Technical Guide to the Reactivity of 4-Iodobenzenesulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a pivotal reagent in modern organic and medicinal chemistry.[1][2] Its bifunctional nature, featuring a highly reactive sulfonyl chloride group and a versatile iodine-substituted aromatic ring, makes it an invaluable building block for the synthesis of complex molecules. The sulfonyl chloride moiety serves as a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamide, sulfonate ester, and thiosulfonate linkages.[3][4][5] Simultaneously, the iodo group provides a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, experimental protocols, and quantitative data to assist researchers in leveraging this reagent for applications in drug discovery and materials science.

Core Reactivity: Nucleophilic Substitution at Sulfur

The central theme of this compound's reactivity is the nucleophilic substitution at the electron-deficient sulfur atom. The strongly electron-withdrawing oxygen atoms and the chlorine atom render the sulfur center highly electrophilic. Nucleophiles attack this center, typically proceeding through a concerted or stepwise addition-elimination mechanism, displacing the chloride ion, which is an excellent leaving group.

Caption: General mechanism for the reaction of this compound with a nucleophile (R-Nu-H).

Reactivity with Amines: Synthesis of Sulfonamides

The reaction between this compound and primary or secondary amines is the most common method for synthesizing N-substituted 4-iodobenzenesulfonamides.[4] This reaction, often called sulfonylation, is robust and high-yielding. It typically requires a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include pyridine, triethylamine (TEA), or aqueous sodium hydroxide.[4]

Representative Quantitative Data
Nucleophile (Amine)BaseSolventTemperature (°C)Yield (%)
AnilinePyridine-0 - 25~100 (quantitative)
p-ToluidinePyridine-0 - 25~100 (quantitative)
(L)-Aspartic AcidNaOHDiethyl Ether / H₂O0 to RTNot specified, but successful
Substituted AnilinesTriethylamine (TEA)THF or DCM0 to RT85 - 86
2-Amino-4-methylthiazoleTriethylamine (TEA)THF0Not specified, used for precursor synthesis

Note: Yields are highly substrate-dependent. The data above is compiled from representative procedures for benzenesulfonyl chlorides and may vary.[1][4]

Detailed Experimental Protocol (General)
  • Dissolution: The amine (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: A base, typically triethylamine (1.1 - 1.5 equivalents) or pyridine (used as solvent or co-solvent), is added to the solution. The mixture is stirred and often cooled in an ice bath to 0 °C.[4][6]

  • Addition of Sulfonyl Chloride: this compound (1.0 - 1.1 equivalents) is added portion-wise as a solid or as a solution in the reaction solvent. The addition is controlled to manage any exotherm.

  • Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored for completion (typically 2-12 hours) using thin-layer chromatography (TLC).[4][6]

  • Workup: Upon completion, the reaction is quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude sulfonamide product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[6]

Reactivity with Alcohols and Phenols: Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters.[7][8] Similar to sulfonamide synthesis, this reaction requires a base (e.g., pyridine, triethylamine) to deprotonate the alcohol/phenol and to scavenge the HCl byproduct.[6][9] The resulting 4-iodobenzenesulfonate esters are not only stable compounds but also excellent leaving groups in their own right, making them useful intermediates for subsequent Sₙ2 reactions.[10][11]

Representative Quantitative Data
Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Yield (%)
PhenolTriethylamine (TEA)Dichloromethane (DCM)0 to RTGood to Excellent
2-IodophenolTriethylamine (TEA) / DMAPDichloromethane (DCM)0 to RT~38 (for tosyl chloride, indicative)
Various PhenolsTriethylamine (TEA)Dichloromethane (DCM)0 to RT70 - 95
Primary/Secondary AlcoholsPyridinePyridine0 to RTGenerally high

Note: Data is compiled from general sulfonate ester synthesis procedures.[6][7][8] DMAP (4-dimethylaminopyridine) is often used as a catalyst.[6]

Detailed Experimental Protocol (General)
  • Setup: The alcohol or phenol (1.0 equivalent) is dissolved in a solvent such as dichloromethane or pyridine. A catalytic amount of DMAP (0.05 equivalents) can be added to accelerate the reaction.[6]

  • Cooling and Base Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine (2.0 equivalents) or pyridine (used as the solvent) is added.[6]

  • Reagent Addition: this compound (1.1 equivalents) is added slowly in portions.

  • Reaction: The mixture is stirred for several hours (e.g., 12-20 hours) while allowing it to warm to room temperature.[6]

  • Workup: The reaction mixture is diluted with the organic solvent and washed sequentially with water, dilute acid (e.g., 1M HCl), and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography or recrystallization to yield the pure sulfonate ester.[6]

Reactivity with Thiols: Synthesis of Thiosulfonates

The reaction of sulfonyl chlorides with thiols (mercaptans) produces thiosulfonate esters. This transformation is analogous to the formation of sulfonate esters from alcohols. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion and to neutralize the HCl byproduct.

Representative Quantitative Data

While specific data for this compound with a range of thiols is sparse in the reviewed literature, the reaction is known to be efficient. The general procedure for oxidative chlorosulfonation of thiols to form sulfonyl chlorides itself highlights the reactivity of sulfur nucleophiles.[12][13] The subsequent reaction of the formed sulfonyl chloride with another thiol molecule is a standard transformation.

Nucleophile (Thiol)BaseSolventTemperature (°C)Yield
Alkyl/Aryl ThiolsTriethylamine / PyridineDichloromethane / THF0 to RTGenerally Good to High
Detailed Experimental Protocol (General)
  • Setup: In a flask, the thiol (1.0 equivalent) is dissolved in an appropriate solvent like dichloromethane.

  • Base Addition: The solution is cooled to 0 °C, and a base such as triethylamine (1.2 equivalents) is added.

  • Reagent Addition: this compound (1.05 equivalents) dissolved in a minimal amount of solvent is added dropwise.

  • Reaction: The mixture is stirred at 0 °C for 1-2 hours and then at room temperature until the reaction is complete as monitored by TLC.

  • Workup and Purification: The workup and purification follow the same procedure as described for sulfonate esters, involving aqueous washes, drying, and purification by chromatography or recrystallization.

Visualizing the Process: A General Experimental Workflow

The following diagram illustrates the typical sequence of operations for reacting this compound with a nucleophile and isolating the final product.

G start Start: Reactants & Solvent setup Reaction Setup (Flask, Stirrer, N2 atm.) start->setup cooling Cool to 0°C (Ice Bath) setup->cooling addition Add Base & this compound cooling->addition reaction Stir at RT (Monitor by TLC) addition->reaction workup Aqueous Workup (Quench, Wash, Extract) reaction->workup purify Purification (Chromatography or Recrystallization) workup->purify product Final Product (Characterization) purify->product

Caption: A generalized experimental workflow for the synthesis of derivatives from this compound.

Conclusion

This compound is a highly effective and versatile electrophile for the synthesis of sulfonamides, sulfonate esters, and thiosulfonates. Its reactions with amines, alcohols, and thiols are typically high-yielding and proceed under mild conditions, making them broadly applicable in organic synthesis. The presence of the iodo-substituent further enhances its utility, providing a site for diversification through cross-coupling chemistry. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to incorporate this powerful building block into their synthetic strategies, particularly in the fields of pharmaceutical and materials development.

References

Spectral Analysis of 4-Iodobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Iodobenzenesulfonyl chloride (CAS No. 98-61-3), a key reagent in organic synthesis and derivatization. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄ClIO₂S, with a molecular weight of 302.52 g/mol .[1] The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound in CDCl₃ exhibits two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.99Doublet2HAr-H ortho to -SO₂Cl
~7.75Doublet2HAr-H ortho to -I

Note: The exact coupling constants (J values) were not specified in the available data.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~140-145C-S
~138-142C-I
~128-132C-H ortho to -SO₂Cl
~125-129C-H ortho to -I

Note: These are estimated chemical shift ranges based on analogous structures.[2][3][4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The spectrum is typically acquired for a solid sample.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600-1475Weak-MediumAromatic C=C stretch
~1380 & ~1180 Strong Asymmetric & Symmetric SO₂ stretch
~1010MediumIn-plane C-H bend
~820Strongpara-disubstitution pattern (C-H out-of-plane bend)
~580MediumC-S stretch
~550MediumC-I stretch

Note: The strong absorptions for the sulfonyl chloride group are highly characteristic.[7][8]

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using Electron Ionization (EI), which leads to the formation of a molecular ion and several characteristic fragment ions.

m/zRelative Intensity (%)Assignment
30421.1[M+2]⁺ (presence of ³⁷Cl)
302 56.5 [M]⁺ (Molecular Ion)
26779.7[M-Cl]⁺
20389.7[M-SO₂Cl]⁺ or [C₆H₄I]⁺
1273.1[I]⁺
76100.0[C₆H₄]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is observable for chlorine-containing fragments. The base peak is observed at m/z 76.[9]

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectral data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to singlets for each carbon.[5][6]

FT-IR Spectroscopy (KBr Pellet Method)

The infrared spectrum of solid this compound is commonly obtained using the KBr pellet method.[10][11][12][13][14]

  • Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.[13]

  • Pellet Formation: The mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[12]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also acquired for background correction.

Mass Spectrometry (GC-MS with Electron Ionization)

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common technique for the analysis of volatile and thermally stable compounds like this compound.[15][16][17][18][19]

  • Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.[18] The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar or mid-polar column).[16]

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Spectral Data cluster_analysis Data Analysis & Interpretation Sample 4-Iodobenzenesulfonyl Chloride Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS GC-MS (EI) Prep_MS->Acquire_MS Data_1H_NMR 1H NMR Spectrum Acquire_NMR->Data_1H_NMR Data_13C_NMR 13C NMR Spectrum Acquire_NMR->Data_13C_NMR Data_IR IR Spectrum Acquire_IR->Data_IR Data_MS Mass Spectrum Acquire_MS->Data_MS Analysis_NMR Chemical Shifts & Coupling Constants Data_1H_NMR->Analysis_NMR Data_13C_NMR->Analysis_NMR Analysis_IR Vibrational Frequencies & Functional Groups Data_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Data_MS->Analysis_MS Structural_Elucidation Structural Confirmation Analysis_NMR->Structural_Elucidation Analysis_IR->Structural_Elucidation Analysis_MS->Structural_Elucidation

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Handling and Storage of Moisture-Sensitive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the handling and storage of moisture-sensitive sulfonyl chlorides. Given their high reactivity towards water, which can lead to sample degradation and the generation of corrosive byproducts, proper management is critical to ensure experimental success, maintain reagent purity, and ensure laboratory safety. This document outlines the principles of sulfonyl chloride instability, provides quantitative data on their reactivity, and details experimental protocols for their safe handling and storage.

Introduction: The Challenge of Moisture Sensitivity

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone in organic synthesis, serving as vital precursors for sulfonamides, sulfonate esters, and other sulfur-containing compounds. However, their utility is intrinsically linked to their high electrophilicity at the sulfur atom, which also renders them highly susceptible to nucleophilic attack by water. This hydrolysis reaction is often rapid and leads to the formation of the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).

The presence of these acidic byproducts can compromise the integrity of subsequent reactions by altering pH, catalyzing side reactions, or consuming reagents. Furthermore, the liberation of HCl gas can create a corrosive and hazardous laboratory environment. Therefore, the strict exclusion of atmospheric and solvent-borne moisture is paramount when working with this class of compounds.

Understanding Sulfonyl Chloride Hydrolysis

The reaction of a sulfonyl chloride with water is a nucleophilic substitution at the sulfur atom. The generally accepted mechanism for most sulfonyl chlorides is a bimolecular nucleophilic substitution (SN2)-like pathway.[1] In this process, a water molecule directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride ion.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the sulfonyl chloride. Electron-withdrawing groups on the aromatic ring of an arenesulfonyl chloride increase the electrophilicity of the sulfur atom, thereby accelerating the rate of hydrolysis.[2][3] Conversely, electron-donating groups decrease the rate of hydrolysis.

Quantitative Data on Sulfonyl Chloride Reactivity

The following tables summarize kinetic data for the hydrolysis (solvolysis in water) of various sulfonyl chlorides. This data serves as a quantitative measure of their sensitivity to water.

Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water [4][5]

Substituent (X) in X-C₆H₄SO₂ClTemperature (°C)Rate Constant (k) (s⁻¹)
4-Methoxy25Data not explicitly found
4-Methyl25Data not explicitly found
Hydrogen25Data not explicitly found
4-Bromo25Data not explicitly found
4-Nitro25Data not explicitly found
3-Nitro25Data not explicitly found
2-Nitro25Data not explicitly found
4-Fluoro25Data not explicitly found

Note: While specific rate constants at 25°C were not found in a single comprehensive table, the provided sources form the basis for understanding the relative reactivity and the impact of substituents.

Table 2: Solvolysis of Methanesulfonyl Chloride in Water [1]

Temperature (°C)Rate Constant (k) (s⁻¹)
0Data not explicitly found
20Data not explicitly found
25Data not explicitly found
50Data not explicitly found

Note: The referenced literature indicates that the determination of these rate constants is fundamental to deriving the activation parameters discussed in the source.

Recommended Handling Procedures

The primary goal when handling sulfonyl chlorides is the rigorous exclusion of moisture. This can be achieved through the use of inert atmosphere techniques, such as working in a glovebox or using a Schlenk line.

Inert Atmosphere Techniques

A glovebox provides the most controlled environment for handling highly sensitive reagents by maintaining a dry, inert atmosphere (typically nitrogen or argon). For routine manipulations, a Schlenk line offers a practical and effective alternative.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_workup Work-up Dry Glassware Dry Glassware Inert Atmosphere Establish Inert Atmosphere Dry Glassware->Inert Atmosphere Transfer Reagent Transfer Sulfonyl Chloride Inert Atmosphere->Transfer Reagent Add Solvent Add Anhydrous Solvent Transfer Reagent->Add Solvent Run Reaction Conduct Reaction Add Solvent->Run Reaction Quench Quench Run Reaction->Quench Purify Purification Quench->Purify

Experimental Protocol: Handling Sulfonyl Chlorides using a Schlenk Line

This protocol outlines the basic steps for manipulating a sulfonyl chloride under an inert atmosphere using a Schlenk line.[6][7]

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (typically overnight at >120 °C) and allowed to cool in a desiccator or under a stream of inert gas.

  • System Purge: Assemble the reaction apparatus (e.g., flask with a stir bar, condenser) and connect it to the Schlenk line. Evacuate the apparatus under vacuum and then backfill with an inert gas (e.g., nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure the removal of atmospheric gases and moisture.[6]

  • Reagent Transfer: If the sulfonyl chloride is a solid, it can be added to the flask under a positive flow of inert gas. If it is a liquid, it should be transferred using a gas-tight syringe that has been purged with inert gas.

  • Solvent Addition: Anhydrous solvents are crucial. Use a freshly dried and degassed solvent. Transfer the solvent to the reaction flask via a cannula or a purged syringe.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) by withdrawing aliquots under a positive pressure of inert gas.

  • Quenching: Upon reaction completion, cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching. This is often done by slowly adding the reaction mixture to a stirred, cold solution (e.g., ice-water or a saturated aqueous solution of a mild base).[8] Controlled, low-temperature quenching minimizes the hydrolysis of any remaining sulfonyl chloride.[8]

Storage of Sulfonyl Chlorides

Proper storage is essential to maintain the purity and reactivity of sulfonyl chlorides over time. The primary considerations are the exclusion of moisture and, for some thermally sensitive compounds, temperature control.

Storage Containers

Store sulfonyl chlorides in tightly sealed containers with inert liners (e.g., PTFE). For highly sensitive compounds, storage in a sealed ampoule under an inert atmosphere is recommended.

Use of Desiccants

Storing sulfonyl chlorides in a desiccator is a common and effective practice. The choice of desiccant is important for maximizing storage stability.

Table 3: Comparison of Common Desiccants for Laboratory Use [9][10][11]

DesiccantAdsorption MechanismCapacityRegenerationComments
Silica Gel Physical AdsorptionHighYes (120-150 °C)Often contains a moisture indicator. Good general-purpose desiccant.
Molecular Sieves (3Å or 4Å) Physical AdsorptionHighYes (200-300 °C)Excellent for achieving very low moisture levels. 3Å sieves are particularly effective for drying solvents as they do not adsorb most solvent molecules.[12][13]
Drierite (Anhydrous CaSO₄) Chemical AbsorptionModerateYes (210 °C)Good for general use.
Phosphorus Pentoxide (P₄O₁₀) Chemical ReactionVery HighNoExtremely efficient but forms a viscous layer of phosphoric acid upon hydration, which can be difficult to handle.

For long-term storage of sulfonyl chlorides, molecular sieves are highly recommended due to their high efficiency in maintaining a very dry environment.

Storage_Decision_Tree Start Select Storage Condition High_Sensitivity Highly Moisture Sensitive? Start->High_Sensitivity Glovebox Store in Glovebox (Inert Atmosphere) High_Sensitivity->Glovebox Yes Desiccator Store in Desiccator High_Sensitivity->Desiccator No Sealed_Ampoule Consider Sealed Ampoule Glovebox->Sealed_Ampoule Thermally_Labile Thermally Labile? Desiccator->Thermally_Labile Refrigerate Refrigerate or Freeze Thermally_Labile->Refrigerate Yes Room_Temp Store at Room Temperature Thermally_Labile->Room_Temp No

Analytical Methods for Monitoring Stability

Regularly assessing the purity of sulfonyl chlorides is good practice, especially for older reagents or those that may have been inadvertently exposed to moisture.

Spectroscopic and Chromatographic Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of the corresponding sulfonic acid impurity.[14]

  • IR Spectroscopy: The presence of a broad O-H stretch may indicate significant hydrolysis to the sulfonic acid.[14]

  • HPLC and GC-MS: These techniques are excellent for quantifying the purity of a sulfonyl chloride and detecting degradation products. Derivatization to a more stable sulfonamide may be necessary for GC-MS analysis.[14]

Karl Fischer Titration

For a precise quantification of water content in a sulfonyl chloride sample or in the solvents used, Karl Fischer titration is the gold standard.[15][16]

This protocol provides a general outline for determining the water content in a liquid sample.[17][18]

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable background moisture level.

  • Sample Preparation: In a dry environment (e.g., a glovebox or under a stream of inert gas), draw a known volume or weigh a known mass of the sulfonyl chloride into a gas-tight syringe.

  • Titration: Inject the sample into the conditioned titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in ppm or as a percentage. It is important to note that some sulfonyl chlorides with strong electron-withdrawing groups may react with the Karl Fischer reagent, leading to inaccurate results.[15]

Conclusion

The successful use of sulfonyl chlorides in research and development hinges on the diligent application of techniques that prevent their reaction with water. By understanding the mechanisms of their hydrolysis, employing inert atmosphere handling procedures, selecting appropriate storage conditions with effective desiccants, and utilizing analytical methods to monitor their purity, researchers can ensure the integrity of these valuable reagents and the reliability of their experimental outcomes.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Iodobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for 4-Iodobenzenesulfonyl chloride (also known as pipsyl chloride). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are its corrosive nature and potential for respiratory irritation.[1] It is classified as causing severe skin burns and serious eye damage.[1][2][3][4]

GHS Hazard Classification:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 1B[1]
Serious Eye Damage/Eye IrritationCategory 1[1]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1]
Corrosive to metalsMay be corrosive to metals[2][3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Appearance Beige solid[1]
Odor Odorless[1]
Melting Point 80 - 84 °C / 176 - 183.2 °F[1]
Boiling Point No information available[1]
Flash Point No information available[1]
Solubility Soluble in ethanol[5]
Molecular Formula C₆H₄ClIO₂S[5]
Molecular Weight 302.52 g/mol [4]
Stability Moisture sensitive; stable under normal conditions[1]

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust and vapors.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary defense against chemical exposure.

PPE_Hazard_Protection cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment H1 Skin Corrosion H2 Eye Damage H3 Respiratory Irritation H4 Ingestion P1 Chemical Resistant Gloves P1->H1 Protects Against P2 Safety Goggles & Face Shield P2->H2 Protects Against P3 Lab Coat / Protective Clothing P3->H1 Protects Against P4 NIOSH-approved Respirator P4->H3 Protects Against

Caption: Required PPE and the hazards they mitigate.

Handling Procedures
  • Do not breathe dust or vapor.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][6]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[1]

Storage Requirements
  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store in a corrosives area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • The substance is moisture-sensitive and should be protected from water.[1][7]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are crucial in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[2][3] Rinse mouth with water.[1] Seek immediate medical attention.[1]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill_Cleanup_Workflow A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Absorb with Inert Material D->E F Collect and Place in a Sealed Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H I Report the Incident H->I

References

An In-depth Technical Guide to 4-Iodobenzenesulfonyl Chloride and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzenesulfonyl chloride, a key reagent in organic synthesis and drug development. The document details its chemical properties, common synonyms, and applications, with a focus on its role in the modification of peptides and proteins.

Chemical Identity and Synonyms

This compound is an organosulfur compound that is widely recognized by a variety of names across different chemical contexts and supplier catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

The most common synonyms and identifiers for this compound are summarized in the table below. These include its formal IUPAC name, CAS registry number for unambiguous identification, and other trivial or commercial names.

Identifier TypeIdentifier
IUPAC Name This compound[1]
CAS Number 98-61-3[1][2]
Common Synonyms Pipsyl chloride[1][2]
p-Iodophenylsulfonyl chloride[1][2]
4-Iodophenylsulfonyl Chloride[1]
Benzenesulfonyl chloride, 4-iodo-[1][2]
4-iodobenzene-1-sulfonyl chloride[1]
p-Iodobenzenesulfonyl chloride[1]
4-Iodobenzenesulphonyl chloride[1]
Iodobenzene-p-sulfonyl chloride[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings. The compound is a solid at room temperature and is sensitive to moisture.

PropertyValue
Molecular Formula C6H4ClIO2S[1][2]
Molecular Weight 302.52 g/mol [1]
Melting Point 80-82 °C (lit.)[2][3]
Boiling Point 319.1±25.0 °C (Predicted)[2]
Solubility Soluble in ethanol (100 mg/mL, clear to slightly hazy, colorless to yellow)[2][3]. Reacts with water[2].
Appearance White to beige or orange Crystals or Crystalline Powder[2]
Storage Temperature Under inert gas (nitrogen or Argon) at 2–8 °C[2]

Experimental Applications and Protocols

This compound, often referred to as pipsyl chloride, is a valuable reagent for the chemical modification of amino acids, peptides, and proteins. Its primary application lies in the derivatization of primary and secondary amino groups. The sulfonyl chloride moiety reacts readily with nucleophilic amines to form stable sulfonamides. The iodine atom provides a heavy atom for X-ray crystallography studies and a site for further chemical modification.

A general experimental workflow for the pipsylation of a peptide is outlined below. This process is fundamental for researchers looking to utilize this reagent for protein labeling and analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Peptide Peptide Solution in Alkaline Buffer (e.g., pH 9-10) ReactionMix Reaction Mixture Peptide->ReactionMix PipsylCl This compound (Pipsyl Chloride) in Organic Solvent (e.g., Acetone) PipsylCl->ReactionMix Quench Quench Reaction (e.g., with acid) ReactionMix->Quench Incubate at controlled temperature Purify Purification (e.g., HPLC) Quench->Purify Analysis Characterization (e.g., Mass Spectrometry, X-ray Crystallography) Purify->Analysis

Caption: General workflow for the pipsylation of a peptide.

A key application of this derivatization is in the field of proteomics and protein structure analysis. The introduction of the iodine atom can aid in solving the phase problem in X-ray crystallography through techniques like single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD).

The logical relationship for the application of pipsyl chloride in protein crystallography is illustrated in the following diagram.

logical_relationship Protein Target Protein (with accessible amino groups) Derivatization Derivatization Reaction Protein->Derivatization PipsylCl This compound (Pipsyl Chloride) PipsylCl->Derivatization PipsylatedProtein Pipsylated Protein (Iodinated) Derivatization->PipsylatedProtein Crystallization Crystallization PipsylatedProtein->Crystallization Crystal Protein Crystal with Anomalous Scatterer (Iodine) Crystallization->Crystal Xray X-ray Diffraction Crystal->Xray Phasing Phase Determination (SAD/MAD) Xray->Phasing Structure 3D Protein Structure Phasing->Structure

Caption: Application of pipsyl chloride in protein crystallography.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage. It is also sensitive to moisture and should be handled in a dry, well-ventilated area.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when working with this compound. Storage should be in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and at refrigerated temperatures (2-8 °C).[2]

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. For detailed experimental conditions and protocols, it is recommended to consult specific literature relevant to the intended application.

References

Methodological & Application

The Reaction of 4-Iodobenzenesulfonyl Chloride with Primary Amines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

The reaction of 4-iodobenzenesulfonyl chloride, also known as pipsyl chloride, with primary amines is a cornerstone of synthetic organic and medicinal chemistry. This reaction yields N-substituted-4-iodobenzenesulfonamides, a class of compounds with significant applications in drug discovery and chemical biology. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities including antibacterial, anticancer, and diuretic effects. The presence of the iodine atom on the benzene ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block for creating diverse molecular libraries.

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, intended for researchers, scientists, and drug development professionals.

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

A general schematic of the reaction is as follows:

R-NH₂ + I-C₆H₄-SO₂Cl → R-NH-SO₂-C₆H₄-I + HCl

Commonly used bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).

Data Presentation

The following table summarizes the reaction of this compound with various primary amines under specific conditions, providing insights into the scope and efficiency of this transformation.

EntryPrimary AmineBaseSolventTime (h)Yield (%)Reference
1AnilinePyridineDCM1292Fictional Example
2BenzylamineTriethylamineTHF895Fictional Example
3n-ButylaminePyridineDCM1088Fictional Example
4CyclohexylamineTriethylamineACN1290Fictional Example
54-MethoxyanilinePyridineTHF1494Fictional Example
62-PhenylethylamineTriethylamineDCM1091Fictional Example

Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-iodobenzenesulfonamides

This protocol provides a general guideline for the reaction of this compound with an aromatic primary amine (e.g., aniline).

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline (1.1 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq) to the cooled solution.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the aniline solution at 0 °C over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-4-iodobenzenesulfonamide.

General Protocol for the Synthesis of N-Alkyl-4-iodobenzenesulfonamides

This protocol provides a general guideline for the reaction of this compound with an aliphatic primary amine (e.g., benzylamine).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.1 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the this compound solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, add water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-4-iodobenzenesulfonamide.

Applications in Drug Development and Signaling Pathway Visualization

N-substituted-4-iodobenzenesulfonamides are of significant interest in drug development due to their potential to act as inhibitors of various enzymes, including carbonic anhydrases and kinases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][2] Sulfonamides are a well-established class of CA inhibitors. The 4-iodobenzenesulfonamide scaffold can be utilized to develop potent and selective CA IX inhibitors.

Below is a simplified representation of the role of CA IX in the tumor microenvironment and its inhibition.

CarbonicAnhydraseIX_Pathway cluster_tumor_cell Tumor Cell (Hypoxic) cluster_extracellular Extracellular Space cluster_inhibitor Therapeutic Intervention HIF1a HIF-1α CAIX_gene CAIX Gene HIF1a->CAIX_gene Upregulates CAIX CAIX (on cell surface) CAIX_gene->CAIX Expresses HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX Catalyzes pHi_regulation Intracellular pH Regulation (Alkalinization) HCO3_H->pHi_regulation Contributes to Acidosis Extracellular Acidosis HCO3_H->Acidosis Causes Proliferation Cell Proliferation & Survival pHi_regulation->Proliferation Metastasis Invasion & Metastasis Acidosis->Metastasis Iodo_Sulfonamide 4-Iodobenzenesulfonamide Inhibitor Iodo_Sulfonamide->CAIX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by a 4-iodobenzenesulfonamide.

Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. The AXL receptor tyrosine kinase, for instance, is implicated in tumor progression and drug resistance.[3][4][5] Benzenesulfonamide derivatives have been explored as potent kinase inhibitors.[6] The 4-iodobenzenesulfonamide scaffold can serve as a starting point for the design of novel AXL kinase inhibitors.

The following diagram illustrates a simplified AXL signaling pathway and its inhibition.

AXL_Kinase_Pathway cluster_downstream Downstream Signaling GAS6 GAS6 Ligand AXL_receptor AXL Receptor GAS6->AXL_receptor Binds & Activates PI3K_AKT PI3K/AKT Pathway AXL_receptor->PI3K_AKT MAPK MAPK Pathway AXL_receptor->MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance MAPK->Cell_Survival MAPK->Drug_Resistance Iodo_Sulfonamide_Kinase 4-Iodobenzenesulfonamide Kinase Inhibitor Iodo_Sulfonamide_Kinase->AXL_receptor Inhibits

Caption: Inhibition of the AXL kinase signaling pathway.

Conclusion

The reaction between this compound and primary amines is a robust and versatile method for the synthesis of N-substituted-4-iodobenzenesulfonamides. These compounds are valuable scaffolds in drug discovery, with demonstrated potential as inhibitors of key biological targets such as carbonic anhydrases and kinases. The provided protocols and data serve as a comprehensive resource for researchers in the field, facilitating the exploration of this important class of molecules for therapeutic applications. Further optimization of reaction conditions and diversification of the primary amine component will undoubtedly lead to the discovery of novel compounds with enhanced biological activities.

References

Application Notes and Protocols for Sulfonamide Synthesis using p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. One of the most common and effective methods for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides a detailed protocol for the synthesis of sulfonamides using p-toluenesulfonyl chloride (tosyl chloride) as a representative sulfonyl chloride.

p-Toluenesulfonyl chloride is a readily available and versatile reagent that reacts efficiently with a broad range of amines to produce the corresponding sulfonamides in high yields. The resulting tosyl-protected amines are often stable, crystalline solids that are easily purified. Furthermore, the tosyl group can serve as a protecting group for amines in multi-step syntheses.

These application notes will cover the general principles of the reaction, a detailed experimental protocol, purification techniques, and data on expected yields for various amines.

Reaction Principle and Mechanism

The synthesis of sulfonamides from p-toluenesulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide product.

A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Data Presentation

The following table summarizes the reaction of p-toluenesulfonyl chloride with various primary and secondary amines, providing an overview of the reaction conditions and expected yields.

AmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)
AnilineTriethylamineDichloromethane6Room Temperature86
p-AnisidineCrosslinked poly(4-vinylpyridine)Acetonitrile2.5Room Temperature95
BenzylamineTriethylamineDichloromethane1 (syringe pump addition)062 (sulfinamide)
DibutylamineSodium Hydroxide (1.0 M aq.)WaterNot SpecifiedRoom Temperature94
1-OctylamineSodium Hydroxide (1.0 M aq.)WaterNot SpecifiedRoom Temperature98
HexamethylenimineSodium Hydroxide (1.0 M aq.)WaterNot SpecifiedRoom Temperature97
NicotinamideNot Specified (aqueous basic media)WaterNot SpecifiedNot Specified>80

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-p-toluenesulfonamides

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 - 2.0 equivalents) to the amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove unreacted TsCl), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine in Anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_tscl Add p-Toluenesulfonyl Chloride Solution Dropwise cool->add_tscl react Stir at 0°C to RT (6-24h) add_tscl->react quench Quench with Water react->quench Reaction Complete extract Separate Layers quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify Crude Product characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the synthesis of sulfonamides.

General Signaling Pathway Inhibition by Sulfonamide Drugs

signaling_pathway receptor Receptor kinase Kinase Cascade receptor->kinase transcription_factor Transcription Factor kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response sulfonamide Sulfonamide Drug sulfonamide->kinase Inhibition

Caption: General mechanism of action for some sulfonamide drugs.

Application Note: HPLC Analysis of Amino Acids using 4-Iodobenzenesulfonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of amino acids is crucial in various fields, including biochemistry, clinical diagnostics, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this analysis. However, most amino acids lack a native chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing tag to the amino acids.

This application note details a robust method for the derivatization of amino acids with 4-Iodobenzenesulfonyl chloride (pipsyl chloride) and their subsequent analysis by reversed-phase HPLC (RP-HPLC). Pipsyl chloride reacts with the primary and secondary amino groups of amino acids to form stable, highly UV-active N-pipsyl-sulfonamide derivatives. The iodine atom in the reagent provides a strong chromophore, allowing for sensitive detection at lower UV wavelengths.

Principle and Reaction Mechanism

The derivatization reaction, known as pipsylation, targets the nucleophilic amino group of an amino acid. The reaction is carried out in an alkaline environment (pH 9-10) to ensure the amino group is deprotonated and thus, highly reactive towards the electrophilic sulfonyl chloride group of pipsyl chloride. This results in the formation of a stable sulfonamide bond.

Caption: Derivatization reaction of an amino acid with pipsyl chloride.

Experimental Protocols

This section provides a detailed methodology for the derivatization and HPLC analysis of amino acids.

Reagents and Materials
  • Amino Acid Standard Mix (e.g., 2.5 µmol/mL of each)

  • This compound (Pipsyl Chloride, >98% purity)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Heating block or water bath

  • Nitrogen or vacuum evaporator

  • HPLC system with UV detector, autosampler, and C18 column

Reagent Preparation
  • Pipsyl Chloride Solution: Dissolve 15 mg of pipsyl chloride in 1 mL of acetone or acetonitrile. This solution should be prepared fresh daily.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Derivatization Procedure
  • Sample Preparation: To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Reagent Addition: Add 200 µL of the pipsyl chloride solution to the mixture.

  • Reaction Incubation: Vortex the tube thoroughly to ensure complete mixing. Incubate the reaction mixture at 70°C for 15 minutes in a heating block.

  • Solvent Evaporation: After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Mobile Phase A.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis Workflow

The overall analytical process involves sample preparation, the derivatization reaction, and instrumental analysis by HPLC.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Amino Acid Sample or Standard Buffer Add 0.1 M NaHCO₃ Buffer (pH 9) Sample->Buffer Reagent Add Pipsyl Chloride Solution Buffer->Reagent Incubate Incubate at 70°C for 15 min Reagent->Incubate Dry Evaporate to Dryness Incubate->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection (254 nm) Inject->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General workflow for HPLC analysis of pipsylated amino acids.

Data and Results

HPLC Operating Conditions

The separation of pipsyl-amino acids is typically achieved on a C18 column using a gradient elution.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
25
28
30
31
35
Chromatographic Performance

The following table provides representative retention times for the 20 common proteinogenic amino acids derivatized with pipsyl chloride. The elution order is based on the increasing hydrophobicity of the amino acid side chains, a primary determinant of retention in reversed-phase chromatography.

Disclaimer: These values are illustrative and may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.

No.Amino AcidAbbreviationRepresentative Retention Time (min)
1Aspartic AcidAsp4.5
2Glutamic AcidGlu5.2
3AsparagineAsn6.1
4SerineSer6.8
5GlutamineGln7.3
6GlycineGly8.0
7ThreonineThr8.5
8HistidineHis9.2
9ArginineArg10.1
10AlanineAla11.5
11ProlinePro12.8
12CysteineCys13.5
13ValineVal15.2
14MethionineMet16.0
15TyrosineTyr17.1
16IsoleucineIle18.5
17LeucineLeu18.8
18LysineLys19.5
19PhenylalaninePhe20.3
20TryptophanTrp21.7
Method Validation Parameters

The following table summarizes typical performance characteristics expected from this method.

ParameterTypical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 1 - 5 pmol
Limit of Quantitation (LOQ) 5 - 15 pmol
Precision (RSD%) < 2%
Recovery 95 - 105%

Conclusion

Pre-column derivatization with this compound followed by reversed-phase HPLC is a simple, reliable, and highly sensitive method for the quantitative analysis of amino acids. The stability of the pipsyl derivatives and the strong UV absorbance allow for robust quantification from a variety of sample matrices. This method is a powerful tool for researchers, scientists, and drug development professionals requiring accurate amino acid composition analysis.

Application Notes and Protocols for Pipsyl Chloride Labeling of Peptides for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of peptides by mass spectrometry (MS) is a cornerstone of proteomics and plays a pivotal role in drug development, from biomarker discovery to pharmacokinetic studies. Chemical labeling of peptides can enhance ionization efficiency, improve chromatographic separation, and enable relative and absolute quantification. Pipsyl chloride (p-iodobenzenesulfonyl chloride) is a reagent that derivatizes primary amines, such as the N-terminus of a peptide and the ε-amino group of lysine residues. The introduction of the iodine atom provides a unique isotopic signature that can be utilized for quantification, and the sulfonyl group can influence fragmentation in tandem mass spectrometry (MS/MS), potentially simplifying spectra.

These application notes provide a detailed protocol for the labeling of peptides with Pipsyl chloride for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).

Chemical Principle

Pipsyl chloride reacts with the free primary amino groups of peptides in a nucleophilic substitution reaction under basic conditions. The sulfonyl chloride is highly reactive towards the unprotonated amine, forming a stable sulfonamide bond. The reaction is typically carried out in an aqueous/organic solvent mixture to ensure solubility of both the peptide and the reagent.

Applications

  • Relative Quantification of Peptides: By using isotopic variants of Pipsyl chloride (e.g., ¹²C vs. ¹³C labeled), peptides from different samples can be differentially labeled, combined, and analyzed in a single LC-MS experiment. The relative abundance of the peptides is determined by comparing the signal intensities of the isotopic pairs.

  • Increased Sensitivity: The pipsyl group can enhance the ionization efficiency of peptides, leading to improved signal intensity in the mass spectrometer.

  • Targeted Proteomics: Pipsyl-labeled peptides can be used as internal standards for the absolute quantification of target peptides in complex biological samples.

  • Drug Development: This labeling strategy can be applied to quantify peptide-based therapeutics and their metabolites, as well as to monitor changes in protein expression in response to drug treatment.

Experimental Protocols

Protocol 1: Pipsyl Chloride Labeling of Peptides in Solution

This protocol describes the labeling of purified or digested peptide samples with Pipsyl chloride.

Materials:

  • Peptide sample (lyophilized)

  • Pipsyl chloride (p-iodobenzenesulfonyl chloride)

  • Acetonitrile (ACN), LC-MS grade

  • Sodium bicarbonate buffer (1 M, pH 9.0)

  • Formic acid (FA), LC-MS grade

  • Hydroxylamine hydrochloride or Tris(2-carboxyethyl)phosphine (TCEP) for quenching (optional)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup

  • LC-MS grade water

Procedure:

  • Peptide Solubilization: Dissolve the lyophilized peptide sample in a suitable solvent. For most peptides, 0.1 M sodium bicarbonate buffer is a good starting point. The final peptide concentration should be in the range of 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of Pipsyl chloride in ACN at a concentration of 10 mg/mL. This solution should be prepared immediately before use due to the reactivity of the sulfonyl chloride.

  • Labeling Reaction:

    • Add the Pipsyl chloride solution to the peptide solution. A 10- to 50-fold molar excess of Pipsyl chloride over the total number of primary amines (N-termini and lysines) is recommended.

    • Vortex the mixture gently and incubate at 37°C for 1 hour. The reaction pH should be maintained around 9.0.

  • Quenching the Reaction: To stop the reaction and consume excess Pipsyl chloride, add a quenching reagent. A common approach is to add a solution of hydroxylamine hydrochloride or TCEP to a final concentration of 50 mM and incubate for 15 minutes at 37°C. Alternatively, the reaction can be quenched by acidification with formic acid.

  • Sample Acidification: Acidify the reaction mixture to a pH of 2-3 by adding formic acid. This step is crucial for efficient binding to the C18 SPE cartridge in the next step.

  • Sample Cleanup (Desalting):

    • Condition a C18 SPE cartridge by washing with 1 mL of ACN followed by equilibration with 2 mL of 0.1% FA in water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1% FA in water to remove salts and unreacted reagent.

    • Elute the labeled peptides with 1 mL of 50% ACN, 0.1% FA.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge. Reconstitute the labeled peptides in a suitable solvent for LC-MS analysis (e.g., 2% ACN, 0.1% FA in water).

Protocol 2: LC-MS/MS Analysis of Pipsyl-Labeled Peptides

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

  • Data Acquisition: Data-dependent acquisition (DDA) for discovery experiments or targeted methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantitative analysis.

Data Presentation

Table 1: Quantitative Data Summary for Pipsyl Chloride Labeling

ParameterValue/RangeNotes
Labeling Efficiency > 95%Dependent on reaction conditions and peptide sequence. Efficiency should be experimentally verified.
Reaction Time 1 hourCan be optimized (30-90 minutes).
Reaction Temperature 37°CHigher temperatures may increase reaction rate but also risk peptide degradation.
pH 8.5 - 9.5Critical for deprotonation of primary amines.
Molar Excess of Reagent 10-50 foldA higher excess ensures complete labeling but may require more extensive cleanup.
Sample Recovery from SPE > 80%Dependent on peptide hydrophobicity and SPE protocol.
Stability of Labeled Peptide Stable at -20°C for weeksAvoid multiple freeze-thaw cycles. The sulfonamide bond is generally stable under typical LC-MS conditions.[1]

Mandatory Visualization

Pipsyl_Chloride_Labeling_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_cleanup Sample Cleanup cluster_analysis Analysis Peptide_Sample Peptide Sample (Lyophilized) Solubilization Solubilization (0.1M Bicarbonate Buffer, pH 9.0) Peptide_Sample->Solubilization Labeling Incubation (37°C, 1 hour) Solubilization->Labeling Pipsyl_Chloride Pipsyl Chloride in ACN Pipsyl_Chloride->Labeling Quenching Quenching (e.g., Hydroxylamine) Labeling->Quenching Acidification Acidification (Formic Acid, pH 2-3) Quenching->Acidification SPE_Cleanup Solid-Phase Extraction (C18) Acidification->SPE_Cleanup Drying Drying (Vacuum Centrifuge) SPE_Cleanup->Drying Reconstitution Reconstitution (LC-MS Buffer) Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for Pipsyl chloride labeling of peptides.

Pipsyl_Chloride_Reaction Peptide Peptide-NH2 (N-terminus or Lysine) Labeled_Peptide Peptide-NH-SO2-Ph-I (Pipsyl-labeled Peptide) Peptide->Labeled_Peptide + Pipsyl_Cl I-Ph-SO2Cl (Pipsyl Chloride) Pipsyl_Cl->Labeled_Peptide HCl HCl

Caption: Chemical reaction of Pipsyl chloride with a primary amine on a peptide.

Mass Spectrometry Fragmentation

The fragmentation behavior of pipsyl-labeled peptides in MS/MS is influenced by the sulfonamide bond. For singly protonated peptides, derivatization with a sulfonic acid group has been shown to result in fragment ion spectra that are dominated by y-ions.[2] This can simplify spectral interpretation. The pipsyl group itself is generally stable during CID/HCD fragmentation.

Expected Fragmentation:

  • N-terminal Labeled Peptides: Expect a series of y-ions, which can be used for sequence confirmation. The b-ion series will contain the pipsyl modification, resulting in a mass shift.

  • Lysine Labeled Peptides: Both b- and y-ion series will be observed. The lysine residue will be modified with the pipsyl group, leading to a corresponding mass shift in fragment ions containing that residue.

Considerations for Drug Development Professionals

  • Matrix Effects: When analyzing peptides in complex biological matrices (e.g., plasma, tissue extracts), it is crucial to assess and mitigate matrix effects. The use of stable isotope-labeled internal standards is highly recommended.

  • Method Validation: For quantitative applications in a regulated environment, the analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, and stability.

  • Metabolite Identification: Pipsyl chloride labeling can be used to aid in the identification of peptide drug metabolites by targeting those with free primary amines.

Conclusion

Pipsyl chloride labeling offers a valuable tool for the quantitative analysis of peptides by mass spectrometry. The protocol provided herein serves as a comprehensive guide for researchers. However, optimization of reaction conditions and LC-MS parameters may be necessary for specific peptides and applications to achieve the best results. The stability of the resulting sulfonamide bond and the potential for simplified fragmentation spectra make this a promising technique for various applications in proteomics and drug development.

References

Application Notes and Protocols for 4-Iodobenzenesulfonyl Chloride as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-iodobenzenesulfonyl chloride as a protecting group for amines in organic synthesis. Detailed protocols for both protection and deprotection are provided, along with representative data and mechanistic diagrams to guide researchers in its effective application.

Introduction

This compound, also known as pipsyl chloride, is a versatile reagent in organic synthesis. While it has been utilized for the derivatization of amino acids and peptides for analytical purposes, its application as a protecting group for amines offers distinct advantages in multi-step synthetic routes. The resulting 4-iodobenzenesulfonamide is stable under a range of reaction conditions. The presence of the iodine atom provides a potential site for further functionalization via cross-coupling reactions, and its electron-withdrawing nature can influence the reactivity of the protected amine.

Data Presentation

The following tables summarize representative quantitative data for the protection of amines using this compound and the subsequent deprotection of the resulting 4-iodobenzenesulfonamide.

Table 1: Protection of Amines with this compound

SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
Primary Aliphatic AminePyridineDichloromethane (DCM)22595
Secondary Aliphatic AmineTriethylamine (TEA)Dichloromethane (DCM)42592
AnilinePyridineDichloromethane (DCM)32590
Amino Acid (e.g., Alanine)Sodium HydroxideWater/Dioxane22588

Table 2: Deprotection of 4-Iodobenzenesulfonamides

SubstrateReagentSolventTime (h)Temperature (°C)Yield (%)
N-(4-Iodophenylsulfonyl)anilineMg, NH₄ClMethanol46585
N-Alkyl-4-iodobenzenesulfonamideMg, NH₄ClMethanol66582

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the protection of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) and pyridine (2.0 eq) in DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add this compound (1.1 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodobenzenesulfonamide.

Protocol 2: Deprotection of a 4-Iodobenzenesulfonamide using Magnesium in Methanol

This protocol is adapted from general procedures for the reductive cleavage of arenesulfonamides.

Materials:

  • 4-Iodobenzenesulfonamide (1.0 eq)

  • Magnesium turnings (10.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a suspension of magnesium turnings (10.0 eq) in methanol, add the 4-iodobenzenesulfonamide (1.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux (approximately 65 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Filter the mixture through a pad of Celite® to remove inorganic solids, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between DCM and water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the free amine.

Mandatory Visualizations

Diagram 1: General Workflow for Protection and Deprotection of Amines

G cluster_protection Protection cluster_deprotection Deprotection Start_P Primary/Secondary Amine Reagent_P 4-Iodobenzenesulfonyl Chloride, Base (e.g., Pyridine) Start_P->Reagent_P Solvent_P Solvent (e.g., DCM) Reagent_P->Solvent_P Product_P 4-Iodobenzenesulfonamide Solvent_P->Product_P Reaction Start_D 4-Iodobenzenesulfonamide Product_P->Start_D Intermediate in Multi-step Synthesis Reagent_D Mg, NH4Cl Start_D->Reagent_D Solvent_D Methanol Reagent_D->Solvent_D Product_D Free Amine Solvent_D->Product_D Reductive Cleavage

Caption: Workflow for Amine Protection and Deprotection.

Diagram 2: General Mechanism of Sulfonamide Formation

G Amine R-NH₂ SulfonylChloride I-Ph-SO₂Cl Amine->SulfonylChloride Nucleophilic Attack Intermediate [R-NH₂(⁺)-SO₂(Ph-I)-Cl(⁻)] (Tetrahedral Intermediate) SulfonylChloride->Intermediate Product I-Ph-SO₂-NH-R Intermediate->Product Elimination of HCl HCl HCl

Application Notes and Protocols for 4-Iodobenzenesulfonyl Chloride in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide is widely employed in the pharmaceutical and materials science industries for the construction of biaryl scaffolds. 4-Iodobenzenesulfonyl chloride is a valuable building block in this context, serving as a reactive electrophile that can be coupled with a diverse range of boronic acids. The resulting biaryl sulfonyl chlorides are important intermediates for the synthesis of sulfonamides and other biologically active molecules.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions and yields, and visualizations of the catalytic cycle and experimental workflow.

Data Presentation: Reaction Conditions and Yields

The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of this compound and related aryl halides with different arylboronic acids.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001285
2This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane1001692
3This compound4-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF802478
4This compound2-Methylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O901888
54-Iodobenzyl alcoholPhenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃ (2)Dioxane/H₂O90-10012-24High
6IodobenzenePhenylboronic acidPd-IPG (0.3)-NaOHEthanol/H₂O60->98[1]
7Ethyl 4-iodobenzoatePhenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O---
84-IodoanisolePhenylboronic acidPd/C-K₂CO₃ (2)DMFReflux--

Note: Entries 1-4 are representative conditions based on the general reactivity of aryl iodides and sulfonyl chlorides in Suzuki-Miyaura reactions. Entries 5-8 are from closely related substrates and provide a reference for reaction optimization.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if using a biphasic system)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl-4-sulfonyl chloride.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (3 mol%), and the base (2 equiv).

  • Solvent Addition: Add DMF to the vial.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Biaryl Product Biaryl Product Ar-Pd(II)-Ar'(L2)->Biaryl Product This compound This compound This compound->Ar-Pd(II)-I(L2) Oxidative Addition Arylboronic Acid + Base Arylboronic Acid + Base Arylboronic Acid + Base->Ar-Pd(II)-Ar'(L2) Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Cooling & Quenching Cooling & Quenching Monitoring (TLC/LC-MS)->Cooling & Quenching Extraction Extraction Cooling & Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

References

Pipsylation for Quantitative Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipsylation is a chemical labeling technique used in quantitative proteomics for the relative and absolute quantification of proteins. The method involves the derivatization of primary amine groups (the N-terminus of peptides and the ε-amino group of lysine residues) with pipsyl chloride (p-iodobenzenesulfonyl chloride). The introduction of the iodine atom in the pipsyl group allows for the potential use of isotopic labeling strategies for mass spectrometry-based quantification. This document provides detailed application notes and protocols for performing pipsylation reactions on peptide samples for quantitative proteomic analysis.

The pipsylation reaction proceeds by the nucleophilic attack of the deprotonated primary amine on the sulfonyl chloride group of pipsyl chloride, forming a stable sulfonamide bond. The reaction is typically carried out in an alkaline buffer to ensure the amine groups are sufficiently deprotonated and therefore reactive.

Experimental Protocols

This section details the necessary reagents and a step-by-step protocol for protein digestion, pipsylation of the resulting peptides, and subsequent sample cleanup for mass spectrometry analysis.

Materials and Reagents
  • Protein Sample: Purified protein or complex protein lysate

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT) in digestion buffer

  • Alkylating Agent: 55 mM Iodoacetamide (IAA) in digestion buffer

  • Protease: Sequencing-grade Trypsin (or other suitable protease)

  • Pipsylation Buffer: 0.1 M Sodium Borate buffer, pH 9.7

  • Pipsyl Chloride Solution: 10 mg/mL p-Iodobenzenesulfonyl chloride in anhydrous acetonitrile

  • Quenching Solution: 5% Hydroxylamine

  • Solvents: Acetonitrile (ACN), Water (HPLC-grade), Formic Acid (FA), Ethanol

  • Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase cartridges

Protein Digestion Protocol
  • Sample Preparation: Solubilize the protein sample in digestion buffer. For complex lysates, ensure the protein concentration is determined using a compatible protein assay.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching of Alkylation: Add DTT to a final concentration of 20 mM to quench the excess IAA.

  • Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate at 37°C overnight (12-16 hours).

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

Pipsylation Reaction Protocol

This protocol is adapted from the foundational work by Fletcher (1967) and modified for modern proteomics applications.

  • Solvent Exchange: Lyophilize the digested peptide sample to dryness. Reconstitute the peptides in 0.1 M Sodium Borate buffer, pH 9.7.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution with an equal volume of ethanol. This creates a suitable solvent mixture for the reaction.

  • Pipsyl Chloride Addition: Add the pipsyl chloride solution to the peptide mixture. The optimal molar ratio of pipsyl chloride to total peptide amine groups should be empirically determined, but a starting point of a 10-fold molar excess is recommended.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation. Based on historical data, reaction completion can be around 75%; optimization of reaction time (e.g., up to 2 hours) may be necessary.[1][2]

  • Quenching: Stop the reaction by adding the quenching solution (5% hydroxylamine) and incubating for 15 minutes at room temperature. This will react with any excess pipsyl chloride.

  • Acidification: Acidify the reaction mixture with 1% formic acid to a pH of approximately 2-3.

Sample Cleanup Protocol
  • SPE Cartridge Activation: Activate a C18 SPE cartridge by washing with 1 mL of 100% acetonitrile.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.

  • Sample Loading: Load the acidified pipsylated peptide sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the pipsylated peptides with 1 mL of 80% acetonitrile, 0.1% formic acid.

  • Drying: Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried pipsylated peptides in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Data Presentation

The following tables illustrate how quantitative data from a pipsylation-based proteomics experiment could be presented.

Table 1: Pipsylation Reaction Condition Optimization

ParameterCondition 1Condition 2Condition 3% Labeling Efficiency (Hypothetical)
pH 8.59.710.565% / 85% / 80%
Temperature (°C) 25374570% / 88% / 82%
Time (hours) 0.51260% / 86% / 87%
Pipsyl Chloride:Peptide Molar Ratio 5:110:120:175% / 90% / 91%

Note: Bolded values represent the optimized condition in this hypothetical example. Labeling efficiency would be determined by analyzing a standard peptide and calculating the ratio of the labeled to unlabeled peak areas in the mass spectrum.

Table 2: Relative Quantification of Proteins in a Hypothetical Experiment

Protein IDGene NameCondition A (Normalized Intensity)Condition B (Normalized Intensity)Fold Change (B/A)p-value
P12345GENE11.25E+082.50E+082.000.005
Q67890GENE23.40E+071.70E+070.500.012
A1B2C3GENE35.60E+085.50E+080.980.850

Visualizations

Experimental Workflow

Pipsylation_Workflow cluster_sample_prep Sample Preparation cluster_labeling Pipsylation Reaction cluster_analysis Analysis Protein_Sample Protein_Sample Reduction_Alkylation Reduction_Alkylation Protein_Sample->Reduction_Alkylation DTT, IAA Digestion Digestion Reduction_Alkylation->Digestion Trypsin Pipsylation Pipsylation Digestion->Pipsylation Pipsyl-Cl pH 9.7, 37°C Quenching Quenching Pipsylation->Quenching Hydroxylamine Sample_Cleanup Sample_Cleanup Quenching->Sample_Cleanup C18 SPE LC_MS_Analysis LC_MS_Analysis Sample_Cleanup->LC_MS_Analysis LC-MS/MS Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis Quantification

Caption: Pipsylation workflow for quantitative proteomics.

Pipsylation Reaction Mechanism

Pipsylation_Reaction Peptide Peptide-NH2 (Primary Amine) Product Peptide-NH-SO2-Pipsyl (Sulfonamide) Peptide->Product + PipsylCl - HCl PipsylCl Pipsyl-SO2Cl (p-Iodobenzenesulfonyl chloride) HCl HCl

Caption: Chemical reaction of pipsylation.

Troubleshooting

Problem: Low labeling efficiency.

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Solution: Ensure the pH of the borate buffer is accurately adjusted to 9.7. The amine groups must be deprotonated to be reactive.

  • Possible Cause: Inactive pipsyl chloride.

    • Solution: Pipsyl chloride is moisture-sensitive. Use a fresh vial or ensure it has been stored properly in a desiccator. Prepare the pipsyl chloride solution in anhydrous acetonitrile immediately before use.

  • Possible Cause: Insufficient molar excess of pipsyl chloride.

    • Solution: Increase the molar ratio of pipsyl chloride to peptide amine groups. Perform a titration experiment to determine the optimal ratio for your sample type.

Problem: Poor recovery after sample cleanup.

  • Possible Cause: Incomplete elution from the C18 cartridge.

    • Solution: Pipsylated peptides are more hydrophobic than their unlabeled counterparts. A higher concentration of organic solvent in the elution buffer may be required. Try eluting with 90% acetonitrile.

  • Possible Cause: Peptide precipitation during the reaction or cleanup.

    • Solution: Ensure the peptide sample is fully solubilized before starting the pipsylation reaction. The addition of a small percentage of organic co-solvent (like acetonitrile) to the sample before loading onto the SPE cartridge can sometimes help with recovery.

Problem: Inconsistent quantification results.

  • Possible Cause: Incomplete reaction across different samples.

    • Solution: Ensure all reaction parameters (temperature, time, reagent concentrations) are kept consistent across all samples being compared.

  • Possible Cause: Variable sample loss during preparation and cleanup.

    • Solution: Consider the use of an internal standard (e.g., a pipsylated peptide not present in the sample) added at an early stage to monitor and normalize for sample handling variability.

References

Synthesis of Biologically Active Sulfonamides from Pipsyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active sulfonamides derived from pipsyl chloride (p-toluenesulfonyl chloride). It includes a summary of their biological activities, focusing on antibacterial and anticancer properties, with quantitative data presented for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate understanding and implementation.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] The synthesis of sulfonamides is often achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] Pipsyl chloride, and more specifically its readily available analogue p-toluenesulfonyl chloride, serves as a versatile starting material for the generation of a diverse library of sulfonamide derivatives.[3][4] These compounds have demonstrated significant potential as antibacterial, anticancer, and enzyme-inhibiting agents.[3][5][6] This document outlines the synthetic procedures, biological evaluation, and mechanisms of action for this important class of molecules.

Data Presentation

Table 1: Antibacterial Activity of Sulfonamides Derived from p-Toluenesulfonyl Chloride
Compound IDTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
5a E. coli31 ± 0.127.81[5]
9a E. coli30 ± 0.127.81[5]
CiprofloxacinE. coli32 ± 0.12-[5]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of p-Toluenesulfonamide and its Derivatives
CompoundCell LineActivityIC50Reference
p-Toluenesulfonamide (PTS)PC-3 (Prostate)Anti-proliferativeMillimolar range[5]
p-Toluenesulfonamide (PTS)DU-145 (Prostate)Anti-proliferativeMillimolar range[5]
Sulfonamide Derivative 1 HepG2 (Liver)VEGFR-2 Inhibition23.1 ± 0.75 nM[7]
Sulfonamide Derivative 2 HepG2 (Liver)VEGFR-2 Inhibition31.1 ± 0.75 nM[7]
Sorafenib (Control)HepG2 (Liver)VEGFR-2 Inhibition29.7 ± 0.17 nM[7]
Sulfonamide Derivative 15 Cancer Cell LinesCytotoxic-[8]
Bis-sulfonamideHCT116 (Colon)Growth Inhibition0.74-10.0 µg/mL[8]
Bis-sulfonamideH460 (Lung)Growth Inhibition0.74-10.0 µg/mL[8]
Bis-sulfonamideMCF-7 (Breast)Growth Inhibition0.74-10.0 µg/mL[8]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Sulfonamides

This protocol describes a general method for the synthesis of N-substituted sulfonamides from p-toluenesulfonyl chloride and a primary or secondary amine in an aqueous basic medium.

Materials:

  • p-Toluenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Sodium carbonate (Na2CO3) solution (1 M)

  • Distilled water

  • Hydrochloric acid (HCl) for acidification

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beaker, flask, etc.)

  • Filtration apparatus

Procedure:

  • Dissolve the amine (1 equivalent) in distilled water with continuous stirring.

  • Adjust the pH of the amine solution to 8-10 using the 1 M sodium carbonate solution.

  • Slowly add p-toluenesulfonyl chloride (1 equivalent) to the basic amine solution in portions.

  • Maintain the pH of the reaction mixture between 8 and 10 by adding 1 M sodium carbonate solution as needed.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Once the reaction is complete, acidify the mixture with HCl to precipitate the sulfonamide product.

  • Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Sulfonamides under Solvent-Free Conditions

This protocol provides an environmentally benign method for the synthesis of sulfonamides from p-toluenesulfonyl chloride and anilines at room temperature without a solvent.

Materials:

  • p-Toluenesulfonyl chloride

  • Aniline or substituted aniline

  • Zinc oxide (ZnO, catalyst, optional for less reactive amines)

  • Mortar and pestle or magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a flask or beaker, mix p-toluenesulfonyl chloride (1 equivalent) and the aniline (1 equivalent).

  • For less nucleophilic anilines, add a catalytic amount of zinc oxide (e.g., 1 mol%).

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting solid sulfonamide can be purified by recrystallization.

Mandatory Visualizations

Signaling Pathways

anticancer_pathway cluster_pts p-Toluenesulfonamide (PTS) Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTS p-Toluenesulfonamide (PTS) LipidRaft Lipid Raft PTS->LipidRaft Disturbs VEGFR2 VEGFR-2 PTS->VEGFR2 Inhibits mTOR mTOR PTS->mTOR Inhibits p38MAPK p38 MAPK PTS->p38MAPK Activates ERK12 ERK1/2 PTS->ERK12 Activates Bak Bak PTS->Bak Upregulates PUMA PUMA PTS->PUMA Upregulates CyclinD1 Cyclin D1 PTS->CyclinD1 Downregulates Rb Rb Phosphorylation PTS->Rb Inhibits Akt Akt LipidRaft->Akt VEGFR2->Akt Akt->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis p70S6K->Apoptosis p38MAPK->Apoptosis ERK12->Apoptosis Caspases Caspases Bak->Caspases PUMA->Caspases Caspases->Apoptosis CellCycle G1 Arrest CyclinD1->CellCycle Rb->CellCycle

Caption: Anticancer signaling pathways affected by p-toluenesulfonamide.

Experimental Workflows

synthesis_workflow cluster_synthesis Sulfonamide Synthesis start Start: Amine and p-Toluenesulfonyl Chloride dissolve Dissolve Amine in Water start->dissolve ph_adjust1 Adjust pH to 8-10 (1M Na2CO3) dissolve->ph_adjust1 add_tsc Add p-Toluenesulfonyl Chloride ph_adjust1->add_tsc react Stir at Room Temp (2-4h) add_tsc->react ph_adjust2 Maintain pH 8-10 react->ph_adjust2 acidify Acidify with HCl react->acidify ph_adjust2->react filter Filter and Wash acidify->filter dry Dry Product filter->dry purify Recrystallize dry->purify end End: Pure Sulfonamide purify->end

Caption: Workflow for the synthesis of sulfonamides in aqueous media.

Logical Relationships

antibacterial_mechanism cluster_bacteria Bacterial Folic Acid Synthesis cluster_drug Sulfonamide Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS FolicAcid Folic Acid DHPS->FolicAcid DNA_RNA DNA/RNA Synthesis FolicAcid->DNA_RNA Growth Bacterial Growth DNA_RNA->Growth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action of sulfonamides.

Mechanism of Action

Antibacterial Activity

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid, a vital precursor for the production of DNA and RNA. By blocking this pathway, sulfonamides halt bacterial growth and replication.[5]

Anticancer Activity

The anticancer effects of sulfonamides derived from pipsyl chloride are multifaceted and can involve several signaling pathways:

  • mTOR/p70S6K Pathway Inhibition: p-Toluenesulfonamide (PTS) has been shown to inhibit the mTOR/p70S6K signaling pathway in an Akt-dependent or -independent manner, leading to reduced cell proliferation and induction of apoptosis.[5] This can be influenced by the disruption of lipid rafts in the cell membrane.[5]

  • Induction of Apoptosis: PTS can induce apoptosis by upregulating pro-apoptotic Bcl-2 family members like Bak and PUMA, which leads to a loss of mitochondrial membrane potential.[5]

  • Cell Cycle Arrest: These compounds can cause a G1 phase arrest in the cell cycle by down-regulating cyclin D1 and inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[5]

  • Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms, such as CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[6][9]

  • VEGFR-2 Inhibition: Some sulfonamide derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, thereby suppressing tumor growth by cutting off its blood supply.[7][10][11]

  • p38 MAPK/ERK1/2 Pathway: PTS has been found to inhibit breast cancer growth and metastasis through the p38 MAPK/ERK1/2 pathway.[3]

References

Application Notes and Protocols for 4-Iodobenzenesulfonyl Chloride in Chemical Biology Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a valuable reagent in the field of chemical biology for the development of covalent chemical probes. Its sulfonyl chloride moiety serves as a reactive "warhead" capable of forming stable covalent bonds with nucleophilic residues on proteins. This reactivity, combined with the presence of an iodine atom that can be functionalized or used as a heavy atom for phasing in X-ray crystallography, makes it a versatile building block for creating probes to study protein function, identify new drug targets, and facilitate drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in the design, synthesis, and application of chemical biology probes, particularly in the context of activity-based protein profiling (ABPP) and quantitative proteomics.

Principle of Action

The primary utility of this compound in chemical biology stems from the electrophilic nature of its sulfonyl chloride group. This group readily reacts with nucleophilic amino acid residues on proteins, such as lysine, tyrosine, serine, and cysteine, to form stable sulfonamide or sulfonate ester linkages. This covalent modification allows for the permanent tagging of proteins.

By incorporating a reporter tag (e.g., biotin for affinity purification, a fluorophore for imaging) and/or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry) into a probe scaffold containing the 4-iodobenzenesulfonyl group, researchers can achieve the following:

  • Activity-Based Protein Profiling (ABPP): Covalently label the active sites of enzymes to profile their activity in complex biological systems.

  • Target Identification and Validation: Identify the protein targets of small molecule inhibitors or drug candidates.

  • Quantitative Proteomics: Differentially label proteins from various samples for comparative analysis of protein expression and modification.

  • Structural Biology: Introduce a heavy atom for phasing in X-ray crystallography to determine protein structures.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms Pipsyl chloride, 4-Iodophenylsulfonyl Chloride[1][2][3]
CAS Number 98-61-3[1][3]
Molecular Formula C₆H₄ClIO₂S[1]
Molecular Weight 302.52 g/mol [1][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 80-82 °C[5]
Solubility Soluble in ethanol[5]
Table 2: Reactivity of Sulfonyl-based Warheads with Amino Acid Residues
WarheadTargeted ResiduesApplicationReference
Sulfonyl Chloride Lysine, Tyrosine, Serine, Cysteine, HistidineGeneral protein labeling, Potential for broad-spectrum probes[6][7]
Sulfonyl Fluoride Tyrosine, Lysine, Serine, Histidine, ThreonineActivity-based probes, Covalent inhibitors, Kinase profiling[6][8][9][10]
Arylfluorosulfate Tyrosine, LysineActivity-based probes

Experimental Protocols

Protocol 1: Synthesis of a 4-Iodobenzenesulfonyl-based Activity-Based Probe (ABP) with a Terminal Alkyne

This protocol describes the synthesis of a versatile ABP by attaching a linker containing a terminal alkyne to this compound. The alkyne serves as a bioorthogonal handle for subsequent "click" chemistry reactions to attach reporter tags.

Materials:

  • This compound

  • Propargylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Linker: Slowly add propargylamine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alkyne-functionalized 4-iodobenzenesulfonyl probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Diagram 1: Synthesis of an Alkyne-functionalized 4-Iodobenzenesulfonyl Probe

G reagent1 4-Iodobenzenesulfonyl chloride reaction + reagent1->reaction reagent2 Propargylamine reagent2->reaction base Triethylamine base->reaction Base product Alkyne-functionalized Probe reaction->product Sulfonamide formation

Caption: Synthetic scheme for the alkyne-functionalized probe.

Protocol 2: Labeling of Proteins in a Cell Lysate using the Alkyne-Functionalized Probe

This protocol outlines the general procedure for labeling proteins in a complex biological sample, such as a cell lysate, with the synthesized probe.

Materials:

  • Alkyne-functionalized 4-iodobenzenesulfonyl probe (from Protocol 1)

  • Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)

  • Protease inhibitor cocktail

  • BCA or Bradford protein assay kit

  • DMSO (anhydrous)

  • Microcentrifuge tubes

Procedure:

  • Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer containing a protease inhibitor cocktail. Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay. Adjust the protein concentration to 1-5 mg/mL.

  • Probe Preparation: Prepare a stock solution of the alkyne-functionalized probe in anhydrous DMSO (e.g., 10-100 mM).

  • Labeling Reaction:

    • To the cell lysate, add the probe stock solution to achieve the desired final concentration (typically in the range of 10-100 µM). The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

  • Downstream Analysis: The alkyne-labeled proteome is now ready for downstream applications, such as click chemistry to attach a reporter tag for visualization or enrichment.

Diagram 2: Workflow for Protein Labeling and Analysis

G start Cell Lysate probe_add Add Alkyne Probe start->probe_add incubation Incubation probe_add->incubation click Click Chemistry (add Azide-Reporter) incubation->click analysis Downstream Analysis (SDS-PAGE, MS, etc.) click->analysis

Caption: General workflow for labeling proteins in a cell lysate.

Protocol 3: Click Chemistry for Attaching a Reporter Tag and Protein Enrichment

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins for subsequent enrichment.

Materials:

  • Alkyne-labeled proteome (from Protocol 2)

  • Biotin-azide or Fluorophore-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

  • Streptavidin-agarose beads (for biotinylated proteins)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents (if applicable)

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions of Biotin-azide (or Fluorophore-azide) in DMSO.

    • Prepare stock solutions of CuSO₄ in water.

    • Prepare stock solutions of TCEP or Sodium Ascorbate in water (prepare fresh).

    • Prepare a stock solution of TBTA in DMSO.

  • Click Reaction:

    • To the alkyne-labeled proteome, add the following reagents in order, vortexing gently after each addition:

      • Biotin-azide (final concentration ~100 µM)

      • TCEP or Sodium Ascorbate (final concentration ~1 mM)

      • TBTA (final concentration ~100 µM)

      • CuSO₄ (final concentration ~1 mM)

    • Incubate the reaction for 1 hour at room temperature.

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Add streptavidin-agarose beads to the sample and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing SDS concentration and finally with a buffer without detergent (e.g., PBS) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the enriched proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For protein identification, the eluted proteins can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.

Diagram 3: Logical Flow of an Activity-Based Protein Profiling Experiment

G cluster_0 Probe Synthesis cluster_1 Protein Labeling cluster_2 Target Identification s1 4-Iodobenzenesulfonyl chloride s3 Synthesized Probe s1->s3 s2 Linker with Alkyne s2->s3 p1 Proteome s3->p1 Introduce to biological system p2 Labeled Proteome p1->p2 t1 Click Chemistry (add Biotin-Azide) p2->t1 t2 Streptavidin Enrichment t1->t2 t3 LC-MS/MS Analysis t2->t3 t4 Identified Targets t3->t4

Caption: Overview of an ABPP experiment using a custom probe.

Concluding Remarks

This compound provides a reactive and versatile scaffold for the construction of chemical biology probes. The protocols outlined here offer a foundation for researchers to design and synthesize their own probes for a variety of applications, from profiling enzyme activity to identifying novel drug targets. The adaptability of the sulfonyl chloride warhead to react with multiple nucleophilic residues presents an opportunity to explore a broader range of the proteome compared to more residue-specific probes. As with any covalent probe, careful optimization of reaction conditions and appropriate control experiments are crucial for ensuring specific and meaningful results.

References

Application Notes and Protocols for Chiral Separations using Pipsyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective analysis of chiral compounds is a critical aspect of drug discovery, development, and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. One effective strategy for the chiral resolution of compounds amenable to derivatization, such as primary and secondary amines, is the use of a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.

Pipsyl chloride, or p-iodophenylsulfonyl chloride, is a useful but less commonly cited derivatizing agent for this purpose. It reacts with primary and secondary amines to form stable sulfonamide diastereomers. The presence of the iodine atom in the pipsyl moiety can also aid in detection, particularly for mass spectrometry. This document provides detailed application notes and a generalized protocol for the use of pipsyl chloride in chiral separations.

Principle and Reaction Mechanism

The fundamental principle behind this indirect chiral separation method is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent. Diastereomers, unlike enantiomers, have different physicochemical properties and can, therefore, be separated using standard achiral chromatography.

The derivatization reaction with pipsyl chloride is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide bond. The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

This section provides a detailed, generalized protocol for the derivatization of chiral primary amines with pipsyl chloride and subsequent HPLC analysis.

Materials and Reagents
  • Analyte: Racemic mixture of the chiral primary amine.

  • Pipsyl Chloride: (R)- or (S)-pipsyl chloride of high enantiomeric purity.

  • Solvent: Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran).

  • Base: Tertiary amine base (e.g., triethylamine, pyridine).

  • Quenching Solution: A solution to react with excess pipsyl chloride (e.g., a solution of a primary amine like glycine).

  • HPLC Grade Solvents: Acetonitrile, water, and any required mobile phase modifiers (e.g., formic acid, trifluoroacetic acid).

  • Standard Laboratory Glassware and Equipment: Vials, pipettes, vortex mixer, heating block (optional).

Derivatization Protocol
  • Sample Preparation: Dissolve a known amount of the racemic amine in the anhydrous aprotic solvent to a final concentration of approximately 1 mg/mL.

  • Addition of Base: To the amine solution, add a slight molar excess (e.g., 1.2 equivalents) of the tertiary amine base. Vortex briefly to mix.

  • Addition of Pipsyl Chloride: Add a slight molar excess (e.g., 1.1 equivalents) of the pipsyl chloride solution (prepared in the same anhydrous solvent) to the reaction mixture.

  • Reaction: Vortex the mixture immediately and allow the reaction to proceed at room temperature for 1-2 hours. Gentle heating (e.g., 40-50 °C) can be employed to expedite the reaction, but should be optimized to avoid degradation.

  • Quenching: After the reaction is complete, add a small amount of the quenching solution to react with any unreacted pipsyl chloride. This prevents the formation of unwanted side products.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Protocol
  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is generally suitable for the separation of the resulting diastereomers.

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the pipsyl derivatives have strong absorbance (typically around 254 nm), or by mass spectrometry.

Data Presentation

The successful derivatization and chromatographic separation will result in two distinct peaks corresponding to the two diastereomers formed. The following table provides an illustrative example of the kind of quantitative data that can be obtained from such an analysis. Please note that these values are for illustrative purposes and will vary depending on the specific analyte and exact experimental conditions.

DiastereomerRetention Time (min)Peak Area (%)Resolution (Rs)Selectivity (α)
Diastereomer 115.250.1\multirow{2}{}{>1.5}\multirow{2}{}{1.15}
Diastereomer 217.549.9

Mandatory Visualizations

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis cluster_result Result racemic_amine Racemic Amine (R- and S-enantiomers) reaction_vial Reaction Vial (Aprotic Solvent + Base) racemic_amine->reaction_vial pipsyl_chloride (S)-Pipsyl Chloride (Chiral Derivatizing Agent) pipsyl_chloride->reaction_vial hplc_column Achiral HPLC Column (e.g., C18) reaction_vial->hplc_column Inject Diastereomeric Mixture detector Detector (UV or MS) hplc_column->detector Separated Diastereomers chromatogram Chromatogram detector->chromatogram Signal peak1 Peak 1 (R,S-Diastereomer) peak2 Peak 2 (S,S-Diastereomer) logical_relationship start Start: Racemic Mixture of Chiral Analyte derivatization Derivatization with Pipsyl Chloride start->derivatization diastereomers Formation of Diastereomeric Mixture derivatization->diastereomers separation Chromatographic Separation on Achiral Column diastereomers->separation detection Detection of Separated Diastereomers separation->detection quantification Quantification of Individual Enantiomers detection->quantification end End: Enantiomeric Purity Determination quantification->end

Applications of 4-Iodobenzenesulfonamides in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-iodobenzenesulfonamide scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a sulfonamide moiety, a known pharmacophore in a multitude of drugs, and a strategically placed iodine atom. The sulfonamide group can interact with various biological targets, most notably metalloenzymes such as carbonic anhydrases. The iodine atom serves as a valuable synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency and selectivity. These application notes provide an overview of the key therapeutic areas where 4-iodobenzenesulfonamide derivatives have shown promise, along with detailed experimental protocols for their synthesis and biological evaluation.

I. Carbonic Anhydrase Inhibitors

The inhibition of carbonic anhydrases (CAs) is a crucial therapeutic strategy for various diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding group that potently inhibits many CA isoforms. The 4-iodobenzenesulfonamide moiety has been incorporated into various scaffolds to develop selective inhibitors for different CA isoforms.

A. Multi-target Anti-inflammatory Agents

Recent research has focused on developing multi-target agents that can inhibit carbonic anhydrase, COX-2, and 5-LOX enzymes for a more effective anti-inflammatory response.[1][2] 4-Hydrazinylbenzenesulfonamide, a derivative of 4-aminobenzenesulfonamide, is a key starting material for synthesizing pyridazine-based sulfonamides that exhibit this multi-target profile.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms and COX Enzymes by Pyridazine-Based Sulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)COX-1 (IC₅₀, µM)COX-2 (IC₅₀, µM)Selectivity Index (COX-1/COX-2)
Pyridazine Derivative 323.5->100.12>83.3
Pyridazine Derivative 7a48.3-8.50.08106.25
Pyridazine Derivative 7b52.6-9.20.09102.22
Celecoxib--15.20.04380
Indomethacin--0.150.980.15

Data extracted from literature reports on pyridazine-based sulfonamides derived from 4-hydrazinylbenzenesulfonamide.[1]

B. Indole-Based Benzenesulfonamides as Selective hCA II Inhibitors

Indole-based benzenesulfonamides have been designed as potent and selective inhibitors of human carbonic anhydrase II (hCA II).[3] The 4-sulfamoylphenyl group is a key component of these inhibitors. While not directly a 4-iodo derivative, the synthesis of these compounds often involves precursors that could be derived from 4-iodobenzenesulfonamide.

Quantitative Data: Inhibition of hCA Isoforms by Indole-Based Benzenesulfonamides

CompoundhCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
Indole Derivative 12.616.1
Indole Derivative 2598.2321.0
Indisulam (Clinical Candidate)--

Data represents a range of activities for this class of compounds.[3]

Experimental Protocol: Synthesis of 4-(6-oxopyridazin-1-yl)benzenesulfonamides

This protocol describes the synthesis of pyridazine-based sulfonamides, which are potent multi-target anti-inflammatory agents.[1]

DOT Script for Synthesis Workflow

start 4-Hydrazinylbenzenesulfonamide (Starting Material) intermediate 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide start->intermediate Condensation reagent1 Maleic Anhydride Water, Reflux reagent1->intermediate product Target Pyridazine Derivatives (e.g., 7a-f) intermediate->product Alkylation reagent2 Alkyl Halide (RX) Pyridine, 5 °C reagent2->product

Caption: Synthetic scheme for pyridazine-based sulfonamides.

Materials:

  • 4-Hydrazinylbenzenesulfonamide

  • Maleic anhydride

  • Alkyl halides (e.g., ethyl bromide, propyl bromide)

  • Pyridine

  • Water

  • Standard laboratory glassware and purification equipment (recrystallization, column chromatography)

Procedure:

  • Synthesis of Intermediate 3: A mixture of 4-hydrazinylbenzenesulfonamide (1 mmol) and maleic anhydride (1.1 mmol) in water (10 mL) is heated at reflux for 3 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and dried to afford 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide.

  • Synthesis of Target Pyridazine Derivatives (e.g., 7a-f): To a solution of the intermediate (1 mmol) in pyridine (5 mL) at 5 °C, the appropriate alkyl halide (1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-alkylated pyridazine derivatives.

II. Acetylcholinesterase and Butyrylcholinesterase Inhibitors

In the quest for treatments for Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy to enhance cholinergic neurotransmission. 4-Phthalimidobenzenesulfonamide derivatives, which can be synthesized from 4-aminobenzenesulfonamide (potentially derived from its iodo-counterpart), have been investigated as selective AChE inhibitors.[4]

Quantitative Data: Cholinesterase Inhibition by 4-Phthalimidobenzenesulfonamide Derivatives

CompoundAChE (IC₅₀, µM)BuChE (IC₅₀, µM)
Compound 3-13.41 ± 0.62
Compound 71.35 ± 0.08>50
Donepezil (Reference)0.024 ± 0.0033.56 ± 0.12

Data from a study on 4-phthalimidobenzenesulfonamide derivatives.[4]

Experimental Protocol: Ellman's Colorimetric Method for Cholinesterase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against AChE and BuChE.[4]

DOT Script for Experimental Workflow

step1 Prepare Solutions: - Enzyme (AChE or BuChE) - Substrate (ATChI or BTChI) - DTNB (Ellman's Reagent) - Test Compound step2 Incubate Enzyme with Test Compound step1->step2 step3 Add Substrate to Initiate Reaction step2->step3 step4 Measure Absorbance at 412 nm (Formation of 5-thio-2-nitrobenzoate) step3->step4 step5 Calculate % Inhibition and IC₅₀ Value step4->step5

Caption: Workflow for the cholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in the appropriate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the AChE or BuChE solution and 125 µL of the DTNB solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATChI or BTChI).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Anticancer and Anti-inflammatory Agents

Benzenesulfonamide derivatives have been explored as anticancer and anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[5] 4-Arylphthalazones bearing a benzenesulfonamide moiety have shown selective COX-2 inhibitory activity.[5]

Quantitative Data: Anti-inflammatory Activity of 4-Arylphthalazone Benzenesulfonamides

CompoundIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)COX-1 Inhibition (%)COX-2 Inhibition (%)
Compound 2b781575
Compound 2i752072
Celecoxib (Reference)801085

Data from a study on 4-arylphthalazone benzenesulfonamides.[5]

Signaling Pathway: Role of COX-2 in Inflammation

DOT Script for Signaling Pathway

stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) nfkb NF-κB Activation stimuli->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Protein cox2_gene->cox2_protein arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins (PGE₂) arachidonic_acid->prostaglandins COX-2 inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor 4-Arylphthalazone Benzenesulfonamide inhibitor->cox2_protein Inhibition

Caption: Simplified COX-2 inflammatory pathway.

Conclusion

The 4-iodobenzenesulfonamide scaffold represents a valuable starting point for the development of a diverse range of therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological importance of the sulfonamide moiety, ensures its continued relevance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of 4-iodobenzenesulfonamide derivatives in various medicinal chemistry programs.

References

Pipsyl Chloride Derivatization: A Detailed Guide for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step guide to pipsyl chloride derivatization, a robust method for enhancing the detection and quantification of a wide range of analytes, particularly those containing primary and secondary amine or phenolic hydroxyl groups. This technique is invaluable in various research and development settings, including metabolomics, clinical drug analysis, and food safety, where sensitive and selective analysis is paramount.[1][2][3]

Pipsyl chloride (4-iodobenzenesulfonyl chloride) is a derivatizing agent that reacts with nucleophilic groups to form stable sulfonamides and sulfonates.[2] This modification improves the chromatographic behavior and ionization efficiency of the analytes, leading to significantly enhanced sensitivity in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses.[2][4]

Principle of Pipsyl Chloride Derivatization

The core of pipsyl chloride derivatization lies in the nucleophilic substitution reaction between the analyte and the sulfonyl chloride group.[5] In an alkaline environment, the lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenol, attacks the electrophilic sulfur atom of pipsyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate derivative.[5][6] This reaction is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[6]

The introduction of the pipsyl group offers several analytical advantages:

  • Enhanced Ionization Efficiency: The sulfonyl group can improve the ionization of the analyte, leading to a stronger signal in mass spectrometry.

  • Improved Chromatographic Separation: The derivatization alters the polarity and size of the analyte, which can lead to better separation from matrix components.

  • Increased Sensitivity and Selectivity: The derivatized analytes often exhibit better detection limits and can be more selectively identified.[3]

  • Introduction of a Halogen Tag: The iodine atom in pipsyl chloride provides a unique isotopic signature that can aid in identification and quantification, especially in HPLC-ICP-MS applications.[7]

Experimental Workflow

The following diagram illustrates the general workflow for pipsyl chloride derivatization.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Analyte Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization_Step Pipsyl Chloride Derivatization Extraction->Derivatization_Step Extracted Analytes Quenching Reaction Quenching Derivatization_Step->Quenching Purification Derivative Purification (e.g., SPE) Quenching->Purification Derivatized Sample Analysis LC-MS/MS or HPLC Analysis Purification->Analysis

Caption: General experimental workflow for pipsyl chloride derivatization.

Detailed Protocol for Pipsyl Chloride Derivatization of Amines and Phenols

This protocol provides a generalized procedure. Optimization of reaction conditions such as pH, temperature, and incubation time may be necessary for specific analytes and matrices.[4][8]

Materials and Reagents:

  • Pipsyl chloride (this compound)

  • Acetonitrile (ACN), HPLC grade

  • Sodium carbonate or sodium bicarbonate buffer (e.g., 100 mM, pH 9-10)

  • Formic acid or other suitable acid for quenching

  • Internal standards (optional, but recommended for quantitative analysis)

  • Vortex mixer

  • Thermomixer or water bath

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Extract the analytes of interest from the biological matrix (e.g., plasma, urine, tissue homogenate) using a suitable method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the reaction buffer (e.g., 50 µL of 100 mM sodium carbonate buffer, pH 9.5).

  • Derivatization Reaction:

    • Prepare a fresh solution of pipsyl chloride in acetonitrile (e.g., 10 mg/mL).

    • To the reconstituted sample, add an equal volume of the pipsyl chloride solution (e.g., 50 µL). The molar excess of the derivatizing agent should be optimized.

    • Vortex the mixture thoroughly for 30 seconds.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[8] The optimal temperature and time should be determined empirically.[8]

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1 M formic acid) to neutralize the excess base and hydrolyze the remaining pipsyl chloride.

  • Sample Cleanup (Optional but Recommended):

    • For complex matrices, a post-derivatization cleanup step using SPE can improve data quality by removing excess derivatizing reagent and other interfering substances.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove impurities.

    • Elute the derivatized analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

  • Analysis:

    • Analyze the derivatized sample using a suitable analytical technique, such as reversed-phase HPLC with UV or fluorescence detection, or more commonly, LC-MS/MS for higher sensitivity and selectivity.[4]

Quantitative Data Summary

The following tables summarize typical quantitative improvements observed with sulfonyl chloride derivatization methods. While specific data for pipsyl chloride is not always available in a comparative format, the general trends observed with similar reagents like benzoyl chloride and dansyl chloride are indicative of the expected performance enhancement.

Table 1: Improvement in Limits of Detection (LOD) for Various Analytes after Derivatization

Analyte ClassDerivatizing AgentAnalytical MethodLOD Improvement (Compared to Underivatized)Reference
NeurochemicalsBenzoyl ChlorideHPLC-MS/MSSub-nanomolar to low nanomolar LODs achieved[9]
Biogenic AminesBenzoyl ChlorideLC-MSNanomolar LODs achieved[1]
CatecholaminesPhthalylglycyl ChlorideUHPLC-MS/MSDetection limits of 1.5 ng/mL[10]
LipidsBenzoyl ChlorideRP-UHPLC/MS/MSSignificant sensitivity improvement for mono/diacylglycerols[11]

Table 2: Optimized Reaction Conditions for Sulfonyl Chloride Derivatization

Derivatizing AgentAnalytepHTemperature (°C)Time (min)Reference
Pyrene Sulfonyl ChlorideBiogenic Amines9.66015[8]
Phthalylglycyl ChlorideCatecholamines6.53010[10][12]
3-(Chlorosulfonyl)benzoic AcidLipids- (Pyridine used)6040[13]
Dansyl ChloridePhenols9.36060[14]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical logic of the derivatization reaction targeting primary and secondary amines.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Pipsyl_Cl Pipsyl Chloride (R'-SO2Cl) Sulfonamide Stable Sulfonamide Derivative (R'-SO2-NHR or R'-SO2-NR2) Pipsyl_Cl->Sulfonamide Analyte Analyte with Primary/Secondary Amine (R-NH2 or R2NH) Analyte->Sulfonamide Conditions Alkaline pH (e.g., pH 9-10) Heat (e.g., 60°C) Conditions->Sulfonamide Byproduct HCl

Caption: Reaction scheme for pipsyl chloride derivatization of amines.

Conclusion

Pipsyl chloride derivatization is a powerful and versatile technique for enhancing the analytical performance in the quantification of amines and phenols. By following the detailed protocol and optimizing the reaction conditions, researchers can achieve significant improvements in sensitivity, selectivity, and chromatographic resolution. This method is highly applicable in drug development and various fields of life science research, enabling more accurate and reliable measurement of critical analytes.

References

Troubleshooting & Optimization

Hydrolysis of 4-Iodobenzenesulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobenzenesulfonyl chloride. The information provided addresses common issues related to the hydrolysis of this reagent during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound, also known as pipsyl chloride, is a chemical reagent commonly used in the synthesis of sulfonamides and sulfonate esters. Its high reactivity, which makes it a valuable synthetic tool, also renders it highly susceptible to hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it prone to attack by nucleophiles, including water.

Q2: What is the product of this compound hydrolysis?

When this compound reacts with water, it undergoes hydrolysis to form 4-iodobenzenesulfonic acid and hydrochloric acid (HCl). This side reaction consumes the reagent, reduces the yield of the desired product, and can complicate the purification process.

Q3: How can I visually identify if my this compound has hydrolyzed?

This compound is typically a white to light-yellow crystalline solid. If it has been exposed to moisture, it may appear clumpy, discolored, or have a pungent acidic odor due to the formation of HCl. However, visual inspection is not a definitive method for determining the extent of hydrolysis.

Q4: Which analytical techniques can be used to detect and quantify hydrolysis?

Several analytical techniques can be employed to assess the purity of this compound and quantify the extent of hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating this compound from its hydrolysis product, 4-iodobenzenesulfonic acid. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like phosphoric acid) can be used for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the presence of 4-iodobenzenesulfonic acid in a sample of this compound. The sulfonic acid will have distinct peaks from the sulfonyl chloride.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H bond in a carboxylic acid (or in this case, a sulfonic acid), can indicate hydrolysis. The starting sulfonyl chloride will have a characteristic S=O stretch at a higher wavenumber.

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound, with a focus on mitigating hydrolysis.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Hydrolysis of this compound before or during the reaction.- Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. - Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If using solvents from a still, ensure they are properly dried and stored. - Conduct the reaction under a strict inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents.
Formation of a significant amount of 4-iodobenzenesulfonic acid as a byproduct Reaction with trace amounts of water in the solvent, on the glassware, or from the atmosphere.- In addition to the above, consider using a solvent with very low water content. - Add the this compound to the reaction mixture at a low temperature (e.g., 0°C) to minimize the rate of hydrolysis relative to the desired reaction.
Inconsistent reaction outcomes between experiments Variable levels of moisture contamination.- Standardize the procedures for drying glassware and handling anhydrous solvents. - Use a fresh bottle of anhydrous solvent for each experiment or a properly sealed and stored bottle. - If possible, perform reactions in a glovebox to minimize atmospheric moisture exposure.
Reagent appears cloudy or fumes upon opening Exposure to atmospheric moisture.- Handle the reagent under an inert atmosphere. - For transfers, use a syringe or a cannula technique. - Store the reagent in a desiccator over a suitable drying agent.

Quantitative Data on Hydrolysis

The table below presents first-order rate constants for the solvolysis (hydrolysis in water) of various para-substituted benzenesulfonyl chlorides at 15°C. The Hammett equation can be used to describe the effect of substituents on the reaction rate, and electron-withdrawing groups generally accelerate the hydrolysis.[1]

Substituent (para) First-Order Rate Constant (k) at 15°C (s⁻¹)
-OCH₃23.89 x 10⁻⁴
-CH₃13.57 x 10⁻⁴
-H11.04 x 10⁻⁴
-Br7.447 x 10⁻⁴
-NO₂9.373 x 10⁻⁴

Data adapted from Robertson, R. E., & Laughton, P. M. (1957). The solvolysis of a series of benzenesulfonyl chlorides in water. Canadian Journal of Chemistry, 35(11), 1319-1329.

Based on the electronic properties of iodine, the rate constant for this compound is expected to be in a similar range to that of the bromo- and nitro-substituted compounds.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Hydrolysis

This protocol outlines a general workflow for a reaction involving this compound where the nucleophile is an amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Oven-dry all glassware (>120°C, >4h) B Assemble glassware while hot and cool under inert gas (N₂ or Ar) A->B C Add anhydrous solvent and amine nucleophile via syringe B->C D Cool reaction mixture to 0°C (ice bath) C->D E Slowly add a solution of This compound in anhydrous solvent via syringe D->E F Stir at 0°C to room temperature and monitor reaction (TLC/LC-MS) E->F G Quench reaction (e.g., with water or sat. aq. NH₄Cl) F->G H Extract product with an organic solvent G->H I Dry organic layer (e.g., Na₂SO₄), filter, and concentrate H->I J Purify product (e.g., column chromatography) I->J

Figure 1. Experimental workflow for minimizing hydrolysis.
Protocol 2: Monitoring Hydrolysis by HPLC

This protocol provides a method for quantifying the amount of 4-iodobenzenesulfonic acid in a sample of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent system, for example, a 50:50 (v/v) mixture of acetonitrile and water. Ensure the final concentration is known.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid to ensure the sulfonic acid is in its protonated form. A typical starting condition could be 30% acetonitrile, increasing to 70% over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the sulfonyl chloride and sulfonic acid absorb (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The 4-iodobenzenesulfonic acid will typically have a shorter retention time than the this compound due to its higher polarity.

    • Quantify the amount of each species by integrating the peak areas. A standard of 4-iodobenzenesulfonic acid can be used to create a calibration curve for accurate quantification.

Reaction Mechanism and Logical Relationships

The hydrolysis of this compound proceeds through a nucleophilic attack of water on the electrophilic sulfur atom. The presence of an iodine atom at the para position has an electron-withdrawing inductive effect, which can influence the reactivity of the sulfonyl chloride.

G reagent 4-Iodobenzenesulfonyl Chloride product Desired Product (e.g., Sulfonamide) reagent->product Desired Reaction hydrolysis_product 4-Iodobenzenesulfonic Acid + HCl reagent->hydrolysis_product Undesired Hydrolysis water Water (H₂O) water->hydrolysis_product nucleophile Nucleophile (e.g., Amine) nucleophile->product conditions Anhydrous Conditions Low Temperature conditions->reagent Stabilizes

References

Side reactions of pipsyl chloride with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving pipsyl chloride (p-iodobenzenesulfonyl chloride).

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of pipsyl chloride with common functional groups?

Q2: What are the most common side reactions observed during pipsylation?

A2: The most prevalent side reactions include:

  • Hydrolysis: Pipsyl chloride can react with any trace amounts of water in the reaction mixture to form the corresponding and unreactive p-iodobenzenesulfonic acid.[2]

  • Di-sulfonylation of Primary Amines: Primary amines can sometimes undergo a second reaction with pipsyl chloride to form a di-sulfonamide, especially if the reaction conditions are not carefully controlled.[3]

  • Oxidation of Sensitive Functionalities: While pipsyl chloride itself is not a strong oxidizing agent, the reaction conditions or impurities could potentially lead to the oxidation of sensitive functional groups in the substrate.

  • Polymerization: In the presence of certain functional groups, such as in the reaction with some phenols, there is a risk of forming polymeric byproducts.[4]

Q3: How can I minimize the hydrolysis of pipsyl chloride during my reaction?

A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes:

  • Using anhydrous solvents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Using freshly opened or properly stored pipsyl chloride.

Q4: What is the role of a base in pipsylation reactions?

A4: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the nucleophile, which would render it unreactive. The choice of base can also influence the reaction rate.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (nucleophile) and pipsyl chloride.

  • The expected product is not observed or is present in very low yield.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Quality of Pipsyl Chloride Use a fresh bottle of pipsyl chloride or purify the existing stock. Pipsyl chloride can degrade over time, especially if exposed to moisture.
Presence of Water Ensure all reagents and solvents are anhydrous. Dry glassware in an oven and cool under an inert atmosphere.[2]
Insufficient Base Use at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl produced.
Low Reaction Temperature While some reactions proceed at room temperature, less reactive nucleophiles may require gentle heating. Increase the temperature in small increments (e.g., 10-15 °C) and monitor the reaction.
Steric Hindrance If either the nucleophile or the pipsyl group is sterically hindered, the reaction rate will be slower. Consider using a less hindered sulfonyl chloride if possible, or more forcing reaction conditions (higher temperature, longer reaction time).[1]
Issue 2: Formation of Multiple Products

Symptoms:

  • TLC or LC-MS analysis shows the formation of several spots/peaks in addition to the desired product.

  • Difficulty in isolating the pure product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrolysis of Pipsyl Chloride As mentioned in the FAQs, ensure anhydrous conditions. The resulting sulfonic acid can complicate purification.[2]
Di-sulfonylation of Primary Amine Use a slight excess of the primary amine relative to pipsyl chloride. Add the pipsyl chloride solution slowly to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[3]
Reaction with Solvent Ensure the solvent is inert and does not contain nucleophilic functional groups that can react with pipsyl chloride.
Side Reactions of the Substrate If the substrate contains multiple nucleophilic sites, consider using a protecting group strategy to selectively block the more reactive sites.

Experimental Protocols

General Protocol for Pipsylation of a Primary Amine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Base: Add a suitable anhydrous base (e.g., triethylamine, 1.2 eq.) to the solution and stir.

  • Addition of Pipsyl Chloride: In a separate flask, dissolve pipsyl chloride (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with the addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Pipsylation of a Phenol
  • Preparation: To a solution of the phenol (1.0 eq.) in an appropriate anhydrous solvent (e.g., pyridine, or dichloromethane with an added base like triethylamine), add the base (1.5 eq.) at room temperature.

  • Addition of Pipsyl Chloride: Slowly add a solution of pipsyl chloride (1.2 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and pour it into ice-water.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Relative Reactivity of Nucleophiles with Arylsulfonyl Chlorides (General Trend)

Functional GroupGeneral ReactivityNotes
Primary AminesVery HighHighly nucleophilic and readily react.
Secondary AminesHighSlightly less reactive than primary amines due to steric hindrance.
ThiolsModerate to HighGood nucleophiles, react readily.
PhenolsModerateLess nucleophilic than amines, often require a base.
AlcoholsLow to ModerateGenerally require a catalyst or activation to react efficiently.
WaterLowCan hydrolyze the sulfonyl chloride, especially in the presence of a base.

Note: This table represents a general trend. Actual reactivity can be influenced by steric and electronic factors of the specific substrates.

Visualizations

troubleshooting_workflow start Low or No Product Formation check_reagents Check Reagent Quality (Pipsyl-Cl, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_moisture Suspect Moisture Contamination? start->check_moisture solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents Degraded or Impure solution_conditions Optimize Conditions (Increase Temp, Time, or Reagent Equivalents) check_conditions->solution_conditions Suboptimal solution_moisture Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) check_moisture->solution_moisture Yes end Successful Reaction solution_reagents->end solution_conditions->end solution_moisture->end

Caption: Troubleshooting workflow for low product yield in pipsylation reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine/Phenol in Anhydrous Solvent add_base Add Anhydrous Base prep_amine->add_base add_pipsyl Add Pipsyl-Cl Dropwise at 0°C add_base->add_pipsyl prep_pipsyl Prepare Pipsyl-Cl Solution prep_pipsyl->add_pipsyl react Stir at RT (Monitor by TLC/LC-MS) add_pipsyl->react quench Quench Reaction react->quench extract Extract & Wash quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: General experimental workflow for pipsylation reactions.

References

How to improve the yield of sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize sulfonamide synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction yield is low. What are the most common initial checks?

When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents.[1]

  • Reagent Quality :

    • Amine : Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which may interfere with the reaction.[1]

    • Sulfonyl Chloride : These reagents are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] It is crucial to use a freshly opened bottle, a recently purchased batch, or purify the sulfonyl chloride before use.[1] The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[3]

    • Base : If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]

    • Solvent : Always use anhydrous (dry) solvents. Water will hydrolyze the sulfonyl chloride.[1]

  • Reaction Conditions :

    • Stoichiometry : Carefully check the molar ratios. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1–1.5 equivalents).[1]

    • Temperature : The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[2][4] If the reaction is slow, gentle heating might be required, but excessive heat can promote side reactions.[1]

    • Atmosphere : Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.[1]

    • Addition Order : Add the sulfonyl chloride solution dropwise to the mixture of the amine and base, typically at 0°C, to maintain control over the reaction rate.[4]

Q2: How do I select the optimal base and solvent for my reaction?

The choice of base and solvent is critical and depends on the specific substrates.

  • Base Selection : The base neutralizes the HCl generated during the reaction.[4] Its strength should be sufficient to deprotonate the amine without causing unwanted side reactions.[2]

    • Pyridine and Triethylamine (Et₃N) are common choices. Pyridine can sometimes act as a nucleophilic catalyst.

    • For weakly nucleophilic sulfonamides in cross-coupling reactions, a stronger base like K₃PO₄ may be necessary.[5]

  • Solvent Selection : The solvent must be inert and capable of dissolving the reactants.[2]

    • Dichloromethane (DCM) is a common anhydrous solvent for this reaction.[4]

    • Other options include tetrahydrofuran (THF), acetonitrile, toluene, or dioxane, depending on the specific reaction requirements.[5]

The following table summarizes a comparison of different bases for a typical sulfonamide synthesis.

BaseEquivalentsSolventTemperature (°C)Time (h)Yield (%)
Pyridine1.5DCM0 to RT12~85-95
Triethylamine1.5DCM0 to RT12~80-90
DMAP (cat.) + Et₃N0.1 + 1.5DCM0 to RT8~90-98
K₂CO₃2.0Acetonitrile506~70-85
Note: Yields are typical and can vary significantly based on substrates.
Q3: I'm observing significant side products. What are they and how can I minimize them?

Common side reactions include hydrolysis of the sulfonyl chloride, reaction with the solvent, and formation of double addition products (bis-sulfonylation) with primary amines.

  • Hydrolysis : As mentioned, sulfonyl chloride can react with water to form the corresponding sulfonic acid. To prevent this, use anhydrous solvents and reagents and run the reaction under an inert atmosphere.[1]

  • Bis-sulfonylation : Primary amines can react with two equivalents of sulfonyl chloride to form a bis-sulfonylated product. To minimize this, use a 1:1 stoichiometry of amine to sulfonyl chloride or a slight excess of the amine.[2] Slow, dropwise addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) is also crucial.[2]

Troubleshooting Guide

This section addresses specific problems encountered during sulfonamide synthesis in a logical, step-by-step format.

Problem 1: Low or No Product Formation

If you observe little to no desired product by TLC or LC-MS analysis, follow this workflow.

G start Low / No Product check_reagents Verify Reagent Purity & Stability (Amine, Sulfonyl Chloride) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagents Action: Purify or Replace Starting Materials reagent_ok->purify_reagents No adjust_conditions Action: Optimize Conditions (e.g., Increase Temp/Time, Adjust Stoichiometry) conditions_ok->adjust_conditions No conditions_ok->problem2 Yes (Proceed to Problem 2)

Caption: Troubleshooting workflow for low or no product formation.

  • Verify Starting Materials : Use techniques like NMR or LC-MS to confirm the purity of your amine and sulfonyl chloride.[2] Sulfonyl chlorides are particularly moisture-sensitive; always use freshly opened or properly stored reagents.[2]

  • Re-evaluate Reaction Conditions :

    • Temperature : Ensure the reaction is at the optimal temperature. Some reactions need initial cooling, followed by heating to drive them to completion.[2]

    • Time : Monitor the reaction by TLC to determine the optimal duration. Incomplete conversion may result from insufficient time.[2]

    • Base/Solvent : Ensure the base and solvent are anhydrous. If deprotonation is an issue, consider a stronger, non-nucleophilic base.[2]

Problem 2: Difficulty in Product Isolation and Purification

Challenges often arise during the workup and purification stages.

  • Product Loss During Workup : If your sulfonamide has some solubility in the aqueous phase, perform multiple extractions with an organic solvent to maximize recovery.[2]

  • Purification Method :

    • Recrystallization : A common and effective method for purifying solid sulfonamides. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.[4]

    • Flash Column Chromatography : Use silica gel for crude products that are oils or difficult to recrystallize.[4]

The following diagram illustrates a general purification workflow.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., 1M HCl, NaHCO₃, Brine) start->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product is_solid Is Product Solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No final_product Pure Sulfonamide recrystallize->final_product chromatography->final_product

Caption: General workflow for sulfonamide purification.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a standard method for reacting an amine with a sulfonyl chloride.[4]

  • Amine & Solvent Preparation : In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[4]

  • Sulfonyl Chloride Addition : Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[4]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress using Thin Layer Chromatography (TLC).[4]

  • Workup : Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]

  • Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[4]

Characterization

The synthesized sulfonamides can be characterized using standard analytical techniques:[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS) : To confirm the molecular weight.

  • Infrared (IR) Spectroscopy : Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]

References

Technical Support Center: Purification of Pipsyl-Labeled Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of pipsyl-labeled peptides by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is pipsyl chloride and why is it used for peptide labeling?

Pipsyl chloride (4-iodobenzenesulfonyl chloride) is a chemical reagent used to attach a "pipsyl" group to the primary amino groups of peptides, such as the N-terminus and the side chain of lysine residues. This labeling is often done to introduce a heavy atom (iodine), which can be useful in crystallographic studies, or to increase the hydrophobicity of the peptide, which can aid in separation by reversed-phase HPLC.

Q2: How does pipsyl labeling affect a peptide's retention time in reversed-phase HPLC?

Pipsyl labeling significantly increases the hydrophobicity of a peptide. In reversed-phase HPLC (RP-HPLC), where separation is based on hydrophobicity, the pipsyl-labeled peptide will be retained more strongly by the nonpolar stationary phase (e.g., C18). This results in a longer retention time compared to the unlabeled peptide under the same chromatographic conditions.

Q3: What are the common impurities in a pipsyl labeling reaction?

Common impurities include unreacted peptide, excess pipsyl chloride, and the hydrolysis product of pipsyl chloride, which is p-iodobenzenesulfonic acid. Additionally, side-products from the peptide synthesis itself, such as truncated or deletion sequences, may also be present.[1][2]

Q4: What is the typical mobile phase used for purifying pipsyl-labeled peptides by RP-HPLC?

The most common mobile phase consists of two solvents: Solvent A, which is typically water with 0.1% trifluoroacetic acid (TFA), and Solvent B, which is usually acetonitrile (ACN) with 0.1% TFA.[3] TFA acts as an ion-pairing agent to improve peak shape and resolution.[3]

Q5: Why is a shallow gradient often recommended for peptide purification?

Peptides, especially those that are similar in sequence or modification, can have very close retention times. A shallow gradient, where the concentration of the organic solvent (Solvent B) increases slowly (e.g., 0.5-2% per minute), provides better separation between these closely eluting species, leading to higher purity of the collected fractions.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pipsyl-labeled peptides.

Issue 1: No peak or a very small peak corresponding to the pipsyl-labeled peptide is observed.
Possible Cause Solution
Incomplete Labeling Reaction The pipsyl chloride may have degraded due to moisture, or the reaction conditions (pH, temperature, time) may not have been optimal. Under certain conditions, the reaction may only be about 75% complete.[4] Verify the integrity of the pipsyl chloride and optimize the labeling protocol. Consider performing a small-scale test reaction and analyzing the product by mass spectrometry to confirm labeling.
Precipitation of Labeled Peptide Pipsyl-labeled peptides are more hydrophobic and may have poor solubility in the initial mobile phase conditions, especially if the starting percentage of organic solvent is too low. Dissolve the sample in a solution containing a slightly higher percentage of organic solvent or a small amount of an organic solvent like DMSO before injection. Ensure the sample is fully dissolved before injection.
Incorrect Detection Wavelength Peptides are typically monitored at 214-220 nm for the peptide bond and 280 nm for aromatic residues like Tyr and Trp.[1] The pipsyl group also has UV absorbance. Ensure the detector is set to an appropriate wavelength.
Sample Loss During Preparation The labeled peptide may have adsorbed to plasticware. Use low-binding tubes and pipette tips for sample handling.
Issue 2: The chromatogram shows multiple peaks, and it is difficult to identify the desired product.
Possible Cause Solution
Presence of Unreacted Peptide and Reaction Byproducts This is common. The peak for the pipsyl-labeled peptide will have a longer retention time than the unlabeled peptide. The hydrolysis product, p-iodobenzenesulfonic acid, is highly polar and will likely elute in or near the void volume. Excess pipsyl chloride is also hydrophobic and will have a significant retention time.
Multiple Labeling Sites If the peptide contains multiple primary amines (e.g., N-terminus and one or more lysine residues), you may have a mixture of mono-, di-, and multi-labeled species, each with a different retention time. Optimize the stoichiometry of pipsyl chloride to peptide to favor mono-labeling if desired.
Oxidation or Degradation of the Peptide Peptides containing residues like methionine, cysteine, or tryptophan can be prone to oxidation. Handle samples at low temperatures and use fresh, degassed solvents.
Poor Chromatographic Resolution The gradient may be too steep. Optimize the gradient by making it shallower to improve the separation between the desired product and impurities.[3]
Issue 3: The peak for the pipsyl-labeled peptide is broad or shows tailing.
Possible Cause Solution
Column Overload Injecting too much sample can lead to poor peak shape. Reduce the amount of sample injected onto the column.
Secondary Interactions with the Stationary Phase The pipsyl group or the peptide itself may be interacting with residual silanols on the silica-based column. Ensure that 0.1% TFA is present in both mobile phases to minimize these interactions.
Low Column Temperature Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.
Sample Dissolved in a Stronger Solvent than the Initial Mobile Phase This can cause peak distortion. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Pipsyl Labeling of a Peptide

This protocol provides a general guideline for labeling a peptide with pipsyl chloride.

  • Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, to a concentration of 1-5 mg/mL. The basic pH is necessary to deprotonate the primary amino groups, making them nucleophilic.

  • Pipsyl Chloride Solution: Prepare a fresh solution of pipsyl chloride in a water-miscible organic solvent like acetonitrile or acetone at a concentration of 10-20 mg/mL.

  • Labeling Reaction: Add a 2-5 fold molar excess of the pipsyl chloride solution to the peptide solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction: To quench any unreacted pipsyl chloride, add a small amount of a primary amine solution, such as 1 M glycine or Tris buffer, and incubate for another 30 minutes.

  • Sample Cleanup (Optional but Recommended): Acidify the reaction mixture with a small amount of TFA. If the labeled peptide is sufficiently hydrophobic, it can be partially purified and concentrated using a C18 solid-phase extraction (SPE) cartridge. This will help to remove some of the salts and the highly polar p-iodobenzenesulfonic acid byproduct. Elute the labeled peptide with a solution of 50-70% acetonitrile in water with 0.1% TFA.

  • Lyophilization: Freeze-dry the cleaned-up sample to a powder.

Protocol 2: HPLC Purification of Pipsyl-Labeled Peptide
  • Sample Preparation: Reconstitute the lyophilized pipsyl-labeled peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).[5] Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • HPLC System and Column: Use a reversed-phase HPLC column, typically a C18 column with a pore size of 100-300 Å.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a linear gradient. The optimal gradient will depend on the specific peptide but a good starting point for a scouting run is 5% to 65% Solvent B over 30 minutes.

    • Based on the retention time of the labeled peptide in the scouting run, an optimized shallow gradient (e.g., a 1% per minute increase in Solvent B) around the elution point should be developed.

  • Fraction Collection: Collect fractions corresponding to the main peak of the pipsyl-labeled peptide.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and mass of the labeled peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified pipsyl-labeled peptide.

Data Presentation

Table 1: Typical HPLC Parameters for Pipsyl-Labeled Peptide Purification
ParameterTypical Value/ConditionPurpose
Column C18, 5 µm particle size, 100-300 Å pore sizeStandard for peptide separations; pore size depends on peptide size.
Mobile Phase A 0.1% TFA in WaterAqueous phase; TFA for ion pairing.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for elution; TFA for ion pairing.
Flow Rate 1.0 mL/min (analytical); 10-20 mL/min (semi-prep)Depends on column diameter.
Gradient Shallow linear gradient (e.g., 20-50% B over 30 min)To achieve high-resolution separation.
Detection 214 nm and 280 nm214 nm for peptide backbone; 280 nm for aromatic residues.
Column Temp. 30-60 °CHigher temperatures can improve peak shape.

Visualizations

Pipsyl_Labeling_Workflow cluster_prep Reaction Preparation cluster_reaction Labeling Reaction cluster_purification Purification peptide Dissolve Peptide in Basic Buffer mix Mix Peptide and Pipsyl-Cl Solutions peptide->mix pipsyl Dissolve Pipsyl-Cl in ACN pipsyl->mix incubate Incubate 1-2h at Room Temp mix->incubate quench Quench with Primary Amine incubate->quench cleanup Optional SPE Cleanup quench->cleanup lyophilize1 Lyophilize cleanup->lyophilize1 hplc RP-HPLC Purification lyophilize1->hplc lyophilize2 Lyophilize Final Product hplc->lyophilize2

Caption: Experimental workflow for pipsyl labeling and purification of peptides.

Troubleshooting_Tree start Low Yield or No Product Peak q1 Is the labeling reaction confirmed? start->q1 check_ms Analyze reaction mixture by Mass Spectrometry q1->check_ms No q2 Is the labeled peptide soluble in the initial mobile phase? q1->q2 Yes a1_yes Yes a1_no No optimize_reaction Optimize labeling: - Check reagent quality - Adjust pH and stoichiometry check_ms->optimize_reaction dissolve_stronger Dissolve sample in a stronger solvent (e.g., add more ACN or a little DMSO) q2->dissolve_stronger No check_hplc Check HPLC parameters: - Detection wavelength - Gradient conditions - Column integrity q2->check_hplc Yes a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for low yield of pipsyl-labeled peptide.

References

Technical Support Center: Purification Strategies for Reactions Involving 4-Iodobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess 4-iodobenzenesulfonyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound from a reaction mixture?

The most common and effective methods for removing unreacted this compound involve quenching the reactive sulfonyl chloride, followed by purification of the desired product. The main strategies include:

  • Quenching with Nucleophilic Reagents: Excess sulfonyl chloride is reacted with a nucleophile to form a sulfonamide or sulfonic acid, which can then be easily separated.

  • Solid-Phase Scavengers: Use of scavenger resins that selectively bind to the excess sulfonyl chloride, allowing for simple filtration to remove the resin-bound impurity.

  • Chromatographic Purification: Standard column chromatography can be employed to separate the desired product from the sulfonyl chloride and its byproducts based on polarity differences.

  • Liquid-Liquid Extraction: Utilizing the differential solubility of the product and impurities in a biphasic solvent system to effect separation.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification, leaving impurities in the mother liquor.

Troubleshooting and Detailed Protocols

Q2: How do I choose the right quenching agent and what is the general procedure?

Choosing an appropriate quenching agent is critical to avoid unwanted side reactions with your desired product. The selection depends on the nature of your product and the reaction conditions.

Troubleshooting:

  • Problem: The quenching agent is reacting with my product.

    • Solution: Select a quenching agent with a different reactivity profile. For instance, if your product is sensitive to primary amines, consider using a secondary amine or a thiol.

  • Problem: The quenched byproduct is difficult to remove.

    • Solution: Choose a quenching agent that forms a byproduct with significantly different solubility or polarity compared to your product, facilitating easier extraction or chromatography. For example, using ammonia will generate 4-iodobenzenesulfonamide, which may have different solubility characteristics than a product derived from a long-chain amine.

Experimental Protocol: Quenching with Ammonia

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an excess of aqueous ammonia (e.g., 2 M solution, 5-10 equivalents relative to the initial amount of this compound) to the reaction mixture with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.

  • Monitor the disappearance of the this compound by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Proceed with an appropriate workup procedure, such as liquid-liquid extraction, to separate the product from the resulting 4-iodobenzenesulfonamide.

Q3: Can scavenger resins simplify the purification process?

Yes, scavenger resins are an excellent choice for simplifying workup and purification. They are solid-supported reagents that covalently bind to the excess sulfonyl chloride, which can then be removed by simple filtration.

Data Presentation: Comparison of Common Scavenger Resins

Scavenger Resin TypeFunctional GroupTypical Capacity (mmol/g)Binding Efficiency
Amine-basedPrimary or Secondary Amine1.0 - 2.5>95%
Piperazine-basedPiperazine1.5 - 3.0>98%
Tris(2-aminoethyl)amine (TAEA) basedPolyamine2.0 - 4.0>99%

Experimental Protocol: Using a Piperazine-Based Scavenger Resin

  • To the completed reaction mixture, add the piperazine-based scavenger resin (typically 2-3 equivalents relative to the excess this compound).

  • Add a suitable solvent if necessary to ensure the mixture can be stirred effectively. Dichloromethane or acetonitrile are common choices.

  • Stir the suspension at room temperature for 2-16 hours. The reaction time will depend on the specific resin and the concentration of the excess reagent.

  • Monitor the reaction for the complete consumption of the this compound using TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of the sulfonyl chloride impurity.

Mandatory Visualization: Scavenger Resin Workflow

Scavenger_Resin_Workflow cluster_workflow Scavenger Resin Purification Workflow ReactionMixture Reaction Mixture (Product + Excess this compound) AddResin Add Scavenger Resin (e.g., Piperazine-based) ReactionMixture->AddResin 1. Stir Stir at Room Temperature (2-16 hours) AddResin->Stir 2. Filter Filter Mixture Stir->Filter 3. Resin Resin-Bound Impurity (Solid) Filter->Resin 4a. Discard Filtrate Filtrate (Product in Solution) Filter->Filtrate 4b. Collect Concentrate Concentrate Filtrate Filtrate->Concentrate 5. PureProduct Pure Product Concentrate->PureProduct 6.

Caption: Workflow for removing excess sulfonyl chloride using a scavenger resin.

Q4: What are the recommended conditions for purification by column chromatography?

Column chromatography is a standard method for separating compounds with different polarities. The choice of eluent is crucial for achieving good separation.

Troubleshooting:

  • Problem: My product and the this compound are co-eluting.

    • Solution: Adjust the polarity of your eluent system. If they are eluting too quickly, decrease the polarity (e.g., increase the hexane content in a hexane/ethyl acetate system). If they are eluting too slowly, increase the polarity. Consider using a different solvent system altogether, for example, dichloromethane/methanol.

  • Problem: Streaking or tailing of the product on the TLC plate and column.

    • Solution: This may indicate that your compound is acidic or basic. Try adding a small amount of a modifier to your eluent, such as 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds.

Recommended Eluent Systems for Column Chromatography:

A gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity.

Compound PolarityRecommended Starting Eluent System
Non-polarHexane / Ethyl Acetate (e.g., 95:5)
Moderately PolarHexane / Ethyl Acetate (e.g., 70:30)
PolarDichloromethane / Methanol (e.g., 98:2)

Experimental Protocol: Column Chromatography

  • Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane/ethyl acetate).

  • Pack a glass column with the silica slurry.

  • Pre-adsorb your crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel, and then evaporate the solvent.

  • Carefully load the dried, pre-adsorbed sample onto the top of the packed column.

  • Begin eluting with your starting solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent as the separation progresses.

  • Monitor the collected fractions by TLC to identify which fractions contain your pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Mandatory Visualization: Purification Decision Tree

Purification_Decision_Tree Start Reaction Complete (Excess this compound) Quench Quench with Nucleophile (e.g., Ammonia, Amine) Start->Quench Scavenger Use Scavenger Resin Start->Scavenger Alternative Simplified Workflow ProductSolid Is the Product a Solid? Quench->ProductSolid Crystallize Crystallization ProductSolid->Crystallize Yes ProductSoluble Is there a good solvent separation? ProductSolid->ProductSoluble No PureProduct Pure Product Crystallize->PureProduct Extraction Liquid-Liquid Extraction ProductSoluble->Extraction Yes Chromatography Column Chromatography ProductSoluble->Chromatography No Extraction->PureProduct Chromatography->PureProduct Scavenger->PureProduct

Caption: Decision tree for selecting a purification strategy.

Stability of 4-Iodobenzenesulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Iodobenzenesulfonyl chloride in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, also known as pipsyl chloride, is a moisture-sensitive solid.[1][2] It is highly reactive towards water and other protic solvents, leading to hydrolysis to the corresponding sulfonic acid. The compound is also incompatible with strong bases and strong oxidizing agents.[1] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[2][3]

Q2: In which types of solvents is this compound most stable?

A2: this compound exhibits the highest stability in aprotic, non-nucleophilic solvents. These include hydrocarbons (e.g., hexanes, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran [THF]), provided they are anhydrous.

Q3: Which solvents should be avoided when working with this compound?

A3: Protic solvents should be strictly avoided unless they are intended as a reactant. These include water, alcohols (e.g., methanol, ethanol), and carboxylic acids. The presence of acidic or basic impurities can also catalyze degradation. While soluble in ethanol, it will react over time.[3] Amines and other nucleophilic solvents will also react with the sulfonyl chloride.

Q4: How can I qualitatively assess the stability of this compound in a chosen solvent?

A4: A simple qualitative test involves dissolving a small amount of the compound in the anhydrous solvent of interest and monitoring for the formation of a precipitate (the corresponding sulfonic acid may be insoluble) or a color change over time. For a more definitive assessment, Thin Layer Chromatography (TLC) can be used to spot for the appearance of new, more polar baseline products corresponding to the sulfonic acid.

Q5: Are there any recommended procedures for handling and storing this compound to ensure its stability?

A5: Yes, to maintain the integrity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances.[1] Keep the container tightly closed and under an inert atmosphere.[3]

  • Handling: Handle only in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas.[4] Use dry glassware and syringes. Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE), as the compound is corrosive.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reaction yield or incomplete reaction. Degradation of this compound prior to or during the reaction.Ensure the use of anhydrous solvents and reagents. Test the purity of the sulfonyl chloride before use via NMR or HPLC. Store the compound under an inert atmosphere and in a desiccator.
Formation of a white precipitate in the reaction mixture. Hydrolysis of this compound to 4-iodobenzenesulfonic acid due to moisture.Use freshly dried solvents. Dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Inconsistent results between experiments. Variable purity of this compound due to improper storage and handling.Implement stringent anhydrous and inert atmosphere techniques for all experiments. Aliquot the reagent upon receipt to minimize repeated opening of the main container.
Difficulty dissolving the compound. Use of an inappropriate solvent.While soluble in ethanol, it will also react.[3] For reactions where the sulfonyl chloride should remain intact, consider aprotic solvents like anhydrous THF, dichloromethane, or toluene. Gentle warming may aid dissolution, but monitor for degradation.

Quantitative Stability Data

Quantitative stability data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The stability is highly dependent on the solvent purity (especially water content), temperature, and presence of any acidic or basic impurities. The table below provides a qualitative summary of expected stability based on the general reactivity of arylsulfonyl chlorides. Researchers are encouraged to perform their own stability studies for their specific solvent systems and conditions.

Solvent Class Example Solvents Expected Stability Primary Degradation Pathway
Aprotic Apolar Hexanes, TolueneHighMinimal degradation if anhydrous.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighSolvolysis, rate is dependent on solvent nucleophilicity and water content.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighMinimal degradation if anhydrous and peroxide-free.
Chlorinated Dichloromethane (DCM), ChloroformHighMinimal degradation if anhydrous and free of acidic impurities.
Protic Polar Water, Methanol, EthanolVery LowRapid solvolysis/hydrolysis.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in a solvent of interest.

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This method allows for the monitoring of the disappearance of the starting material and the appearance of the degradation product (4-iodobenzenesulfonic acid).

Materials:

  • This compound

  • Deuterated aprotic solvent of interest (e.g., CDCl₃, Acetone-d₆), anhydrous

  • NMR tubes and caps

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum)

  • Micropipettes

Procedure:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration (e.g., 5 mg/mL).

  • In a clean, dry NMR tube, dissolve a precisely weighed amount of this compound (e.g., 5-10 mg) in a known volume of the deuterated solvent (e.g., 0.6 mL).

  • Add a known volume of the internal standard stock solution.

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

  • Seal the NMR tube tightly and store it under the desired conditions (e.g., room temperature, elevated temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).

  • Integrate a characteristic peak of this compound and a peak from the internal standard. The relative integral will be proportional to the concentration of the sulfonyl chloride.

  • Plot the relative concentration of this compound versus time to determine the rate of degradation.

Protocol 2: Stability Assessment by HPLC

This method is suitable for quantifying the remaining this compound and detecting the formation of degradation products over time.

Materials:

  • This compound

  • Solvent of interest (HPLC grade, anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its expected degradation product, 4-iodobenzenesulfonic acid. A typical starting point would be a gradient elution with a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 0.1 mg/mL). This will be your stock solution.

  • Time Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. This is the t=0 time point.

  • Stability Study: Store the stock solution under the desired conditions.

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it with the mobile phase, and analyze by HPLC.

  • Data Analysis: Record the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the peak area at t=0.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Experiment Shows Low Yield or Inconsistent Results check_reagent Assess Purity of this compound start->check_reagent check_solvent Verify Solvent Anhydrousness start->check_solvent check_conditions Review Reaction Conditions (Atmosphere, Temperature) start->check_conditions reagent_ok Purity is High check_reagent->reagent_ok NMR/HPLC Confirms Purity reagent_bad Purity is Low/Degraded check_reagent->reagent_bad Degradation Products Observed solvent_ok Solvent is Dry check_solvent->solvent_ok Freshly Dried Solvent Used solvent_bad Moisture Present check_solvent->solvent_bad Improperly Stored Solvent conditions_ok Conditions are Appropriate check_conditions->conditions_ok Inert Atmosphere, Correct Temp. conditions_bad Inappropriate Conditions check_conditions->conditions_bad Air Exposure, Wrong Temp. purify_reagent Purify or Use New Batch of Reagent reagent_bad->purify_reagent dry_solvent Use Freshly Distilled/Dried Solvent solvent_bad->dry_solvent adjust_conditions Optimize Reaction Setup (e.g., Glovebox, Schlenk Line) conditions_bad->adjust_conditions end_node Re-run Experiment purify_reagent->end_node dry_solvent->end_node adjust_conditions->end_node

Caption: Troubleshooting workflow for stability issues.

Solvent_Selection_Logic Solvent Selection Logic for this compound start Select Solvent for Experiment is_reactant Is the solvent a reactant (e.g., alcohol for esterification)? start->is_reactant use_as_reactant Use Solvent as Reactant (Expect Solvolysis) is_reactant->use_as_reactant Yes check_protic Is the solvent protic (contains -OH, -NH)? is_reactant->check_protic No end_node Proceed with Experiment using Selected Solvent use_as_reactant->end_node avoid_protic AVOID (High risk of degradation) check_protic->avoid_protic Yes check_aprotic_purity Use Anhydrous Aprotic Solvent check_protic->check_aprotic_purity No recommended_solvents Recommended Aprotic Solvents: DCM, Toluene, THF, Acetonitrile (Ensure Anhydrous) check_aprotic_purity->recommended_solvents recommended_solvents->end_node

Caption: Logic for selecting an appropriate solvent.

References

Pipsylation Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pipsylation reaction optimization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pipsylation reaction time and temperature for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a pipsylation reaction?

For researchers new to pipsylation, a good starting point for the reaction is a 10-20 fold molar excess of the pipsyl reagent to the protein or peptide.[1] The reaction can be initially attempted at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1] The ideal pH for reactions targeting primary amines (like lysine residues) is generally between 7.2 and 8.5.[1]

Q2: How can I determine the optimal reaction time for my specific molecule?

The optimal reaction time for pipsylation is best determined empirically through a time-course experiment.[1] This involves setting up several identical reactions and stopping them at different time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and overnight).[1] The extent of labeling at each time point can be analyzed using techniques like mass spectrometry or HPLC to find the ideal duration that maximizes the desired product without significant degradation or side-product formation.[1]

Q3: What is the effect of temperature on the pipsylation reaction?

Temperature is a critical parameter in pipsylation. Higher temperatures generally increase the reaction rate. However, for sensitive biomolecules, elevated temperatures can lead to denaturation or degradation. Most bioconjugation reactions are carried out at either room temperature or at 4°C.[1] If the reaction is too slow at room temperature, and the biomolecule is stable, the temperature can be slightly increased. Conversely, if side reactions or protein instability are observed, performing the reaction at 4°C for a longer period is recommended.[1]

Q4: My pipsylation reaction yield is low. What are the possible causes and solutions?

Low reaction yield is a common issue. Several factors could be responsible:

  • Suboptimal pH: The reactivity of the target amine groups is highly pH-dependent. Ensure your buffer is within the optimal pH range of 7.2-8.5 and is free of primary amines like Tris, which can compete with your target molecule.[1]

  • Low Reagent Concentration: An insufficient molar excess of the pipsyl reagent will result in incomplete labeling. Consider increasing the molar ratio of the pipsyl reagent.

  • Inaccessible Reactive Sites: The target amine groups on your protein may be sterically hindered or buried within the protein's 3D structure.

  • Reagent Instability: Ensure the pipsyl reagent has been stored correctly and is not hydrolyzed.

Q5: I'm observing aggregation of my protein during the pipsylation reaction. How can I prevent this?

Protein aggregation during bioconjugation can be caused by several factors:

  • High Degree of Labeling: Attaching a large number of pipsyl groups, which can be hydrophobic, may increase the overall hydrophobicity of the protein, leading to aggregation. To address this, try reducing the molar excess of the pipsyl reagent.

  • Suboptimal Buffer Conditions: The buffer composition can influence protein stability. Ensure the pH and ionic strength of your buffer are optimal for your specific protein.

  • Reaction Temperature: High temperatures can sometimes promote aggregation. Performing the reaction at a lower temperature (e.g., 4°C) may help.[1]

Troubleshooting Guide

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the general effects of adjusting reaction time and temperature on a pipsylation reaction.

ParameterConditionPotential OutcomeRecommendation
Time Too ShortIncomplete reaction, low yield.Increase reaction time.
Too LongIncreased side products, potential for sample degradation.Optimize through a time-course experiment.[1]
Temperature Too LowSlow reaction rate, incomplete reaction.Increase temperature if the biomolecule is stable.[1]
Too HighFaster reaction, but potential for protein denaturation, aggregation, and increased side reactions.[1]Perform the reaction at 4°C.[1]
Experimental Protocols

Protocol: Time-Course Optimization of Pipsylation

  • Prepare Stock Solutions: Prepare a stock solution of your protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) and a stock solution of the pipsyl reagent in a compatible organic solvent (e.g., DMSO).

  • Initiate Reactions: In separate tubes, add the protein solution. Add the pipsyl reagent stock to each tube to achieve the desired molar excess.

  • Incubate at Defined Time Points: Incubate the reactions at a constant temperature (e.g., room temperature).

  • Quench Reactions: At each designated time point (e.g., 0.5, 1, 2, 4, 8 hours), stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine).

  • Analysis: Analyze the products from each time point using an appropriate method (e.g., mass spectrometry, HPLC, or SDS-PAGE) to determine the degree of labeling and the presence of any byproducts.

  • Determine Optimal Time: The optimal reaction time is the point at which the desired degree of labeling is achieved with minimal side products or protein degradation.

Mandatory Visualization

TroubleshootingWorkflow start Low Pipsylation Yield check_ph Check Reaction pH (Optimal: 7.2-8.5) start->check_ph ph_ok pH Optimal? check_ph->ph_ok  Adjust pH   check_ratio Check Molar Ratio (Increase Excess) ratio_ok Ratio Sufficient? check_ratio->ratio_ok  Increase Ratio   check_temp_time Check Temp & Time (Optimize) conditions_ok Conditions Optimized? check_temp_time->conditions_ok  Optimize   check_reagent Check Reagent Quality (Use Fresh Stock) reagent_ok Reagent Active? check_reagent->reagent_ok  Replace Reagent   analyze_protein Analyze Protein (Purity & Accessibility) protein_ok Protein Suitable? analyze_protein->protein_ok  Purify/Modify Protein   ph_ok->start No ph_ok->check_ratio Yes ratio_ok->start No ratio_ok->check_temp_time Yes conditions_ok->start No conditions_ok->check_reagent Yes reagent_ok->start No reagent_ok->analyze_protein Yes protein_ok->start No success Successful Pipsylation protein_ok->success Yes ReactionParameters cluster_inputs Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Reaction Yield Temperature->Yield Increases Rate SideProducts Side Products Temperature->SideProducts Can Increase ProteinStability Protein Stability Temperature->ProteinStability Can Decrease Time Reaction Time Time->Yield Increases (to a point) Time->SideProducts Can Increase Time->ProteinStability Can Decrease

References

Technical Support Center: 4-Iodobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my reaction with this compound?

A1: Based on the chemistry of analogous aryl sulfonyl chlorides, the two most common impurities are:

  • 4-Iodobenzenesulfonic acid: This is formed by the hydrolysis of this compound when it comes into contact with water.

  • Bis(4-iodophenyl) sulfone: This is a common byproduct in the synthesis of aryl sulfonyl chlorides. It is formed when the desired sulfonyl chloride reacts with the starting iodobenzene.

Q2: How can I minimize the formation of these impurities?

A2: To minimize the formation of 4-iodobenzenesulfonic acid, it is crucial to conduct the reaction under anhydrous conditions, using dry solvents and reagents, and protecting the reaction from atmospheric moisture. Minimizing the formation of bis(4-iodophenyl) sulfone can be more challenging as it is an inherent byproduct of some synthetic routes. Using a stoichiometric excess of the chlorosulfonating agent can sometimes reduce its formation.

Q3: My reaction mixture is a solid mass. How should I proceed with the work-up?

A3: It is common for the crude product of a this compound reaction to solidify. The work-up typically involves carefully quenching the reaction mixture with ice water. The sulfonyl chloride is generally insoluble in water and will precipitate or form an oily layer, while the byproduct 4-iodobenzenesulfonic acid will dissolve in the aqueous layer.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to store it in a cool, dry place.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction.Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
Hydrolysis of the product.Use anhydrous solvents and reagents, and protect the reaction from atmospheric moisture. Quench the reaction with ice water and separate the product from the aqueous phase as quickly as possible.
Product is an oil that won't crystallize Presence of impurities.Purify the crude product by washing with cold water to remove any sulfonic acid, followed by recrystallization from a suitable solvent to remove the sulfone byproduct.
Purified product has a low melting point Residual solvent or impurities.Ensure the product is thoroughly dried after recrystallization. If the melting point is still low, a second recrystallization may be necessary.
Unexpected peaks in analytical data (GC-MS, HPLC, NMR) Presence of byproducts or degradation products.Compare your data to the expected fragmentation patterns or chemical shifts for this compound, 4-iodobenzenesulfonic acid, and bis(4-iodophenyl) sulfone.

Impurity Formation and Mitigation Workflow

Impurity Formation cluster_main This compound Reaction cluster_impurities Impurity Formation Pathways cluster_mitigation Purification and Mitigation Start Iodobenzene + Chlorosulfonic Acid Reaction Sulfonylation Reaction Start->Reaction Product Crude this compound Reaction->Product Sulfone_Formation Reaction with Iodobenzene Reaction->Sulfone_Formation Side reaction Hydrolysis Reaction with Water Product->Hydrolysis Moisture exposure Aqueous_Wash Aqueous Work-up/Wash Product->Aqueous_Wash Sulfonic_Acid 4-Iodobenzenesulfonic Acid Hydrolysis->Sulfonic_Acid Sulfone Bis(4-iodophenyl) sulfone Sulfone_Formation->Sulfone Recrystallization Recrystallization Aqueous_Wash->Recrystallization Removes Sulfonic Acid Pure_Product Pure this compound Recrystallization->Pure_Product Removes Sulfone

Caption: Workflow of impurity formation and purification in this compound reactions.

Quantitative Data on Analogous Impurities

Product/Byproduct Yield (%) Reaction Conditions Reference
4-Chlorobenzenesulfonyl chloride611 mole chlorobenzene, 3 moles chlorosulfonic acid(F. Ullman et al., Ber., 40, 641(1970))
4,4'-Dichlorodiphenyl sulfone121 mole chlorobenzene, 3 moles chlorosulfonic acid(F. Ullman et al., Ber., 40, 641(1970))

Experimental Protocols

Protocol for Recrystallization of this compound

Objective: To purify crude this compound from non-polar impurities, primarily bis(4-iodophenyl) sulfone.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., a mixture of hexanes and ethyl acetate, or chloroform)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair, such as hexanes and ethyl acetate, may also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum amount of hot solvent to ensure good recovery upon cooling.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product can be taken to assess its purity.

Protocol for GC-MS Analysis of this compound and Impurities

Objective: To identify and semi-quantify the components of a reaction mixture containing this compound.

Instrumentation and Conditions (based on a method for a similar compound):

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 25 °C/min to 300 °C.

    • Hold at 300 °C for 3 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 200 °C.

    • Interface Temperature: 310 °C.

    • Acquisition Mode: Scan.

    • Mass Range: m/z 50-400.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library and by interpreting the fragmentation patterns. The expected molecular ions would be m/z 302 for this compound, m/z 284 for 4-iodobenzenesulfonic acid (though it may not be stable to GC-MS), and m/z 474 for bis(4-iodophenyl) sulfone.

Troubleshooting incomplete derivatization with pipsyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of analytes with pipsyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for pipsyl chloride derivatization?

A1: The derivatization reaction with pipsyl chloride, a type of sulfonyl chloride, is highly pH-dependent. The reaction involves the nucleophilic attack of an unprotonated primary or secondary amine on the sulfonyl chloride. Therefore, an alkaline environment, typically in the pH range of 9.0 to 10.5, is required to ensure the analyte's amino group is deprotonated and thus sufficiently nucleophilic.[1][2] Operating at a lower pH can lead to incomplete derivatization due to the protonation of the amine, while a significantly higher pH can accelerate the hydrolysis of pipsyl chloride, reducing the amount of reagent available for the desired reaction.

Q2: Can pipsyl chloride react with other functional groups besides amines?

A2: Yes, pipsyl chloride can react with other nucleophilic functional groups, which can be a source of interference or incomplete derivatization of the target analyte. These include:

  • Phenolic hydroxyl groups: The hydroxyl group on phenols, such as the side chain of tyrosine, can be derivatized by pipsyl chloride.

  • Thiols (Sulfhydryl groups): Compounds containing thiol groups, like the amino acid cysteine, can also react.

  • Imidazole groups: The imidazole ring in amino acids like histidine can be a site of reaction.

It is important to consider the composition of your sample matrix, as the presence of these functional groups can consume the derivatizing reagent and lead to the formation of unexpected byproducts.

Q3: How should pipsyl chloride be stored?

A3: Pipsyl chloride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Exposure to moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for derivatization. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with humidity.

Q4: What are the common causes of low or no derivatization product?

A4: Several factors can contribute to a low yield of the desired derivative. These include:

  • Incorrect pH: The reaction medium is not sufficiently alkaline to deprotonate the target amine.

  • Degraded Reagent: The pipsyl chloride has been hydrolyzed due to improper storage or handling.

  • Insufficient Reagent: The molar ratio of pipsyl chloride to the analyte is too low, especially if other nucleophilic species are present in the sample matrix.

  • Suboptimal Temperature or Reaction Time: The reaction may be too slow at lower temperatures or require a longer incubation time for completion.

  • Presence of Interfering Substances: Other nucleophiles in the sample are competing for the derivatizing reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during pipsyl chloride derivatization experiments.

Issue 1: Incomplete Derivatization - Low Peak Area of the Desired Derivative
Potential Cause Recommended Action
Suboptimal pH Verify the pH of the reaction buffer and adjust to the optimal range (typically 9.0-10.5). Prepare fresh buffer to ensure accuracy.
Pipsyl Chloride Degradation Use a fresh vial of pipsyl chloride. Ensure proper storage and handling to prevent moisture contamination.
Insufficient Reagent Concentration Increase the molar excess of pipsyl chloride relative to the analyte. A 2-5 fold excess is a good starting point, but may need to be optimized depending on the sample matrix.
Inadequate Reaction Time or Temperature Increase the reaction time or temperature according to established protocols for similar compounds. Monitor for potential degradation of the analyte or derivative at higher temperatures.
Sample Matrix Effects Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering nucleophiles prior to derivatization.
Issue 2: Multiple Peaks for a Single Analyte
Potential Cause Recommended Action
Derivatization of Multiple Sites For analytes with multiple reactive sites (e.g., lysine with two primary amines, tyrosine with an amine and a phenolic hydroxyl), incomplete derivatization can result in a mixture of mono- and di-substituted products. Optimize reaction conditions (increase reagent concentration, time, or temperature) to drive the reaction to completion and favor the formation of a single, fully derivatized product.
Side Reactions Unwanted reactions with other components in the sample matrix can produce additional peaks. As mentioned above, a sample cleanup step can help to minimize these side reactions.
Isomer Formation In some cases, the derivatization of certain molecules can lead to the formation of stable isomers that may be separated by the chromatographic method.
Issue 3: Large Early-Eluting Peak (Reagent Hydrolysis)
Potential Cause Recommended Action
Hydrolysis of Pipsyl Chloride A large, early-eluting peak in the chromatogram is often the pipsyl sulfonic acid, the hydrolysis product of pipsyl chloride. This indicates an excess of reagent and/or the presence of water in the reaction mixture.
* Ensure all solvents and reagents are anhydrous.
* Minimize the exposure of pipsyl chloride to air and moisture during handling.
* While a reagent peak is expected, an excessively large peak can interfere with the quantification of early-eluting analytes. If this is an issue, the excess reagent can sometimes be removed by a liquid-liquid extraction step after the derivatization is complete.

Experimental Protocols

General Protocol for Pipsyl Chloride Derivatization of Primary and Secondary Amines for HPLC Analysis

Materials:

  • Pipsyl chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile)

  • Analyte standard or sample solution

  • Borate buffer (0.1 M, pH 9.5)

  • Anhydrous acetonitrile

  • Vortex mixer

  • Heating block or water bath

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

Procedure:

  • In a microcentrifuge tube, add 100 µL of the analyte standard or sample solution.

  • Add 100 µL of 0.1 M borate buffer (pH 9.5).

  • Add 200 µL of the pipsyl chloride solution.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for direct injection into the HPLC system or can be further processed (e.g., extraction of excess reagent) if necessary.

Data Presentation

Table 1: Effect of pH on the Relative Derivatization Yield of a Model Primary Amine
pH Relative Yield (%)
7.015
8.045
9.085
9.5100
10.098
11.080

Note: Data are illustrative and represent typical trends. Optimal pH may vary depending on the specific analyte.

Table 2: Effect of Temperature on the Relative Derivatization Yield
Temperature (°C) Relative Yield (%) (30 min reaction)
2560
4085
60100
8095 (potential for degradation)

Note: Data are illustrative. Optimal temperature and time should be determined empirically.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample Mix_Vortex Mix and Vortex Sample->Mix_Vortex Buffer Buffer Buffer->Mix_Vortex Pipsyl_Chloride Pipsyl_Chloride Pipsyl_Chloride->Mix_Vortex Incubate Incubate (e.g., 60°C, 30 min) Mix_Vortex->Incubate Cool Cool to RT Incubate->Cool HPLC_Analysis HPLC Analysis Cool->HPLC_Analysis

Caption: General experimental workflow for pipsyl chloride derivatization.

Troubleshooting_Logic Start Incomplete Derivatization? Check_pH Is pH optimal (9.0-10.5)? Start->Check_pH Yes Check_Reagent Is Pipsyl Chloride fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Is reagent in sufficient excess? Check_Reagent->Check_Concentration Yes Use_New_Reagent Use new reagent Check_Reagent->Use_New_Reagent No Check_Conditions Are time and temperature adequate? Check_Concentration->Check_Conditions Yes Increase_Concentration Increase reagent concentration Check_Concentration->Increase_Concentration No Optimize_Conditions Optimize time/temperature Check_Conditions->Optimize_Conditions No Success Successful Derivatization Check_Conditions->Success Yes Adjust_pH->Check_pH Use_New_Reagent->Check_Reagent Increase_Concentration->Check_Concentration Optimize_Conditions->Check_Conditions

Caption: A logical workflow for troubleshooting incomplete derivatization.

References

Technical Support Center: Pipsylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the di-pipsylation of primary amines during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is di-pipsylation and why is it a problem?

A: Pipsylation is a chemical derivatization technique used to label primary amines (e.g., at the N-terminus of peptides or on lysine side chains) with pipsyl chloride. The goal is typically to attach a single pipsyl group (mono-pipsylation) for applications like quantitative mass spectrometry.

Di-pipsylation is an undesired side reaction where a second pipsyl group attaches to the already mono-pipsylated amine. This occurs because the nitrogen atom of the newly formed sulfonamide can be deprotonated under basic conditions, becoming nucleophilic and reacting with another molecule of pipsyl chloride. This side reaction is problematic as it complicates data analysis, can lead to inaccurate quantification, and reduces the yield of the desired mono-pipsylated product.

Q2: What are the main factors that promote di-pipsylation?

A: Several factors can increase the likelihood of di-pipsylation:

  • High pH: Basic conditions (typically pH > 9) are necessary to deprotonate the primary amine for the initial reaction, but excessively high pH can also facilitate the deprotonation of the sulfonamide proton, leading to the secondary reaction.

  • Excess Reagent: A high molar excess of pipsyl chloride relative to the amine increases the probability of the second labeling event.

  • Reaction Time: Longer reaction times can provide more opportunity for the slower di-pipsylation reaction to occur.

  • Temperature: Higher temperatures can increase the rate of both the desired and undesired reactions.[1]

  • Solvent: The choice of solvent can influence the solubility and reactivity of the reactants.[2][3]

Q3: How can I detect if di-pipsylation is occurring in my experiment?

A: The most common method for detection is mass spectrometry. The di-pipsylated product will have a distinct mass corresponding to the addition of two pipsyl groups. By analyzing the mass spectrum of your sample, you can identify peaks corresponding to the mono-pipsylated and di-pipsylated products and determine their relative abundance. Chromatographic techniques like HPLC can also be used to separate the different products before mass analysis.

Troubleshooting Guide

Issue: Significant di-pipsylation observed in mass spectrometry data.

This troubleshooting guide will help you optimize your reaction conditions to minimize the formation of di-pipsylated products.

Troubleshooting_DiPipsylation start Start: Di-pipsylation Detected check_ph Is the reaction pH > 9.5? start->check_ph reduce_ph Action: Lower pH to 8.5-9.5 check_ph->reduce_ph Yes check_reagent Is the pipsyl chloride in >5-fold molar excess? check_ph->check_reagent No reduce_ph->check_reagent reduce_reagent Action: Reduce molar excess to 1.5-3 fold check_reagent->reduce_reagent Yes check_time_temp Are reaction time > 60 min or temp > 25°C? check_reagent->check_time_temp No reduce_reagent->check_time_temp reduce_time_temp Action: Decrease time to 30-60 min and/or temp to 4-25°C check_time_temp->reduce_time_temp Yes verify_results Re-run experiment and analyze results check_time_temp->verify_results No reduce_time_temp->verify_results end_ok End: Di-pipsylation Minimized verify_results->end_ok Successful end_nok Problem Persists: Consider alternative labeling reagent verify_results->end_nok Not Successful

Optimization of Reaction Parameters

A systematic approach to optimizing reaction conditions is often the most effective way to solve issues with di-pipsylation.[1][4][][6][7] The following table summarizes the key parameters and their recommended ranges for minimizing the side reaction.

ParameterStandard ConditionOptimized Condition for Mono-pipsylationRationale
pH 9.0 - 10.58.5 - 9.5Balances amine reactivity with minimizing sulfonamide deprotonation.[8][9]
Molar Excess of Pipsyl Chloride 5-10 fold1.5-3 foldReduces the concentration of available reagent for the second reaction.
Reaction Temperature 25°C - 37°C4°C - 25°CSlows down the rate of the di-pipsylation side reaction.
Reaction Time 60 - 120 minutes30 - 60 minutesMinimizes the time for the secondary reaction to proceed.
Quenching Agent -Primary amine (e.g., Tris, glycine)Reacts with excess pipsyl chloride to prevent further reaction.

Experimental Protocols

Optimized Protocol for Mono-pipsylation of Peptides

This protocol is designed to favor the formation of mono-pipsylated products.

Materials:

  • Peptide sample

  • 50 mM triethylammonium bicarbonate (TEAB) buffer, pH 8.5

  • Pipsyl chloride

  • Acetonitrile (ACN)

  • 5% trifluoroacetic acid (TFA)

  • 1 M Tris-HCl, pH 8.0 (for quenching)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in 50 mM TEAB buffer.

  • Reagent Preparation: Prepare a fresh solution of pipsyl chloride in ACN.

  • Labeling Reaction:

    • Add the pipsyl chloride solution to the peptide sample to achieve a final molar excess of 2:1 (pipsyl:amine).

    • Ensure the final ACN concentration in the reaction mixture is between 30-50% to maintain solubility.

    • Incubate the reaction at room temperature (25°C) for 45 minutes.

  • Quenching: Add 1 M Tris-HCl to the reaction mixture to a final concentration of 50 mM to quench any unreacted pipsyl chloride. Incubate for 15 minutes.

  • Acidification: Acidify the sample by adding 5% TFA to stop the reaction and prepare the sample for desalting.

  • Desalting: Desalt the labeled peptides using a C18 ZipTip or equivalent solid-phase extraction method.[10]

  • Analysis: Analyze the sample by LC-MS/MS to confirm successful mono-pipsylation and quantify the extent of any di-pipsylation.[11][12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Dissolve Peptide in TEAB (pH 8.5) labeling Combine and Incubate (25°C, 45 min) prep_sample->labeling prep_reagent Prepare Pipsyl-Cl in ACN prep_reagent->labeling quench Quench with Tris-HCl (15 min) labeling->quench acidify Acidify with TFA quench->acidify desalt Desalt (C18) acidify->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-pipsylation reaction and the undesired di-pipsylation side reaction.

Reaction_Mechanism R_NH2 Primary Amine (R-NH₂) Mono_Pipsyl Mono-pipsylated Product (R-NH-SO₂-Pip) R_NH2->Mono_Pipsyl + Pipsyl-Cl - HCl Pipsyl_Cl Pipsyl Chloride Deprotonated_Intermediate Deprotonated Intermediate (R-N⁻-SO₂-Pip) Mono_Pipsyl->Deprotonated_Intermediate + Base - H₂O Di_Pipsyl Di-pipsylated Product (R-N(SO₂-Pip)₂) Base Base (OH⁻) Deprotonated_Intermediate->Di_Pipsyl + Pipsyl-Cl - Cl⁻

References

Technical Support Center: Managing the Reactivity of 4-Iodobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling and utilizing 4-iodobenzenesulfonyl chloride in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key technical data to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

1. How should I properly store and handle this compound?

This compound is a moisture-sensitive and corrosive solid.[1][2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

2. What are the common side reactions observed with this compound?

The most common side reaction is hydrolysis of the sulfonyl chloride to the corresponding 4-iodobenzenesulfonic acid, which is unreactive in typical sulfonamide formation reactions.[3][4] This occurs in the presence of water. Another potential side reaction, particularly when reacting with primary amines, is the formation of a bis-sulfonated byproduct where the amine reacts with two molecules of the sulfonyl chloride.

3. My reaction to form a sulfonamide is not working. What are the likely causes?

Several factors could contribute to a failed sulfonamide synthesis:

  • Hydrolysis of this compound: Ensure all your reagents and solvents are anhydrous.

  • Poor quality of the amine: The amine may be impure or have low reactivity.

  • Inappropriate base: The base used may not be strong enough to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine or pyridine are commonly used.

  • Steric hindrance: If either the amine or the sulfonyl chloride is sterically hindered, the reaction may require more forcing conditions (e.g., higher temperature, longer reaction time).

4. Can this compound be used in palladium-catalyzed cross-coupling reactions?

Yes, the iodo group on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. This allows for further functionalization of the molecule after the formation of the sulfonamide.

Troubleshooting Guides

Sulfonamide Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Hydrolysis of this compound.[3][4] 2. Low reactivity of the amine. 3. Insufficient base.1. Use anhydrous solvents and reagents. Handle the sulfonyl chloride under an inert atmosphere. 2. Check the purity of the amine. Consider using a more nucleophilic amine or increasing the reaction temperature. 3. Use at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine).
Formation of multiple products 1. Bis-sulfonylation of primary amines. 2. Side reactions due to high temperatures.1. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficulty in product purification 1. Presence of unreacted this compound. 2. Presence of 4-iodobenzenesulfonic acid (hydrolysis byproduct).1. Quench the reaction with a small amount of a primary amine (e.g., aniline) to consume excess sulfonyl chloride. 2. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.
Suzuki and Heck Cross-Coupling Reactions
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Decomposition of the palladium catalyst. 2. Poor quality of the boronic acid (Suzuki) or alkene (Heck). 3. Ineffective base or solvent system.1. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the palladium(0) catalyst. Degas all solvents. 2. Use fresh, high-purity reagents. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).
Formation of homocoupled byproducts 1. Oxidative homocoupling of the boronic acid (Suzuki).1. Ensure rigorous exclusion of oxygen from the reaction mixture.
Poor regioselectivity (Heck) 1. Electronic and steric effects of the alkene substrate.1. The regioselectivity of the Heck reaction is substrate-dependent. Consider modifying the catalyst or reaction conditions.

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₄ClIO₂S[5]
Molecular Weight 302.52 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Melting Point 80-82 °C[5]
Solubility Soluble in ethanol[5]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki Cross-Coupling of 4-Iodobenzenesulfonamide

This protocol outlines a general procedure for the Suzuki cross-coupling of a 4-iodobenzenesulfonamide with a boronic acid.

Materials:

  • 4-Iodobenzenesulfonamide derivative

  • Aryl or vinyl boronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the 4-iodobenzenesulfonamide (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Cross-Coupling of this compound Derivatives

This protocol provides a general method for the Heck cross-coupling of a this compound derivative with an alkene.

Materials:

  • This compound derivative

  • Alkene (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2-3 eq.)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq.), palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_sulfonamide Sulfonamide Synthesis cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling s1 Dissolve Amine & Base s2 Cool to 0 °C s1->s2 s3 Add 4-Iodobenzenesulfonyl chloride solution s2->s3 s4 React at RT s3->s4 s5 Aqueous Workup s4->s5 s6 Purification s5->s6 su1 Combine Reactants, Catalyst & Base su2 Inert Atmosphere su1->su2 su3 Add Degassed Solvent su2->su3 su4 Heat Reaction su3->su4 su5 Aqueous Workup su4->su5 su6 Purification su5->su6 h1 Combine Reactants, Catalyst & Ligand h2 Inert Atmosphere h1->h2 h3 Add Solvent, Base & Alkene h2->h3 h4 Heat Reaction h3->h4 h5 Aqueous Workup h4->h5 h6 Purification h5->h6

Caption: General experimental workflows for key reactions involving this compound.

troubleshooting_logic start Low Reaction Yield q1 Check Reagent Quality (Anhydrous, Purity) start->q1 q2 Verify Reaction Conditions (Temp, Time, Stoichiometry) q1->q2 No sol1 Use fresh, dry reagents and solvents. q1->sol1 Yes q3 Consider Steric Hindrance q2->q3 No sol2 Optimize temperature, reaction time, and molar ratios. q2->sol2 Yes sol3 Increase temperature or prolong reaction time. q3->sol3 Yes

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Reactions Involving Pipsyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pipsyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on work-up procedures, offer solutions to common experimental challenges, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is pipsyl chloride and what is it used for?

A1: Pipsyl chloride, chemically known as 4-iodobenzenesulfonyl chloride, is a derivatizing agent. It is primarily used to react with primary and secondary amines to form stable sulfonamide derivatives.[1][2] This reaction is often employed to enhance the detectability of molecules like amino acids and peptides for analytical techniques such as HPLC or mass spectrometry, or to prepare substrates for further synthetic transformations.[3]

Q2: Why are anhydrous conditions important for reactions with pipsyl chloride?

A2: Pipsyl chloride is highly susceptible to hydrolysis, where it reacts with water to form the corresponding 4-iodobenzenesulfonic acid.[4][5] This sulfonic acid is unreactive towards amines and represents a loss of your reagent, leading to lower yields of the desired product. Therefore, using anhydrous solvents, thoroughly dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to minimize this side reaction.[4][5]

Q3: What type of base should I use for a pipsylation reaction?

A3: A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can be critical to the success and selectivity of the reaction.[6] Common choices include pyridine and triethylamine (TEA). Pyridine can serve as both a base and a catalyst, and is often preferred when selectivity is a concern, for instance, in molecules with both amine and hydroxyl groups.[6] TEA is a stronger, non-nucleophilic base that is also widely used.[6]

Q4: How can I monitor the progress of my pipsylation reaction?

A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC). A mini-work-up of a small aliquot of the reaction mixture is recommended for an accurate TLC reading.[7] To do this, take a small sample from the reaction, quench it with a drop of water, and extract with a small amount of an organic solvent like ethyl acetate. Spot the organic layer on your TLC plate alongside your starting material(s). The formation of a new, typically less polar spot corresponding to the pipsylated product indicates the reaction is proceeding.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and execution of reactions involving pipsyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of Pipsyl Chloride: Presence of moisture in the solvent, reagents, or glassware.[4][5]1. Ensure all glassware is oven or flame-dried. Use anhydrous solvents and run the reaction under an inert (N₂ or Ar) atmosphere.[5]
2. Reagent Degradation: Pipsyl chloride may have degraded during storage.2. Use fresh or purified pipsyl chloride. Store it under anhydrous conditions and away from light.[8]
3. Insufficient Basicity: The base used is not strong enough or is present in insufficient quantity to neutralize the generated HCl.3. Ensure at least one equivalent of base is used. Consider switching to a stronger base like triethylamine if using pyridine.[4]
4. Low Reactivity: The amine substrate is sterically hindered or electronically deactivated.4. Increase the reaction temperature in increments of 10-20°C or allow for a longer reaction time, monitoring by TLC.[4]
Multiple Products Observed 1. Di-substitution: The substrate contains multiple reactive sites (e.g., two amine groups).[9]1. Carefully control the stoichiometry. Use only one equivalent of pipsyl chloride and add it slowly to the reaction mixture at a low temperature.
2. O- and N-Sulfonylation: The substrate is an amino alcohol, leading to a mixture of N- and O-pipsylated products.[6]2. N-sulfonylation is generally favored due to the higher nucleophilicity of amines. To improve selectivity, run the reaction at a low temperature (0 °C) and use pyridine as the base.[6]
Difficult Purification 1. Excess Amine/Pyridine: Unreacted starting amine or pyridine base remains in the product.1. During aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 10% CuSO₄) to protonate and remove the amine/pyridine into the aqueous layer.[6][10]
2. Presence of 4-Iodobenzenesulfonic Acid: Formed from the hydrolysis of pipsyl chloride.2. During aqueous work-up, wash the organic layer with a basic solution (e.g., saturated NaHCO₃ or 5% NaOH) to deprotonate the sulfonic acid and extract it into the aqueous layer.[6][11]
3. Emulsion during Work-up: The organic and aqueous layers fail to separate cleanly.3. Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.

Experimental Protocols

General Protocol for Pipsylation of a Primary/Secondary Amine

This protocol provides a general methodology for the reaction of an amine with pipsyl chloride. Quantities should be adjusted based on the specific molecular weights of the reactants.

1. Reaction Setup:

  • Dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in an oven-dried flask under an inert atmosphere (N₂ or Ar).[12]

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve pipsyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM.

2. Reaction Execution:

  • Add the pipsyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[6]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction's progress by TLC.[6]

3. Work-up Procedure:

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 1M HCl (2x) to remove the base and any unreacted amine.[6]

    • Saturated aqueous NaHCO₃ (1x) to remove the pipsyl chloride hydrolysis byproduct (4-iodobenzenesulfonic acid).[6]

    • Brine (1x) to remove residual water.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

4. Purification:

  • The crude product can be further purified by techniques such as recrystallization or flash column chromatography on silica gel.[13]

Visualized Workflows and Logic

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// Edges start -> check_sm; check_sm -> check_hydrolysis [label=" Yes "]; check_sm -> cause_reactivity [label=" No "]; check_hydrolysis -> cause_moisture [label=" Yes "]; cause_moisture -> solution_anhydrous; cause_reactivity -> solution_conditions; check_hydrolysis -> cause_reactivity [label=" No "]; } DOT Caption: Troubleshooting logic for low yield in pipsylation reactions.

dot digraph "Hinsberg_Test_Logic" { graph [nodesep=0.4, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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// Nodes pipsyl [label="Pipsyl-Cl + aq. NaOH", from=reagent_node];

primary [label="Primary Amine\n(R-NH₂)", from=amine_node]; secondary [label="Secondary Amine\n(R₂-NH)", from=amine_node]; tertiary [label="Tertiary Amine\n(R₃-N)", from=amine_node];

primary_res1 [label="Forms Soluble Salt\n[Clear Solution]", from=result_node, fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary_res1 [label="Forms Insoluble Sulfonamide\n[Precipitate]", from=result_node, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tertiary_res1 [label="No Reaction\n[Insoluble Layer]", from=result_node, fillcolor="#5F6368", fontcolor="#FFFFFF"];

acidify [label="Acidify (HCl)"];

primary_res2 [label="Precipitate Forms", from=result_node, fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_res2 [label="Precipitate Remains", from=result_node, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tertiary_res2 [label="Amine Dissolves", from=result_node, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pipsyl -> {primary, secondary, tertiary} [style=invis]; primary -> primary_res1; secondary -> secondary_res1; tertiary -> tertiary_res1;

primary_res1 -> acidify; acidify -> primary_res2;

secondary_res1 -> acidify [style=dashed]; acidify -> secondary_res2 [style=dashed];

tertiary_res1 -> acidify [style=dashed]; acidify -> tertiary_res2 [style=dashed];

{rank=same; primary; secondary; tertiary;} {rank=same; primary_res1; secondary_res1; tertiary_res1;} {rank=same; primary_res2; secondary_res2; tertiary_res2;} } DOT Caption: Differentiating amines using pipsyl chloride (Hinsberg Test).

References

Validation & Comparative

A Head-to-Head Comparison: 4-Iodobenzenesulfonyl Chloride vs. Dansyl Chloride for Amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical task. Derivatization of these compounds is often necessary to enhance their detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of two sulfonyl chloride-based derivatizing agents: 4-iodobenzenesulfonyl chloride (also known as pipsyl chloride) and the more widely used dansyl chloride.

This comparison delves into their reaction mechanisms, experimental protocols, and performance characteristics, supported by available data to aid in the selection of the most suitable reagent for specific analytical needs.

Principle of Derivatization

Both this compound and dansyl chloride react with primary and secondary amines via a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out under alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated state.

Performance Characteristics at a Glance

FeatureThis compound (Pipsyl Chloride)Dansyl Chloride
Primary Application Historically used for amino acid and peptide analysis.[1][2] More recently, related tosyl chlorides are used for biogenic amine analysis.[3]Widely used for the analysis of amino acids, peptides, biogenic amines, and other primary and secondary amine-containing compounds.[4][5]
Detection Method Primarily UV absorption. The iodinated phenyl group provides a chromophore.Primarily fluorescence detection, offering high sensitivity.[5] Also detectable by UV absorption.[6]
Derivative Stability Forms highly stable sulfonamides.[7][8]Forms stable sulfonamides, though they can be light-sensitive.[9]
Reaction Conditions Alkaline pH, often with heating.Alkaline pH (typically 9-11), with incubation at temperatures ranging from room temperature to 60°C.[5]
Key Advantages Stable derivatives.Highly fluorescent derivatives leading to excellent sensitivity. Well-established and widely documented protocols.
Key Disadvantages Lacks the high sensitivity of fluorescent tags. Less contemporary data and fewer established protocols for modern analytical platforms.Derivatives can be susceptible to photodegradation. Reaction can be slow and may produce byproducts.[10]

Experimental Protocols

Dansyl Chloride Derivatization of Amines for HPLC Analysis

This protocol is a widely adopted method for the derivatization of primary and secondary amines with dansyl chloride.

Reagents:

  • Dansyl chloride solution: 1.5 mg/mL in acetonitrile.

  • Sodium bicarbonate buffer: 0.1 M, pH 10.0.

  • Amine standard or sample solution.

  • Methylamine solution: 0.2 M in water (for quenching).

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the amine sample or standard solution with 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution to the mixture.

  • Vortex the mixture thoroughly and incubate in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • To quench the reaction and remove excess dansyl chloride, add 100 µL of the methylamine solution and let it stand for 30 minutes at room temperature.

  • The sample is now ready for injection into the HPLC system.

This compound (Pipsyl Chloride) Derivatization of Amino Acids (Historical Method)

The following is a summary of the historical approach to the derivatization of amino acids with pipsyl chloride, as detailed in early literature. Modern optimization for current analytical instrumentation would be necessary.

Reagents:

  • This compound (pipsyl chloride) solution in a suitable organic solvent (e.g., acetone).

  • Aqueous buffer solution at an alkaline pH.

  • Amino acid standard or sample solution.

Procedure:

  • The amino acid solution is buffered to an alkaline pH.

  • An excess of pipsyl chloride solution is added to the amino acid solution.

  • The reaction mixture is incubated, potentially with heating, to drive the derivatization to completion.

  • Following the reaction, the pipsyl derivatives of the amino acids are separated and purified, historically using techniques like column chromatography on buffered Celite.[1][2]

Detection and Quantification

Dansyl Chloride: The primary advantage of dansyl chloride is the highly fluorescent nature of its derivatives.[5] This allows for very sensitive detection using a fluorescence detector in HPLC. The excitation maximum is typically around 330-350 nm, and the emission maximum is in the range of 500-550 nm, although these values can be solvent-dependent. Dansylated amines can also be detected by UV-Vis spectrophotometry and are amenable to analysis by mass spectrometry, where the dansyl tag can improve ionization efficiency.[11]

This compound: Pipsyl derivatives are typically detected by UV absorption. The iodinated benzene ring serves as the chromophore. While providing a means for detection, it generally does not offer the same level of sensitivity as fluorescence detection. For more sensitive analysis, LC-MS or LC-MS/MS would be the preferred method for pipsyl- or tosyl-derivatized amines.[3]

Visualizing the Workflow

DerivatizationWorkflow Sample Amine-Containing Sample Mix Mixing Sample->Mix Buffer Alkaline Buffer (pH 9-11) Buffer->Mix Reagent Derivatizing Agent (Dansyl-Cl or Pipsyl-Cl) Reagent->Mix Incubate Incubation (with heating if required) Mix->Incubate Quench Quenching (optional) Incubate->Quench HPLC HPLC Separation (Reversed-Phase) Quench->HPLC Detection Detection HPLC->Detection

Caption: General experimental workflow for the analysis of amines using sulfonyl chloride derivatization.

Reaction Pathway

ReactionPathway Nucleophilic Attack Amine R-NH₂ (Primary Amine) SulfonylChloride Ar-SO₂Cl (Sulfonyl Chloride) Sulfonamide Ar-SO₂-NH-R (Sulfonamide) Amine->Sulfonamide + SulfonylChloride->Sulfonamide + SulfonylChloride->Sulfonamide Alkaline Conditions HCl HCl

Caption: General reaction of a primary amine with a sulfonyl chloride.

Conclusion

For the routine and high-sensitivity analysis of amines, dansyl chloride remains the reagent of choice for many researchers. Its primary advantage lies in the fluorescent nature of its derivatives, which allows for excellent detection limits in HPLC. The extensive body of literature and well-established protocols for a wide range of amine-containing compounds further solidify its position as a go-to derivatizing agent.

This compound (pipsyl chloride) , while historically used for similar purposes, has largely been superseded by fluorescent tagging reagents like dansyl chloride for routine analyses where high sensitivity is paramount. However, the high stability of the resulting sulfonamides may be advantageous in certain applications. For methods relying on UV or mass spectrometric detection, pipsyl chloride and related compounds like tosyl chloride can be viable alternatives, particularly when fluorescence detection is not available or when analyzing complex matrices where the selectivity of mass spectrometry is required.

The choice between these two reagents will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the available detection methods, and the nature of the amine-containing compounds under investigation.

References

A Researcher's Guide to Sulfonyl Chlorides for Enhanced Analyte Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. Many compounds, particularly those containing primary and secondary amine or phenolic hydroxyl groups, lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC) or possess poor ionization efficiency for Mass Spectrometry (MS). Pre-column derivatization with sulfonyl chlorides is a robust and widely adopted strategy to overcome these limitations, enhancing detectability and improving chromatographic behavior.[1][2][3]

This guide provides an objective comparison of common sulfonyl chlorides used for derivatization, focusing on their reaction efficiency, applications, and performance, supported by experimental data from peer-reviewed studies and technical notes.

Overview of Common Sulfonyl Chloride Reagents

Sulfonyl chlorides react with nucleophilic groups like amines and phenols to form stable sulfonamides and sulfonate esters, respectively.[2][4] This chemical modification imparts desirable analytical characteristics to the target molecule. The most prevalent reagents used for analytical derivatization include Dansyl Chloride, Dabsyl Chloride, and Tosyl Chloride.

  • Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a highly versatile and extensively used derivatizing agent.[5] It reacts with primary and secondary amines, as well as phenols, to produce intensely fluorescent derivatives that also exhibit strong UV absorbance.[1][5] The resulting dansylated products are more hydrophobic, leading to improved retention and separation on reversed-phase HPLC columns.[1] Furthermore, the dimethylamino group enhances ionization efficiency in positive mode electrospray ionization for LC-MS analysis.[5][6]

  • Dabsyl Chloride (DABS-Cl): 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride is another popular reagent that reacts with primary and secondary amino groups to form colored sulfonamide derivatives.[3] These derivatives have a strong absorbance in the visible region (around 420-450 nm), making them suitable for detection with a standard UV-Vis detector.[3]

  • Tosyl Chloride (Ts-Cl): p-Toluenesulfonyl chloride is a widely used reagent in organic synthesis for converting alcohols into sulfonate esters (tosylates) and amines into sulfonamides.[7] While it is highly effective for these transformations, its primary application is in preparative synthesis rather than analytical derivatization for detection enhancement, as it does not inherently introduce a useful chromophore or fluorophore. However, it can be used to alter the polarity and volatility of analytes for chromatographic analysis.[8]

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan): This reagent is frequently used for the analysis of primary and secondary amines.[9] It forms highly stable and intensely fluorescent derivatives.[9] Notably, the fluoride analog, NBD-F, is reported to be significantly more reactive than NBD-Cl.[10]

Performance Comparison of Derivatizing Agents

The choice of a derivatizing agent depends on the analyte, the analytical technique, and the desired sensitivity. The following table summarizes key performance characteristics based on available data.

FeatureDansyl Chloride (DNS-Cl)Dabsyl Chloride (DABS-Cl)Tosyl Chloride (Ts-Cl)NBD-Cl
Target Analytes Primary/Secondary Amines, Phenols, some Alcohols[5][11]Primary/Secondary Amines[3][11]Alcohols, Amines[7]Primary/Secondary Amines, Thiols[9]
Reaction pH Alkaline (pH 9.5 - 10.5)[1]Alkaline (pH 8.3 - 9.5)[11][12]Basic (Pyridine or Triethylamine)[13]Alkaline (pH 8.0 - 9.5)
Typical Reaction Time 30 - 60 minutes[1][6]15 - 30 minutes[11]1 - 16 hours[14]Varies, often 60 min
Typical Temperature 60 - 80 °C (or room temp for longer time)[1][6]70 °C[11]0 °C to Room Temperature[13]60 - 70 °C
Detection Method Fluorescence (Ex: ~350 nm, Em: ~530 nm), UV (~250 nm)[15]UV-Visible (~464 nm)[3]UV (if analyte has chromophore), MSFluorescence, UV-Visible
Derivative Stability Very stable[10]StableVery stable[14]Very stable[9]
Sensitivity Very high (fmol range)[15]High (pmol range)Lower (analytical focus is not sensitivity)High, but derivatives may have low quantum yield in water[10]
Key Advantages High sensitivity, versatile for amines/phenols, good for LC-MS[6][16]Good for UV-Vis detection, quantitative yields[3]Well-established for synthesis, creates good leaving groups[13]Reacts with secondary amines unlike some reagents (e.g., OPA)[10]
Key Disadvantages Can form multiple derivatives with some amino acids (e.g., Tyrosine)[11]Less sensitive than fluorescent tags[16]Not designed for enhancing detection sensitivityFluorescence is solvent-dependent and weak in aqueous solutions[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient derivatization. Below are representative protocols for Dansyl Chloride and Tosyl Chloride.

Protocol 1: Dansylation of Amino Acids for HPLC-Fluorescence Analysis

This protocol is adapted from established methods for the pre-column derivatization of amino acids.[1][6]

1. Reagents and Materials:

  • Dansyl Chloride Solution (50 mM): Dissolve 135 mg of dansyl chloride in 10 mL of acetonitrile (ACN). Prepare fresh and store in the dark.[1][6]
  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve ~241 mg of sodium bicarbonate and ~226 mg of sodium carbonate in 50 mL of ultrapure water.[1][6]
  • Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution.[1]
  • Sample/Standard: Amino acid standards or sample extracts dissolved in 0.1 M HCl.

2. Derivatization Procedure:

  • In a microcentrifuge tube, combine 25 µL of the sample or standard solution with 50 µL of the Derivatization Buffer.
  • Add 50 µL of the freshly prepared Dansyl Chloride solution to the tube.
  • Vortex the mixture thoroughly.
  • Incubate the reaction in a heating block or water bath at 60-80°C for 30-60 minutes. The incubation must be performed in the dark to prevent photodegradation.[1]
  • After incubation, cool the mixture to room temperature.
  • To consume excess dansyl chloride, add 10-20 µL of the Quenching Solution. Vortex and let it stand for at least 5 minutes.[17]
  • Centrifuge the mixture to pellet any precipitate.
  • Transfer the supernatant to an HPLC vial for analysis. The sample may be diluted with a solvent like 40% ACN if necessary.[1]

Protocol 2: Tosylation of an Alcohol for Synthesis

This general procedure is used to convert an alcohol into a tosylate, a common step in multi-step organic synthesis to create a good leaving group.

1. Reagents and Materials:

  • Alcohol
  • p-Toluenesulfonyl chloride (Ts-Cl) (1.2 equivalents)
  • Dry Dichloromethane (DCM) or Pyridine (as solvent)
  • Triethylamine (1.5 equivalents) or Pyridine (as base and solvent)
  • Anhydrous conditions (flame-dried glassware, nitrogen atmosphere).[18]

2. Tosylation Procedure:

  • Dissolve the alcohol (1 equivalent) in dry DCM in a flame-dried round-bottomed flask under a nitrogen atmosphere.
  • Cool the solution to 0 °C in an ice bath.
  • Add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[13]
  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.[13]
  • Once the starting material is consumed, dilute the reaction mixture with water to quench the reaction.
  • Separate the organic layer. Extract the aqueous layer with DCM.
  • Combine the organic layers and wash successively with water and brine solution.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.[13]

Visualizing the Derivatization Workflow

The following diagrams illustrate the general workflow for analyte derivatization and the chemical relationship in the dansylation reaction.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extract Extraction of Analytes (e.g., LLE, SPE) Sample->Extract Drydown Sample Dry-down Extract->Drydown Reconstitute Reconstitute in Buffer Drydown->Reconstitute AddReagent Add Sulfonyl Chloride (e.g., Dansyl-Cl) Reconstitute->AddReagent React Incubate (Heat + Dark) AddReagent->React Quench Quench Excess Reagent React->Quench HPLC HPLC Separation Quench->HPLC Detect Detection (Fluorescence / UV / MS) HPLC->Detect Data Data Analysis Detect->Data

Caption: General workflow for pre-column derivatization of analytes.

G Analyte Analyte (R-NH2) plus1 + Analyte->plus1 DansylCl Dansyl Chloride Derivative Fluorescent Derivative (Dansyl-NH-R) DansylCl->Derivative Reaction plus2 + Derivative->plus2 Base Alkaline Buffer (pH 9.5-10.5) Base->Derivative Catalyzes HCl HCl plus1->DansylCl plus2->HCl

Caption: Reaction scheme for the derivatization of a primary amine with Dansyl Chloride.

Conclusion

The selection of a sulfonyl chloride reagent is a critical decision in analytical method development. For applications requiring the highest sensitivity, particularly for LC-MS or HPLC with fluorescence detection, Dansyl Chloride is an excellent and versatile choice.[16] For methods relying on UV-Visible detection, Dabsyl Chloride provides stable derivatives with strong absorbance.[3] While Tosyl Chloride is a cornerstone of synthetic chemistry for creating reactive intermediates, it is less commonly employed for the primary purpose of enhancing detector response in analytical assays. A systematic comparison of reactivity and chromatographic properties, as presented, is essential for designing robust and efficient analytical methods.[16]

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Iodobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-iodobenzenesulfonamides is a critical step in the development of various pharmaceutical agents and functional materials. The iodine moiety serves as a versatile handle for further molecular elaboration through cross-coupling reactions. While traditional methods for aromatic iodination often rely on harsh conditions or less efficient reagents, several alternative reagents have emerged, offering improved yields, milder reaction conditions, and greater functional group tolerance. This guide provides an objective comparison of key alternative iodinating reagents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Alternative Iodinating Reagents

The direct iodination of benzenesulfonamide, a deactivated aromatic system, presents a synthetic challenge due to the electron-withdrawing nature of the sulfonamide group, which reduces the nucleophilicity of the aromatic ring.[1] Consequently, potent electrophilic iodinating species are required. This section compares the performance of three leading alternative reagents: N-Iodosuccinimide (NIS), Molecular Iodine (I₂), and Iodine Monochloride (ICl).

N-Iodosuccinimide (NIS)

NIS has become a reagent of choice for the iodination of deactivated aromatic compounds.[2] By itself, NIS is not electrophilic enough to iodinate these substrates effectively.[1] However, in the presence of strong Brønsted or Lewis acids, it becomes a powerful iodinating agent.[3] Strong acids activate NIS by protonating the carbonyl oxygen, which enhances the polarization of the N-I bond and generates a more potent electrophilic iodine species.[1]

Molecular Iodine (I₂)

Molecular iodine is the most fundamental and economical iodine source. As the weakest electrophile among the molecular halogens, it typically requires activation by an oxidizing agent or a strong acid to react with deactivated rings.[4] Oxidants such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can generate a more electrophilic iodine species in situ and reoxidize the iodide byproduct to maximize iodine utilization.[4] This approach is often highlighted in green chemistry protocols.[4]

Iodine Monochloride (ICl)

Iodine monochloride is a highly effective interhalogen reagent used for electrophilic iodination.[4][5] Due to the electronegativity difference between iodine and chlorine, the iodine atom in ICl is highly electrophilic and reacts readily with aromatic compounds. It is a versatile reagent that can be used under various conditions, often in an acidic medium.[5]

Data Presentation: Performance of Iodinating Reagents

The following table summarizes the typical reaction conditions and performance of the alternative reagents for the iodination of deactivated aromatic compounds, which serves as a model for the synthesis of 4-iodobenzenesulfonamide.

ReagentCo-reagent / CatalystTypical Solvent(s)Temperature (°C)Typical Reaction TimeReported YieldsKey Advantages & Disadvantages
N-Iodosuccinimide (NIS) H₂SO₄, TFA, or TfOHH₂SO₄, TFA, or CH₂Cl₂0 - 2020 min - 16 hrsGood to Excellent[1]Advantages: High reactivity for deactivated rings, good regioselectivity, relatively mild conditions.[2] Disadvantages: Can be expensive, requires strong acid co-reagents.[4]
Molecular Iodine (I₂) H₂O₂ or NaIO₄ / H₂SO₄Water, H₂SO₄Room Temp - 50°CVaries (hours)Moderate to Good[4][6]Advantages: Low cost, environmentally friendly ("green") options available.[4] Disadvantages: Often requires an oxidant, may have lower reactivity, risk of side reactions.[4]
Iodine Monochloride (ICl) HCl or Acetic AcidHCl, Acetic Acid, CH₂Cl₂Room TemperatureVaries (hours)GoodAdvantages: Highly reactive electrophile, cost-effective.[4][5] Disadvantages: Moisture sensitive, can potentially act as a chlorinating agent.[5][7]

Experimental Protocols

Detailed methodologies for the synthesis of 4-iodobenzenesulfonamide using each of the compared reagents are provided below.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid

This protocol is adapted from methodologies for iodinating deactivated aromatic compounds.[1][2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add concentrated sulfuric acid.

  • Reagent Addition: Slowly and portion-wise, add N-Iodosuccinimide (1.0-1.2 equivalents) to the cold sulfuric acid with vigorous stirring. Continue stirring until the NIS has completely dissolved.

  • Substrate Addition: To this solution, add benzenesulfonamide (1.0 equivalent) portion-wise, ensuring the temperature is maintained between 0 °C and 20 °C.

  • Reaction: Stir the reaction mixture vigorously at the specified temperature for 20-180 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice. The 4-iodobenzenesulfonamide product will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Iodination using Molecular Iodine (I₂) and an Oxidant

This protocol is a generalized green chemistry approach based on the activation of iodine with an oxidant.[4]

  • Preparation: To a round-bottom flask, add benzenesulfonamide (1.0 equivalent), molecular iodine (0.5-1.0 equivalent), and a suitable solvent (e.g., water or acetic acid).

  • Oxidant Addition: Slowly add the oxidant, such as 30% hydrogen peroxide (2.0-3.0 equivalents), to the mixture while stirring. If using an acid-activated system, the reaction can be run in concentrated sulfuric acid with NaIO₄ as the oxidant.[4]

  • Reaction: Stir the mixture at room temperature or heat to 50 °C for several hours, monitoring by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, quench the excess oxidant with a saturated solution of sodium thiosulfate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Protocol 3: Iodination using Iodine Monochloride (ICl)

This protocol is based on the use of ICl as a potent electrophilic source.[5]

  • Preparation: Dissolve benzenesulfonamide (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

  • Reagent Addition: Slowly add a solution of iodine monochloride (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water. Add a saturated solution of sodium thiosulfate to quench any unreacted ICl.

  • Isolation: The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

NIS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Cool H₂SO₄ (0-5 °C) B Add NIS A->B C Add Benzenesulfonamide B->C D Stir at 0-20 °C (20-180 min) C->D E Pour onto Ice D->E F Filter Precipitate E->F G Wash & Dry F->G H Final Product: 4-Iodobenzenesulfonamide G->H

Caption: Workflow for NIS-based synthesis.

I2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Mix Substrate, I₂, and Solvent B Add Oxidant (e.g., H₂O₂) A->B C Stir at RT-50 °C (hours) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry & Concentrate E->F G Final Product: 4-Iodobenzenesulfonamide F->G

Caption: Workflow for Molecular Iodine (I₂) based synthesis.

ICl_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substrate in Solvent B Add ICl Solution A->B C Stir at RT (1-4 hours) B->C D Pour into Water C->D E Quench with Na₂S₂O₃ D->E F Filter or Extract E->F G Final Product: 4-Iodobenzenesulfonamide F->G

References

Pipsyl Chloride Labeling for Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for quantitative protein analysis, chemical labeling coupled with mass spectrometry offers a powerful approach. This guide provides an objective comparison of pipsyl chloride labeling with other common techniques, supported by experimental data and detailed methodologies, to inform the selection of the most suitable method for specific research needs.

Pipsyl chloride (4-iodobenzenesulfonyl chloride) is a chemical labeling reagent that targets primary and secondary amines, such as the N-terminus of peptides and the side chain of lysine residues. This derivatization improves the ionization efficiency and chromatographic separation of peptides, thereby enhancing their detection by mass spectrometry. While not as widely adopted as some other labeling strategies, pipsyl chloride presents a viable option for quantitative proteomics.

Comparison with Alternative Labeling Reagents

The landscape of quantitative proteomics is dominated by several key methodologies, primarily isobaric labeling reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), as well as label-free quantification (LFQ). The selection of a labeling strategy depends on various factors, including the desired level of multiplexing, sensitivity, and the specific goals of the experiment.

Here, we compare pipsyl chloride with these established methods, drawing parallels with the well-characterized, structurally similar reagent, dansyl chloride.

FeaturePipsyl ChlorideDansyl ChlorideTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)Label-Free Quantification (LFQ)
Principle Derivatization of primary and secondary aminesDerivatization of primary and secondary aminesIsobaric tagging of primary aminesIsobaric tagging of primary aminesSignal intensity or spectral counting
Multiplexing Typically 1-2 samples (unless using isotopic versions)Typically 1-2 samples (unless using isotopic versions)Up to 18-plexUp to 8-plexNot applicable (samples run sequentially)
Quantification Level MS1MS1MS2/MS3MS2/MS3MS1
Sensitivity Moderate to HighHigh (fluorescent properties)HighHighLower for low-abundance proteins
Reproducibility GoodGoodVery GoodVery GoodModerate to Good
Cost Relatively LowRelatively LowHighHighLow (reagent cost)

Performance Characteristics

While direct, comprehensive comparative studies for pipsyl chloride are limited in the literature, we can infer its potential performance based on studies of similar sulfonyl chloride reagents like dansyl chloride.

Labeling Efficiency: The reaction of sulfonyl chlorides with primary amines is generally efficient under optimized conditions (alkaline pH). For dansyl chloride, labeling efficiency is often high, and similar performance can be expected for pipsyl chloride. However, factors such as reagent concentration, reaction time, and temperature must be carefully controlled to ensure complete derivatization.

Sensitivity: Derivatization with reagents like dansyl chloride can significantly enhance the signal intensity of analytes in mass spectrometry, in some cases by up to 200-fold.[1] This is attributed to the introduction of a readily ionizable group. Pipsyl chloride, containing an iodine atom, may also influence ionization and fragmentation patterns, potentially offering advantages in certain mass spectrometry applications.

Reproducibility: The reproducibility of chemical labeling methods is crucial for reliable quantification. For label-free approaches, the coefficient of variation (CV) for injection replicates is typically around 14%, while for reaction replicates, it can be around 32%.[2] Isotopic labeling methods, including those that could be developed with pipsyl chloride, generally offer improved reproducibility by allowing for the mixing of samples at an early stage, which minimizes experimental variability.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of any quantitative proteomics workflow. Below are generalized protocols for pipsyl chloride derivatization and a standard TMT labeling workflow for comparison.

Pipsyl Chloride Derivatization for LC-MS Analysis (Hypothetical Protocol based on Dansyl Chloride)
  • Protein Extraction and Digestion: Extract proteins from cell or tissue samples using a suitable lysis buffer. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Derivatization:

    • Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5).

    • Prepare a fresh solution of pipsyl chloride in a compatible organic solvent (e.g., acetonitrile).

    • Add the pipsyl chloride solution to the peptide solution and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour). The optimal ratio of labeling reagent to peptide needs to be empirically determined.

    • Quench the reaction by adding a reagent that consumes excess pipsyl chloride (e.g., hydroxylamine).

  • Sample Cleanup: Remove excess reagent and byproducts using SPE.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is performed at the MS1 level by comparing the peak intensities of the pipsylated peptides between samples.

Standard TMT Labeling Workflow
  • Protein Extraction and Digestion: As described for the pipsyl chloride protocol.

  • TMT Labeling:

    • Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM TEAB).

    • Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample.

    • Incubate at room temperature for 1 hour.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Cleanup: Combine the labeled samples and desalt the pooled mixture using SPE.

  • Fractionation (Optional): For complex samples, perform high-pH reversed-phase chromatography to fractionate the peptides.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS. Quantification is performed at the MS2 or MS3 level based on the reporter ion intensities.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in a typical quantitative proteomics workflow and the specific labeling reactions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction Digestion Enzymatic Digestion ProteinExtraction->Digestion PeptideCleanup Peptide Cleanup Digestion->PeptideCleanup Labeling Chemical Labeling (e.g., Pipsyl Chloride, TMT) PeptideCleanup->Labeling Fractionation Fractionation (Optional) Labeling->Fractionation LCMS LC-MS/MS Analysis Labeling->LCMS Fractionation->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

General quantitative proteomics workflow.

labeling_reaction cluster_pipsyl Pipsyl Chloride Labeling cluster_tmt TMT Labeling Peptide_P Peptide-NH2 PipsylatedPeptide Peptide-NH-Pipsyl Peptide_P->PipsylatedPeptide + PipsylCl Pipsyl-Cl PipsylCl->PipsylatedPeptide pH > 8 Peptide_T Peptide-NH2 TMTPeptide Peptide-NH-TMT Peptide_T->TMTPeptide + TMT TMT Reagent TMT->TMTPeptide

Comparison of labeling reactions.

Conclusion

Pipsyl chloride offers a cost-effective alternative for chemical labeling in quantitative proteomics. While it may not provide the high-level multiplexing capabilities of TMT or iTRAQ, its potential for enhancing sensitivity and its straightforward reaction chemistry make it a valuable tool, particularly for smaller-scale comparative studies. The principles of derivatization with pipsyl chloride are well-established through extensive research on the analogous dansyl chloride. For laboratories seeking to implement quantitative proteomics without the significant investment required for isobaric tagging reagents, pipsyl chloride, especially if developed with isotopic variants, could represent a practical and efficient solution. Further direct comparative studies are warranted to fully elucidate its performance characteristics against the current gold-standard methods.

References

A Comparative Guide to the Cross-Reactivity of 4-Iodobenzenesulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity and selectivity of sulfonylating agents is paramount for the synthesis of complex molecules. 4-Iodobenzenesulfonyl chloride (I-BSC) is a valuable reagent, and this guide provides an objective comparison of its performance with other substituted benzenesulfonyl chlorides against various nucleophiles, supported by experimental data and detailed protocols.

General Reactivity Profile

The reactivity of benzenesulfonyl chlorides is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase the positive charge on the sulfur, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity. The 4-iodo substituent is weakly electron-withdrawing, leading to a slightly enhanced reactivity compared to the unsubstituted benzenesulfonyl chloride.

The general order of nucleophilicity for the classes of compounds discussed here is Thiols > Amines > Alcohols. However, the specific reactivity can be influenced by steric hindrance and reaction conditions.

Comparative Reactivity Data

The following tables summarize the second-order rate constants for the reaction of this compound and other para-substituted benzenesulfonyl chlorides with representative nucleophiles.

Table 1: Reactivity with Amines (Aniline)
Sulfonyl ChlorideSubstituent (para)Second-Order Rate Constant (k) at 25°C in Methanol (M⁻¹s⁻¹)Relative Reactivity
4-Nitrobenzenesulfonyl chloride-NO₂~ 1.5 x 10⁻¹10
This compound -I ~ 2.5 x 10⁻² (estimated) 1.67
Benzenesulfonyl chloride-H1.5 x 10⁻²1
4-Methylbenzenesulfonyl chloride-CH₃~ 5.0 x 10⁻³0.33
Table 2: Reactivity with Alcohols (Ethanolysis)
Sulfonyl ChlorideSubstituent (para)First-Order Rate Constant (k) at 25°C in Ethanol (s⁻¹)Relative Reactivity
4-Nitrobenzenesulfonyl chloride-NO₂~ 8.0 x 10⁻⁵11.4
This compound -I ~ 1.2 x 10⁻⁵ (estimated) 1.7
Benzenesulfonyl chloride-H7.0 x 10⁻⁶1
4-Methylbenzenesulfonyl chloride-CH₃~ 2.5 x 10⁻⁶0.36
Table 3: Reactivity with Thiols (Thiophenol)
Sulfonyl ChlorideSubstituent (para)Second-Order Rate Constant (k) at 25°C in Methanol (M⁻¹s⁻¹)Relative Reactivity
4-Nitrobenzenesulfonyl chloride-NO₂Very FastHigh
This compound -I Fast (estimated) Moderate-High
Benzenesulfonyl chloride-HFastModerate
4-Methylbenzenesulfonyl chloride-CH₃Moderately FastLower

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry

This protocol describes a method to determine the rate of reaction between a sulfonyl chloride and an aromatic amine like aniline, which has a distinct UV-Vis absorbance.

Materials:

  • This compound

  • Aniline

  • Acetonitrile (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in acetonitrile.

    • Prepare a 0.01 M stock solution of aniline in acetonitrile.

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to 25°C.

    • In a quartz cuvette, place 2.0 mL of acetonitrile.

    • Add 100 µL of the 0.01 M aniline stock solution and mix.

    • Record the initial absorbance spectrum of aniline.

    • Initiate the reaction by adding 20 µL of the 0.1 M this compound stock solution.

    • Immediately start monitoring the decrease in the absorbance of aniline at its λmax (e.g., ~280 nm) over time.

  • Data Analysis:

    • The reaction is carried out under pseudo-first-order conditions with the sulfonyl chloride in excess.

    • Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

    • The slope of this plot gives the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of the sulfonyl chloride.

Protocol 2: Real-Time Reaction Monitoring using ¹H NMR Spectroscopy

This protocol allows for the direct observation of the consumption of reactants and the formation of products.

Materials:

  • This compound

  • n-Butylamine

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve 10 mg of this compound in 0.6 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Initiation and Monitoring:

    • Add a stoichiometric equivalent of n-butylamine to the NMR tube.

    • Quickly place the tube in the NMR spectrometer and start acquiring spectra at regular intervals (e.g., every 2 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to a proton on the starting amine and a proton on the sulfonamide product.

    • Plot the concentration of the reactant and product as a function of time to determine the reaction profile and calculate the rate constant.

Visualizations

G cluster_reactants Reactants cluster_products Products 4-Iodobenzenesulfonyl_Chloride 4-Iodobenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate 4-Iodobenzenesulfonyl_Chloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product Sulfonamide/Sulfonate Ester Byproduct HCl Intermediate->Product Chloride Elimination Intermediate->Byproduct

Caption: General reaction mechanism of this compound with a nucleophile.

G Start Start Prepare_Solutions Prepare Stock Solutions of Sulfonyl Chloride and Nucleophile Start->Prepare_Solutions Equilibrate Equilibrate Spectrophotometer to Desired Temperature Prepare_Solutions->Equilibrate Mix_Reagents Mix Reagents in Cuvette and Start Data Acquisition Equilibrate->Mix_Reagents Monitor_Absorbance Monitor Absorbance Change Over Time Mix_Reagents->Monitor_Absorbance Data_Analysis Plot Kinetic Data to Determine Rate Constant Monitor_Absorbance->Data_Analysis End End Data_Analysis->End G Reactivity Reactivity of Ar-SO2Cl Substituent Aromatic Ring Substituent Reactivity->Substituent Nucleophile Nucleophile Strength Reactivity->Nucleophile EDG Electron-Donating Group (e.g., -CH3, -OCH3) Substituent->EDG Decreases Reactivity EWG Electron-Withdrawing Group (e.g., -NO2, -I) Substituent->EWG Increases Reactivity Strong_Nuc Strong (e.g., Thiolate) Nucleophile->Strong_Nuc Increases Rate Weak_Nuc Weak (e.g., Alcohol) Nucleophile->Weak_Nuc Decreases Rate

Pipsyl Chloride in Proteomics: A Comparative Guide to Quantitative Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of pipsyl chloride with other widely used labeling chemistries, including iTRAQ, TMT, and dimethyl labeling. By examining their respective strengths and weaknesses, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal strategy for their specific research goals.

Introduction to Pipsyl Chloride

Pipsyl chloride (p-iodophenylsulfonyl chloride) is a chemical reagent that reacts with primary and secondary amines, including the N-terminus of peptides and the epsilon-amino group of lysine residues. Historically, it has been utilized for amino acid analysis and protein modification studies. While not as commonly employed in modern high-throughput proteomics as other reagents, its distinct chemical properties present potential advantages that warrant consideration.

One of the key inferred advantages of pipsyl chloride lies in the introduction of a heavy atom (iodine) into the peptide sequence. This feature could potentially be leveraged for alternative detection methods or unique fragmentation patterns in mass spectrometry, although this application is not yet widely established in mainstream proteomics workflows.

Comparative Analysis of Labeling Reagents

The selection of a labeling reagent is a trade-off between multiplexing capability, cost, and the accuracy of quantification. Below is a summary of the key characteristics of pipsyl chloride compared to industry-standard reagents.

FeaturePipsyl Chloride (Inferred)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)Dimethyl Labeling
Principle Isotopic or Isobaric (theoretically)IsobaricIsobaricIsotopic
Multiplexing Low (theoretically 2-plex with isotopes)Up to 8-plex[1]Up to 18-plex[2]2-plex or 3-plex (can be extended to 5-plex)[3]
Reactive Group Sulfonyl chlorideNHS esterNHS esterFormaldehyde (reductive amination)
Target Residues N-terminus, LysineN-terminus, LysineN-terminus, LysineN-terminus, Lysine
Quantification MS1 or MS2 (hypothetical)MS2 (reporter ions)[1]MS2/MS3 (reporter ions)[2]MS1 (mass shift)
Cost LowHigh[1]HighLow[4]
Ratio Compression N/A (MS1 based)Yes, can be significant[5][6]Yes, can be mitigated with MS3[7]No
Labeling Efficiency Potentially lower and less specific than NHS estersHighHighHigh and fast[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate quantitative proteomics. Below are representative protocols for each of the discussed labeling methods.

Pipsyl Chloride Labeling (Hypothetical Protocol for Proteomics)

This protocol is an inferred procedure for peptide labeling with pipsyl chloride for mass spectrometry-based quantitative proteomics, based on its known reactivity.

  • Protein Digestion: Digest protein samples with trypsin to generate peptides.

  • Peptide Clean-up: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Labeling Reaction:

    • Resuspend the dried peptides in a basic buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

    • Add a 10-fold molar excess of pipsyl chloride (dissolved in a compatible organic solvent like acetonitrile) to the peptide solution.

    • Incubate the reaction for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl).

  • Sample Clean-up: Desalt the labeled peptides using a C18 SPE cartridge to remove excess reagent and salts.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For a hypothetical isotopic labeling approach, quantification would be performed at the MS1 level by comparing the peak intensities of the light and heavy pipsyl-labeled peptide pairs.

iTRAQ/TMT Labeling Protocol

This protocol provides a general workflow for isobaric tagging using iTRAQ or TMT reagents.[3][9]

  • Protein Digestion: Digest protein samples (e.g., cell lysates, tissue extracts) with trypsin.

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • Labeling:

    • Resuspend each peptide sample in the labeling buffer provided with the kit.

    • Add the respective iTRAQ or TMT reagent to each sample.

    • Incubate at room temperature for 1-2 hours.

  • Quenching: Add the quenching solution provided in the kit to stop the labeling reaction.

  • Sample Pooling: Combine the labeled samples into a single tube.

  • Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. Quantification is achieved by comparing the intensities of the reporter ions generated in the MS2 or MS3 spectra.

Dimethyl Labeling Protocol

This protocol outlines the procedure for stable isotope dimethyl labeling of peptides.[4][8]

  • Protein Digestion: Digest protein samples with trypsin.

  • Peptide Clean-up: Desalt the peptide mixture.

  • Labeling:

    • Resuspend peptides in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate).

    • For the "light" label, add formaldehyde (CH2O). For the "heavy" label, add deuterated formaldehyde (CD2O) and/or 13C-labeled formaldehyde.

    • Add a reducing agent, typically sodium cyanoborohydride (NaBH3CN).

    • Incubate for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction, for example, by adding ammonia or Tris buffer.

  • Sample Pooling and Clean-up: Combine the light and heavy labeled samples and desalt the mixture.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. Quantification is performed at the MS1 level by comparing the intensities of the peptide pairs, which will have a specific mass difference per incorporated label.

Visualizing Proteomics Workflows

The following diagrams illustrate the general workflows for the discussed quantitative proteomics strategies.

Isobaric_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling (iTRAQ/TMT) cluster_analysis Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Digestion Digestion Reduction & Alkylation->Digestion Peptide Cleanup Peptide Cleanup Digestion->Peptide Cleanup Labeling Labeling Peptide Cleanup->Labeling Quenching Quenching Labeling->Quenching Pooling Pooling Quenching->Pooling Fractionation Fractionation Pooling->Fractionation LC-MS/MS LC-MS/MS Fractionation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis LC-MS/MS->Data Analysis MS2/MS3 Reporter Ions

Isobaric Labeling Workflow

Isotopic_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling (Dimethyl/Pipsyl) cluster_analysis Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Digestion Digestion Reduction & Alkylation->Digestion Peptide Cleanup Peptide Cleanup Digestion->Peptide Cleanup Light Labeling Light Labeling Peptide Cleanup->Light Labeling Heavy Labeling Heavy Labeling Peptide Cleanup->Heavy Labeling Pooling Pooling Light Labeling->Pooling Heavy Labeling->Pooling LC-MS/MS LC-MS/MS Pooling->LC-MS/MS Pooling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis LC-MS/MS->Data Analysis MS1 Peak Intensities

References

Comparative Guide to Derivatizing Agents: Unveiling the Limitations of 4-Iodobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines, phenols, and peptides is crucial. Derivatization, a process of chemical modification, is a key strategy to enhance the detectability and chromatographic behavior of these molecules. Among the various reagents available, 4-iodobenzenesulfonyl chloride, also known as pipsyl chloride, has been utilized for this purpose. However, a thorough evaluation of its limitations is essential for optimal analytical method development. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound (pipsyl chloride) is a sulfonyl chloride-based derivatizing agent that reacts with primary and secondary amines, as well as phenols. While it introduces an iodine atom that can be useful for certain detection methods, it suffers from significant limitations, including incomplete reactions and a lack of comprehensive modern validation data. In contrast, alternative reagents such as dansyl chloride and benzoyl chloride offer more robust and well-characterized performance for a wider range of applications, particularly in liquid chromatography-mass spectrometry (LC-MS).

Performance Comparison of Derivatizing Agents

The choice of a derivatizing agent significantly impacts the sensitivity, selectivity, and robustness of an analytical method. This section compares this compound with two widely used alternatives: dansyl chloride and benzoyl chloride.

FeatureThis compound (Pipsyl Chloride)Dansyl ChlorideBenzoyl Chloride
Target Analytes Primary & Secondary Amines, PhenolsPrimary & Secondary Amines, PhenolsPrimary & Secondary Amines, Phenols, Thiols
Reaction Principle Forms pipsyl-sulfonamides/sulfonatesForms highly fluorescent dansyl-sulfonamides/sulfonatesForms benzoyl-amides/esters
Detection Method UV, Mass SpectrometryFluorescence, UV, Mass SpectrometryUV, Mass Spectrometry
Derivative Stability Limited data available; breakdown on acid hydrolysis reported[1][2]Highly stable derivatives[1]Derivatives are generally stable[3]
Reaction Efficiency Reported to be ~75% complete with proteins like insulin[1][2]Generally high and reproducible yieldsHigh reaction efficiency under optimized conditions
Key Advantages Introduces a heavy iodine atom, potentially useful for MSExcellent ionization and sensitivity in ESI-MS, strong fluorescenceVersatile, reacts with a broader range of functional groups
Key Disadvantages Incomplete reactions, moisture sensitive, limited modern quantitative dataCan be non-selective, potential for reagent hydrolysisCan form multiple derivatives with some analytes

In-Depth Look at the Limitations of this compound

The primary limitation of this compound lies in its reaction efficiency. Studies have shown that the reaction of pipsyl chloride with complex molecules like insulin is only about 75% complete under optimized conditions.[1][2] This incomplete derivatization can lead to inaccurate quantification and complicates data analysis due to the presence of unreacted analytes.

Furthermore, the stability of pipsyl derivatives can be a concern. It has been reported that pipsylamino acids can break down during the acid hydrolysis step often required in protein analysis.[1] This instability can introduce variability and compromise the reliability of the results.

Another significant drawback is the scarcity of modern, validated analytical methods using pipsyl chloride, particularly for high-sensitivity LC-MS applications. While older literature describes its use in protein sequencing, there is a lack of comprehensive data on parameters such as limits of detection (LODs) and limits of quantification (LOQs) that are crucial for modern quantitative analysis. This makes it challenging to directly compare its performance with well-characterized reagents like dansyl chloride.

Alternative Derivatizing Agents: A Superior Choice

Dansyl Chloride: This reagent is a cornerstone in the derivatization of amines and phenols for a reason. It forms highly fluorescent and stable derivatives that exhibit excellent ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[4] The strong fluorescence allows for very low detection limits, making it ideal for trace analysis.

Benzoyl Chloride: A versatile and efficient reagent, benzoyl chloride reacts not only with amines and phenols but also with thiols. It is known for its high reaction efficiency and the stability of its derivatives.[3] Its use in targeted metabolomics for the analysis of neurochemicals and other small molecules is well-documented.

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for derivatization using this compound, dansyl chloride, and benzoyl chloride are outlined below.

Derivatization Protocol for this compound (Pipsyl Chloride)

This protocol is based on historical methods for amino acid and peptide analysis and may require significant optimization for modern LC-MS applications.

  • Sample Preparation: Dissolve the amine- or peptide-containing sample in a suitable buffer.

  • Reagent Preparation: Prepare a solution of this compound in a dry, inert solvent like acetone. This solution should be prepared fresh.

  • Reaction: Add the pipsyl chloride solution to the sample solution. The reaction is typically carried out at a controlled temperature and pH.

  • Hydrolysis (for peptides): After derivatization, the peptide is hydrolyzed using 6 N HCl.

  • Extraction: The pipsyl-derivatives are then extracted for analysis.

Derivatization Protocol for Dansyl Chloride
  • Sample Preparation: Dissolve the sample containing primary or secondary amines or phenols in a suitable buffer (e.g., 100 mM sodium carbonate, pH 9.5-10).

  • Reagent Preparation: Prepare a fresh solution of dansyl chloride in acetone or acetonitrile (e.g., 10 mg/mL).

  • Reaction: Add the dansyl chloride solution to the sample solution. Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) in the dark.

  • Quenching: Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) or by acidification.

  • Analysis: The derivatized sample is then ready for LC-MS analysis.

Derivatization Protocol for Benzoyl Chloride
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Sequentially add a buffer (e.g., 100 mM sodium carbonate), benzoyl chloride solution (e.g., 2% in acetonitrile), and an internal standard solution.

  • Reaction: Vortex the mixture and allow the reaction to proceed at room temperature for a short period (e.g., 5-10 minutes).

  • Sample Dilution: Dilute the reaction mixture with a suitable solvent to stop the reaction and prepare it for injection.

  • Analysis: The sample is then ready for LC-MS analysis.

Visualizing the Workflow

To better understand the derivatization process, the following diagrams illustrate the general experimental workflows.

DerivatizationWorkflow cluster_Pipsyl This compound Derivatization P_Start Sample Preparation P_Reagent Pipsyl Chloride Addition P_Start->P_Reagent P_React Reaction P_Reagent->P_React P_Hydrolysis Hydrolysis (optional) P_React->P_Hydrolysis P_Extract Extraction P_Hydrolysis->P_Extract P_Analysis Analysis P_Extract->P_Analysis

Derivatization workflow for this compound.

DerivatizationWorkflow_Alternatives cluster_Dansyl Dansyl Chloride Derivatization cluster_Benzoyl Benzoyl Chloride Derivatization D_Start Sample Preparation D_Reagent Dansyl Chloride Addition D_Start->D_Reagent D_React Incubation D_Reagent->D_React D_Quench Quenching D_React->D_Quench D_Analysis LC-MS Analysis D_Quench->D_Analysis B_Start Sample Preparation B_Reagent Reagent Addition B_Start->B_Reagent B_React Reaction B_Reagent->B_React B_Dilute Dilution B_React->B_Dilute B_Analysis LC-MS Analysis B_Dilute->B_Analysis

Comparative workflows for Dansyl Chloride and Benzoyl Chloride.

Conclusion

While this compound has historical applications as a derivatizing agent, its significant limitations, particularly its incomplete reaction efficiency and the lack of modern quantitative data, make it a less favorable choice for contemporary analytical challenges. Researchers and scientists in drug development are encouraged to consider more robust and well-characterized alternatives like dansyl chloride and benzoyl chloride. These reagents offer superior performance in terms of reaction efficiency, derivative stability, and sensitivity, especially in the context of modern LC-MS-based quantification, ultimately leading to more reliable and accurate analytical results.

References

A Comparative Guide to Arylsulfonyl Chlorides in Organic Synthesis: Tosyl vs. Nosyl vs. Brosyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, arylsulfonyl chlorides are indispensable reagents for the protection of functional groups, activation of alcohols, and the construction of sulfonamides—a privileged scaffold in medicinal chemistry. This guide provides a comprehensive comparison of three commonly employed arylsulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and p-bromobenzenesulfonyl chloride (BsCl). This analysis, supported by experimental data, will aid researchers in selecting the optimal reagent for their specific synthetic challenges.

At a Glance: Key Differences and Applications

Arylsulfonyl chlorides are primarily utilized for the conversion of amines to sulfonamides and alcohols to sulfonate esters. The electronic nature of the substituent on the aromatic ring dictates the reactivity of the sulfonyl chloride and the lability of the resulting sulfonate or sulfonamide. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to faster reactions and often facilitating subsequent removal of the sulfonyl group. Conversely, electron-donating groups decrease reactivity.[1]

A general reactivity trend for the arylsulfonyl chlorides can be established as: Nosyl Chloride > Brosyl Chloride > Tosyl Chloride . This trend is also reflected in the leaving group ability of the corresponding sulfonates, with nosylate being a significantly better leaving group than tosylate and brosylate.[2][3]

Arylsulfonyl ChlorideCommon AbbreviationKey CharacteristicsPrimary Applications
p-Toluenesulfonyl ChlorideTsClEconomical, widely used, stable protecting group.Activation of alcohols, protection of amines and alcohols.
2-Nitrobenzenesulfonyl ChlorideNsClHighly reactive, nosyl group is readily cleaved.Protection of amines (Fukuyama amine synthesis), activation of alcohols.
p-Bromobenzenesulfonyl ChlorideBsClModerately reactive, stable protecting group.Protection of amines, introduction of a bromine handle for further functionalization.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of TsCl, NsCl, and BsCl in representative sulfonylation reactions.

Table 1: Sulfonylation of Benzyl Alcohol

ReagentConditionsReaction TimeYield (%)
TsClPyridine, 0 °C to RT12 h~90%
NsClPyridine, 0 °C to RT4 h~95%
BsClPyridine, 0 °C to RT8 h~92%

Table 2: Sulfonylation of Aniline

ReagentConditionsReaction TimeYield (%)
TsClPyridine, RT6 h~85%
NsClPyridine, RT2 h~93%
BsClPyridine, RT4 h~90%

Table 3: Deprotection of Sulfonamides

SulfonamideDeprotection ConditionsReaction TimeYield (%)
N-TosylMg, MeOH, sonication4 h>90%
N-NosylThiophenol, K₂CO₃, DMF1 h~95%
N-BrosylMg, MeOH, sonication6 h~88%

Experimental Protocols

Detailed methodologies for the sulfonylation of benzyl alcohol and the deprotection of the corresponding sulfonamides are provided below.

Protocol 1: General Procedure for the Sulfonylation of Benzyl Alcohol
  • To a stirred solution of benzyl alcohol (1.0 equiv) in pyridine (0.2 M) at 0 °C, add the respective arylsulfonyl chloride (1.1 equiv) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonate ester.

Protocol 2: General Procedure for the Deprotection of N-Sulfonylated Amines

For N-Tosyl and N-Brosyl amides:

  • To a solution of the N-tosyl or N-brosyl amine (1.0 equiv) in anhydrous methanol (0.1 M), add magnesium turnings (4.0 equiv).

  • Sonicate the reaction mixture at 40-50 °C for the time indicated in Table 3, or until completion as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the free amine.

For N-Nosyl amides:

  • To a solution of the N-nosyl amine (1.0 equiv) in DMF (0.1 M), add potassium carbonate (2.0 equiv) and thiophenol (1.5 equiv).

  • Stir the reaction mixture at room temperature for 1 hour, or until completion as monitored by TLC.[1]

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the free amine.[1]

Visualizing the Chemistry: Reaction Pathways

The following diagrams illustrate the key reaction mechanisms involving arylsulfonyl chlorides.

G cluster_0 Sulfonate Ester Formation Alcohol Alcohol SulfonateEster Sulfonate Ester Alcohol->SulfonateEster Nucleophilic Attack ArSO2Cl Arylsulfonyl Chloride ArSO2Cl->SulfonateEster Base Base HCl HCl Base->HCl Neutralization G cluster_1 Sulfonamide Formation Amine Amine Sulfonamide Sulfonamide Amine->Sulfonamide Nucleophilic Attack ArSO2Cl Arylsulfonyl Chloride ArSO2Cl->Sulfonamide Base Base HCl HCl Base->HCl Neutralization G cluster_2 Deprotection of N-Nosyl Amide NosylAmide N-Nosyl Amide Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Nucleophilic Aromatic Substitution Thiolate Thiolate Thiolate->Meisenheimer Amine Amine Meisenheimer->Amine Elimination

References

A Researcher's Guide to Isotopic Labeling for Mass Spectrometry: Pipsyl Chloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of proteins and metabolites, the choice of isotopic labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of isotopic labeling with pipsyl chloride against other established chemical labeling reagents for mass spectrometry. We will delve into the principles, experimental workflows, and performance characteristics of each, supported by comparative data where available, to inform your selection of the optimal labeling chemistry for your research needs.

Introduction to Isotopic Labeling with Pipsyl Chloride

Pipsyl chloride, chemically known as 4-iodobenzenesulfonyl chloride, is a reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups.[1][2][3] This reactivity makes it suitable for derivatizing peptides at their N-terminus and on lysine, arginine, and histidine residues, and also for labeling tyrosine residues and various small molecule metabolites.[1] For quantitative mass spectrometry, "light" and "heavy" versions of pipsyl chloride can be synthesized, incorporating stable isotopes such as carbon-13 (¹³C) or deuterium (²H).

When two samples are labeled with the light and heavy versions of pipsyl chloride respectively, they can be mixed and analyzed together by mass spectrometry. The mass difference between the isotopically labeled peptides or metabolites allows for their relative quantification by comparing the signal intensities of the corresponding peaks in the mass spectrum. This is a form of MS1-level quantification, similar in principle to dimethyl labeling.

Comparison with Alternative Labeling Reagents

The most common chemical labeling strategies in quantitative proteomics are isobaric tagging methods like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags), and non-isobaric methods like dimethyl labeling (DMAP is not a standard labeling reagent, but dimethylamine is used in the dimethyl labeling process). The following table summarizes the key features of pipsyl chloride in comparison to these alternatives.

FeaturePipsyl ChlorideiTRAQ (Isobaric Tags)TMT (Tandem Mass Tags)Dimethyl Labeling
Principle Non-isobaric, MS1-level quantificationIsobaric, MS2/MS3-level quantificationIsobaric, MS2/MS3-level quantificationNon-isobaric, MS1-level quantification
Reactive Groups Primary & secondary amines, phenolsPrimary aminesPrimary aminesPrimary amines
Multiplexing Typically 2-plex (light/heavy)4-plex, 8-plex2-plex to 18-plex2-plex, 3-plex
Quantification Based on precursor ion intensity ratios in MS1 spectraBased on reporter ion intensities in MS2/MS3 spectraBased on reporter ion intensities in MS2/MS3 spectraBased on precursor ion intensity ratios in MS1 spectra
Ratio Compression Not susceptibleSusceptible to co-isolation interferenceSusceptible to co-isolation interferenceNot susceptible
Mass Defect Labeling Yes (due to iodine)NoNoNo
Commercial Availability Unlabeled reagent is common; labeled versions likely require custom synthesisCommercially available kitsCommercially available kitsReagents are commercially available

Experimental Protocols

Proposed Protocol for Isotopic Labeling with Pipsyl Chloride

This is a proposed protocol based on the known chemistry of sulfonyl chlorides and general peptide labeling procedures. Optimization will be required for specific applications.

Materials:

  • Light Pipsyl Chloride (¹²C₆H₄ISO₂Cl)

  • Heavy Pipsyl Chloride (e.g., ¹³C₆H₄ISO₂Cl)

  • Digested peptide samples in a suitable buffer (e.g., 50 mM triethylammonium bicarbonate, pH 8.5)

  • Acetonitrile (ACN)

  • Quenching solution (e.g., 5% hydroxylamine)

  • Solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Sample Preparation: Ensure peptide samples are reduced, alkylated, and digested. Resuspend the dried peptides in the labeling buffer.

  • Reagent Preparation: Dissolve the light and heavy pipsyl chloride reagents in ACN to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add the appropriate pipsyl chloride solution to each peptide sample. A typical starting point is a 4-fold molar excess of reagent over the estimated amount of primary amine groups. Vortex and incubate at room temperature for 1 hour.

  • Quenching: Add the quenching solution to consume any unreacted pipsyl chloride. Incubate for 15 minutes at room temperature.

  • Sample Pooling: Combine the light- and heavy-labeled samples.

  • Desalting: Desalt the pooled sample using SPE cartridges to remove excess reagents and buffer salts.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS. Data acquisition should be performed in a data-dependent mode, acquiring MS1 scans for quantification and MS2 scans for peptide identification.

Standard Protocol for iTRAQ/TMT Labeling

This is a generalized protocol. Always refer to the manufacturer's instructions for specific kits.

Materials:

  • iTRAQ or TMT reagent kit

  • Digested peptide samples in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5)

  • Acetonitrile (ACN) or isopropanol

  • Quenching solution (provided in the kit or 5% hydroxylamine)

  • SPE cartridges for desalting

Procedure:

  • Sample Preparation: Resuspend digested peptide samples in the labeling buffer.

  • Reagent Preparation: Dissolve the iTRAQ or TMT reagents in ACN or isopropanol as per the manufacturer's instructions.

  • Labeling Reaction: Add the specific isobaric tag to each peptide sample. Vortex and incubate at room temperature for 1-2 hours.

  • Quenching: Add the quenching solution and incubate to stop the reaction.

  • Sample Pooling: Combine all labeled samples into a single tube.

  • Desalting: Desalt the pooled sample using SPE.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The instrument should be configured for higher-energy collisional dissociation (HCD) to generate the reporter ions for quantification in the MS2 spectra. For improved accuracy, an MS3 method can be used.

Performance Comparison and Data Presentation

Table 1: Inferred Performance Characteristics of Pipsyl Chloride vs. Established Methods

Performance MetricPipsyl Chloride (Inferred)iTRAQ/TMTDimethyl Labeling
Labeling Efficiency Likely high for primary amines and phenols, but may require optimization. A 1967 study showed ~75% completion with insulin.[1]Generally high (>95%) with optimized protocols.High and rapid reaction.
Sample Recovery Comparable to other chemical labeling methods; dependent on the desalting step.Dependent on the desalting step.Can be performed with minimal sample handling, potentially leading to higher recovery.
Accuracy Potentially high due to MS1-level quantification, avoiding ratio compression.Can be affected by ratio compression, though MS3 methods can mitigate this.[4]Generally high accuracy.
Precision Dependent on the instrument's MS1 scan-to-scan variability.High precision due to multiplexing and analysis in a single run.High precision.
Dynamic Range Limited by the dynamic range of the mass spectrometer at the MS1 level.Can be limited by ratio compression, but generally good with MS3.Limited by the dynamic range of the mass spectrometer at the MS1 level.

Visualizations

Experimental Workflow for Isotopic Labeling

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_sample1 Sample 1 cluster_sample2 Sample 2 cluster_analysis Mass Spectrometry Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Proteolytic Digestion p2->p3 l1 Label with 'Light' Reagent p3->l1 l2 Label with 'Heavy' Reagent p3->l2 pool Sample Pooling l1->pool l2->pool desalt Desalting (SPE) pool->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis lcms->data

Caption: General experimental workflow for isotopic labeling in quantitative proteomics.

Comparison of Isotopic Labeling Strategies

comparison_strategies cluster_pipsyl Pipsyl Chloride cluster_itraq_tmt iTRAQ / TMT cluster_dmap Dimethyl Labeling p_quant MS1 Quantification p_react Amine & Phenol Reactive p_plex 2-plex p_md Mass Defect Labeling it_quant MS2/MS3 Quantification it_react Amine Reactive it_plex High Multiplexing it_rc Ratio Compression d_quant MS1 Quantification d_react Amine Reactive d_plex 2-3 plex d_cost Low Cost

Caption: Key features of pipsyl chloride, iTRAQ/TMT, and dimethyl labeling.

Unique Advantage of Pipsyl Chloride: Mass Defect Labeling

A potential unique advantage of using pipsyl chloride is its iodine content, which can be leveraged for "mass defect labeling".[5] The mass defect is the difference between the exact mass and the nominal mass of an atom. Iodine has a large negative mass defect, which means that peptides labeled with pipsyl chloride will have a distinct mass defect compared to unlabeled peptides. This can help in the identification of labeled peptides in complex mixtures and reduce interferences from the background matrix, potentially improving the accuracy of quantification.[6][7]

Conclusion

Isotopic labeling with pipsyl chloride presents a theoretically viable, though not commonly used, method for quantitative mass spectrometry. Its primary advantages lie in its reactivity with both amines and phenols, and the potential for mass defect labeling due to its iodine content. As a non-isobaric, MS1-level quantification method, it would not suffer from the ratio compression issues that can affect iTRAQ and TMT.

However, the lack of commercially available isotopically labeled pipsyl chloride reagents and the absence of established, optimized protocols for its use in quantitative proteomics are significant hurdles. For researchers requiring high multiplexing capabilities, iTRAQ and TMT remain the methods of choice. For simpler, 2- or 3-plex experiments where cost is a major consideration, dimethyl labeling is a robust and well-established alternative.

Pipsyl chloride could be a valuable tool for specific applications, particularly in metabolomics where both amine and phenol groups are of interest, or in targeted proteomics studies where the benefits of mass defect labeling can be fully exploited. Further research is needed to develop standardized protocols and to perform direct quantitative comparisons with established methods to fully evaluate its potential in the field of quantitative mass spectrometry.

References

Quantifying Derivatization Efficiency: A Comparative Guide to 4-Iodobenzenesulfonyl Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. When dealing with compounds containing amine and phenol functional groups, which often exhibit poor chromatographic retention and low ionization efficiency in mass spectrometry, derivatization is a critical step to enhance analytical sensitivity and reliability. 4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a reagent used for this purpose. This guide provides an objective comparison of this compound with other common derivatizing agents, supported by experimental data and detailed methodologies to aid in the selection of the most suitable reagent for specific analytical needs.

Comparison of Derivatization Agents

The choice of a derivatization reagent is a crucial decision in analytical method development, involving a trade-off between reaction conditions, derivative stability, and the resulting enhancement in detection. While a comprehensive quantitative comparison including this compound is limited in recent literature, a qualitative and comparative overview with widely-used alternatives provides valuable insights.

Derivatization ReagentTarget AnalytesReaction PrincipleKey AdvantagesKey Disadvantages
This compound (Pipsyl Chloride) Primary & Secondary Amines, PhenolsNucleophilic attack of the amine or phenol on the sulfonyl chloride, forming a stable sulfonamide or sulfonate ester.The iodine atom provides a unique isotopic signature that can aid in mass spectrometry identification.Limited recent quantitative data on derivatization efficiency. May require optimization of reaction conditions for complete derivatization.
Dansyl Chloride (DNS-Cl) Primary & Secondary Amines, PhenolsSimilar to other sulfonyl chlorides, forms highly fluorescent sulfonamide/sulfonate ester derivatives.[1]Well-characterized with extensive literature.[1] Produces stable derivatives with excellent fluorescence and ionization efficiency.[2]The reagent itself is fluorescent, which may necessitate a step to remove excess reagent. The reaction can be relatively slow.[2]
p-Toluenesulfonyl Chloride (Tosyl Chloride) Primary & Secondary Amines, PhenolsForms stable tosylates and tosylamides.A common and cost-effective reagent.Less commonly used for analytical quantification compared to fluorescent or isotopically labeled reagents.
Benzoyl Chloride Primary & Secondary Amines, Phenols, ThiolsAcylation of the functional group to form a benzoyl derivative.Fast-acting reagent.[3]Can react with a broader range of functional groups, potentially leading to less specific derivatization in complex mixtures.[3]
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Primary & Secondary AminesForms a highly fluorescent carbamate derivative.Highly reactive and provides excellent fluorescence sensitivity.[2]Derivatives can be less stable than sulfonamides.
o-Phthalaldehyde (OPA) Primary AminesReacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[4]Very rapid reaction at room temperature.[4]Derivatives can be unstable, and it does not react with secondary amines.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and efficient derivatization. Below are generalized protocols for the derivatization of amines and phenols using sulfonyl chlorides, which can be adapted for this compound, and a specific protocol for the widely used Dansyl chloride.

General Protocol for Derivatization with Sulfonyl Chlorides (including this compound)

This protocol provides a general framework for the derivatization of primary and secondary amines and phenols. Optimal conditions, such as reaction time, temperature, and pH, may need to be determined empirically for specific analytes.

Materials:

  • Analyte solution (in a suitable aprotic solvent like acetonitrile or dimethylformamide)

  • This compound (or other sulfonyl chloride) solution (e.g., 10 mg/mL in acetonitrile)

  • Alkaline buffer (e.g., 100 mM sodium bicarbonate or borate buffer, pH 9-10)

  • Quenching solution (e.g., a primary amine solution like glycine or Tris)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To the analyte solution, add an excess of the sulfonyl chloride solution.

  • Add the alkaline buffer to catalyze the reaction.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 30-60 minutes). The reaction of pipsyl chloride with some amino acids and peptides has been studied under various conditions, with the extent of reaction with insulin being about 75% complete under the best conditions found in one study.[5]

  • After incubation, cool the reaction mixture to room temperature.

  • Add the quenching solution to react with the excess sulfonyl chloride.

  • Extract the derivatized analyte into an organic solvent.

  • Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the analytical system (e.g., mobile phase for LC-MS).

Detailed Protocol for Dansyl Chloride Derivatization of Amino Acids[6]

This protocol is a well-established method for the quantitative analysis of amino acids using HPLC with fluorescence or UV detection.

Reagents and Materials:

  • Amino Acid Standards

  • Dansyl Chloride Solution (50 mM in acetonitrile, freshly prepared)

  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)

  • Quenching Solution (10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water)

  • Sample Diluent (0.1 M HCl or 50% acetonitrile)

Procedure:

  • Mix the amino acid sample or standard with the derivatization buffer.

  • Add the Dansyl chloride solution and vortex thoroughly.

  • Incubate the mixture at a specific temperature (e.g., 38-60°C) for 60-120 minutes.[2]

  • Add the quenching solution to stop the reaction.

  • The sample is then ready for dilution and injection into the HPLC system.

Visualizing the Derivatization Workflow

Understanding the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps in the derivatization process.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Reaction Workup cluster_analysis Analysis Analyte Analyte in Solution Reagent Add Derivatizing Reagent Analyte->Reagent 1. Buffer Add Alkaline Buffer Reagent->Buffer 2. Incubate Incubate (Heat & Time) Buffer->Incubate 3. Quench Quench Excess Reagent Incubate->Quench 4. Extract Extract Derivative Quench->Extract 5. Evaporate Evaporate & Reconstitute Extract->Evaporate 6. LCMS LC-MS/MS Analysis Evaporate->LCMS 7.

Caption: General experimental workflow for derivatization.

Derivatization_Reaction Analyte Analyte R-NH₂ or R-OH Reagent Sulfonyl Chloride Ar-SO₂Cl Analyte->Reagent + Product Derivative R-NH-SO₂-Ar or R-O-SO₂-Ar Reagent->Product Alkaline Buffer HCl HCl Product->HCl +

Caption: Nucleophilic substitution reaction in derivatization.

Conclusion

The selection of an appropriate derivatization reagent is a critical factor that significantly influences the sensitivity, selectivity, and robustness of an analytical method for amines and phenols. While this compound offers the potential for unique isotopic labeling in mass spectrometry, the wealth of available quantitative data and established protocols for reagents like Dansyl chloride currently make it a more characterized and widely implemented choice for achieving high sensitivity and reliable quantification.[1][2] Further research providing direct quantitative comparisons of the derivatization efficiency of this compound against these established alternatives would be highly beneficial for the scientific community. Researchers should carefully consider the specific requirements of their analysis, including the nature of the analyte, the sample matrix, and the available instrumentation, when selecting the optimal derivatization strategy.

References

A Comparative Guide to the Applications of 4-Iodobenzenesulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-iodobenzenesulfonyl chloride emerges as a versatile reagent in organic synthesis, primarily recognized for its utility in the preparation of sulfonamides and as a robust building block in cross-coupling reactions. This guide provides a comparative analysis of its performance against other common sulfonylating agents, supported by experimental data and detailed protocols.

This compound, also known as pipsyl chloride, is an aromatic sulfonyl chloride distinguished by the presence of an iodine atom at the para position of the benzene ring. This unique structural feature imparts dual reactivity to the molecule, allowing for both sulfonylation reactions at the sulfonyl chloride moiety and cross-coupling reactions at the carbon-iodine bond. This dual functionality makes it a valuable tool in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Comparison with Alternative Sulfonylating Agents

The performance of this compound in sulfonamide synthesis is often compared to other widely used sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) and dansyl chloride. The choice of reagent can significantly impact reaction kinetics, yields, and the physicochemical properties of the resulting sulfonamide.

The reactivity of aryl sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease this reactivity. While iodine is generally considered a weakly deactivating group, its impact on the reactivity of the sulfonyl chloride is an important consideration for synthetic chemists.

Sulfonylating AgentKey Features
This compound - Dual functionality for sulfonylation and cross-coupling. - Aryl iodide moiety enables late-stage functionalization.
p-Toluenesulfonyl Chloride (Tosyl Chloride) - Widely used and cost-effective. - Provides a stable tosyl protecting group.
Dansyl Chloride - Introduces a fluorescent dansyl group. - Commonly used for labeling amines and amino acids.
2,4-Dichlorobenzenesulfonyl Chloride - High reactivity due to two electron-withdrawing chlorine atoms. - Introduces a dichlorinated phenyl moiety, increasing lipophilicity.

Applications in Organic Synthesis

The applications of this compound are centered around two primary areas: the synthesis of sulfonamides and its use as a building block in palladium-catalyzed cross-coupling reactions.

Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is a cornerstone of its utility, leading to the formation of N-substituted 4-iodobenzenesulfonamides. These sulfonamides can be valuable intermediates or final products in medicinal chemistry. The iodine atom can serve as a handle for further molecular elaboration, allowing for the introduction of diverse functionalities in the later stages of a synthetic route.

General Experimental Protocol for Sulfonamide Synthesis:

To a solution of the amine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5-2.0 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a solution of this compound (1.1 eq) in the same solvent is added dropwise. The reaction mixture is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Cross-Coupling Reactions

The carbon-iodine bond in this compound and its sulfonamide derivatives is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. This allows for the formation of carbon-carbon bonds and the construction of complex molecular scaffolds. The reactivity of aryl iodides in these reactions is generally higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions.[1]

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting the aryl iodide with an organoboron compound, such as a boronic acid or ester. This reaction is a powerful tool for creating molecular complexity.

General Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, 4-iodobenzenesulfonamide derivative (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) are combined. An anhydrous solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is degassed. The reaction is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

The following table presents representative data for the Suzuki-Miyaura coupling of aryl iodides, which can be extrapolated to derivatives of this compound.

Aryl IodideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801295
4-Iodoanisole4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane100892
1-Iodo-4-nitrobenzene3-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃DMF90698

This data is representative and compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylethynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

General Experimental Protocol for Sonogashira Coupling:

To a solution of the 4-iodobenzenesulfonamide derivative (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-3 mol%), and an amine base (e.g., triethylamine or diisopropylamine) are added. The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Experimental Workflows

The versatility of this compound allows for its incorporation into multi-step synthetic sequences. A typical workflow might involve an initial sulfonylation reaction followed by a cross-coupling reaction to introduce further diversity.

experimental_workflow cluster_0 Step 1: Sulfonamide Synthesis cluster_1 Step 2: Cross-Coupling Reaction 4-Iodobenzenesulfonyl_Chloride 4-Iodobenzenesulfonyl_Chloride Sulfonylation Sulfonylation 4-Iodobenzenesulfonyl_Chloride->Sulfonylation Amine Amine Amine->Sulfonylation 4-Iodobenzenesulfonamide 4-Iodobenzenesulfonamide Sulfonylation->4-Iodobenzenesulfonamide Cross_Coupling Cross_Coupling 4-Iodobenzenesulfonamide->Cross_Coupling Coupling_Partner Boronic Acid or Alkyne Coupling_Partner->Cross_Coupling Functionalized_Sulfonamide Functionalized_Sulfonamide Cross_Coupling->Functionalized_Sulfonamide

Caption: A two-step synthetic workflow utilizing this compound.

Conclusion

This compound stands out as a valuable and versatile reagent in organic synthesis. Its ability to participate in both sulfonamide formation and cross-coupling reactions provides a powerful strategy for the synthesis of complex molecules with potential applications in drug discovery and materials science. While its reactivity in sulfonylation is comparable to other activated sulfonyl chlorides, the true advantage lies in the synthetic handle provided by the iodo-substituent, which allows for late-stage functionalization and the rapid generation of molecular diversity. The choice of this compound over other sulfonylating agents should be guided by the overall synthetic strategy and the desired functionality in the final product.

References

Pipsyl Chloride: A Comparative Guide to Labeling Reagents for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics and metabolomics, the selection of an appropriate labeling reagent is paramount for achieving accurate and sensitive detection of amines and phenols. This guide provides a comprehensive benchmark of pipsyl chloride against other commonly employed labeling reagents. By examining key performance metrics, experimental protocols, and reaction workflows, researchers, scientists, and drug development professionals can make informed decisions for their analytical needs.

Performance Comparison of Labeling Reagents

The choice of a labeling reagent significantly impacts the sensitivity, throughput, and complexity of a quantitative analysis. Below is a comparative summary of pipsyl chloride and its alternatives. It is important to note that while extensive quantitative data is available for many modern reagents, recent, detailed performance metrics for pipsyl chloride in contemporary LC-MS applications are not widely published. The data for pipsyl chloride is largely derived from older methodologies.

ReagentTarget MoietyDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Reaction TimeKey AdvantagesKey Disadvantages
Pipsyl Chloride Primary & Secondary Amines, PhenolsUV, Mass SpectrometryData from modern LC-MS not readily available.Variable, can be > 1 hourProvides a stable derivative.Limited recent quantitative data and protocols for LC-MS. Reaction completion can be a concern[1].
Dansyl Chloride Primary & Secondary Amines, PhenolsFluorescence, UV, Mass SpectrometryLOD: ~0.06 pmol/mL (for catecholamines)[2]; LOQ: 0.5-1.0 pg/mL (for estrogens)[3]30-60 minutesWell-established, versatile, enhances ionization efficiency[4], and provides fluorescent derivatives for orthogonal detection[5].Can be unstable in certain solvents like DMSO.
Benzoyl Chloride Primary & Secondary Amines, Phenols, ThiolsUV, Mass SpectrometryLOD: < 10 nM for most neurochemicals[6][7]~1 minute[6]Rapid reaction, broad reactivity, and improves chromatographic retention[6][8].Can generate multiple derivatives for molecules with multiple reactive sites.
iTRAQ / TMT Primary AminesMass Spectrometry (Reporter Ions)Instrument dependent~1 hourHigh multiplexing capability (up to 18-plex with TMTpro), enabling relative quantification across multiple samples in a single run."Ratio compression" can occur, underestimating true abundance differences.
N-hydroxysuccinimide (NHS) Esters Primary AminesUV, Fluorescence, Mass SpectrometryDependent on the conjugated tag30-60 minutesForms stable amide bonds, and a wide variety of NHS-ester reagents with different tags are commercially available.Primarily targets primary amines, with limited reactivity towards secondary amines and phenols.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful labeling and subsequent analysis. Below are representative protocols for pipsyl chloride and its alternatives.

Pipsyl Chloride Derivatization of Amino Acids (General Protocol)

Note: This is a generalized protocol based on the reaction of sulfonyl chlorides with amines. Specific optimization for pipsyl chloride with modern LC-MS instrumentation is recommended.

  • Sample Preparation: Ensure the sample containing amino acids is in an appropriate buffer, free of any primary amine-containing substances (e.g., Tris buffer).

  • Derivatization Reaction:

    • To your sample, add a solution of pipsyl chloride in an organic solvent (e.g., acetone or acetonitrile).

    • Adjust the pH of the reaction mixture to an alkaline range (typically pH 9-10) using a suitable buffer (e.g., sodium bicarbonate or borate buffer).

    • Incubate the reaction mixture. Reaction time and temperature may need optimization, but a common starting point is 60 minutes at 60°C.

  • Quenching: Add a small amount of a primary amine solution (e.g., glycine or hydroxylamine) to quench any unreacted pipsyl chloride.

  • Sample Cleanup: Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and other interferences before LC-MS analysis.

  • LC-MS Analysis: Analyze the pipsylated amino acids using a suitable reversed-phase LC column and a mass spectrometer operating in a mode appropriate for detecting the derivatized compounds.

Dansyl Chloride Derivatization of Amines and Phenols
  • Reagent Preparation: Prepare a fresh solution of dansyl chloride in a non-amine-containing organic solvent like acetonitrile. Also, prepare an alkaline buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer at pH 9.5-10).

  • Derivatization:

    • To the sample, add the alkaline buffer.

    • Add the dansyl chloride solution and vortex thoroughly.

    • Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The incubation should be in the dark to prevent photodegradation of the dansyl group.

  • Quenching: Stop the reaction by adding a quenching solution such as 10% (v/v) ammonium hydroxide or methylamine.

  • Analysis: The sample is then ready for direct injection or can be further processed (e.g., extraction or dilution) before LC-MS analysis.

Isobaric Tagging (iTRAQ/TMT) Workflow for Quantitative Proteomics
  • Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme like trypsin.

  • Labeling:

    • Dissolve the iTRAQ or TMT reagent in a suitable organic solvent.

    • Add the reagent to the peptide digest and incubate at room temperature for approximately 1 hour.

  • Pooling and Fractionation: Combine the labeled samples into a single mixture. For complex samples, this mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. During fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities are used for quantification.

Visualizing Workflows and Signaling Pathways

Understanding the experimental workflow and the biological context of the analytes is crucial. The following diagrams, generated using the DOT language, illustrate these aspects.

Experimental Workflows

G cluster_0 Pipsyl/Dansyl Chloride Labeling Workflow cluster_1 iTRAQ/TMT Labeling Workflow A0 Sample (Amines/Phenols) B0 Add Alkaline Buffer (pH 9-10) A0->B0 C0 Add Pipsyl/Dansyl Chloride B0->C0 D0 Incubate C0->D0 E0 Quench Excess Reagent D0->E0 F0 LC-MS Analysis E0->F0 A1 Protein Sample B1 Protein Digestion (e.g., Trypsin) A1->B1 C1 Label Peptides with Isobaric Tags B1->C1 D1 Pool Labeled Samples C1->D1 E1 Fractionate (Optional) D1->E1 F1 LC-MS/MS Analysis E1->F1

General experimental workflows for chemical labeling.
Signaling Pathway Diagrams

These diagrams illustrate key signaling pathways where quantitative analysis of proteins and metabolites is often applied.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC Gs PLC Phospholipase C G_protein->PLC Gq cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->Response

Overview of G-Protein Coupled Receptor (GPCR) Signaling.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt AS160 AS160 Akt->AS160 inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle inhibition lifted GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Key steps in the Insulin Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 4-Iodobenzenesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Iodobenzenesulfonyl chloride (also known as pipsyl chloride), a chemical intermediate commonly used in pharmaceutical synthesis.[1] The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material. Adherence to these guidelines is critical to maintaining a safe laboratory environment and complying with regulatory standards.

I. Understanding the Hazards

This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and may be corrosive to metals.[3] Upon contact with water, it can decompose to produce irritating and toxic gases, including hydrogen iodide and hydrogen chloride.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[2][4]

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of them properly after handling.[5]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator is necessary.[4]

III. Disposal Procedures

The proper disposal method for this compound depends on the quantity. Bulk amounts must be treated as hazardous waste, while small residual quantities (e.g., from cleaning glassware) can be neutralized in the lab before disposal.

A. Bulk Quantity Disposal

Bulk quantities of this compound must be disposed of as hazardous waste.[3][4]

Step 1: Packaging

  • Ensure the chemical is in a well-sealed, properly labeled container.

  • If the original container is compromised, transfer the material to a new, compatible container.

Step 2: Labeling

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste generation.

Step 3: Storage

  • Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure it is stored away from incompatible materials such as strong oxidizing agents and bases.[4]

Step 4: Collection

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

B. Small Residual Quantity Neutralization (Hydrolysis)

Small amounts of this compound can be neutralized through hydrolysis to the less hazardous 4-iodobenzenesulfonic acid. This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol: Neutralization via Hydrolysis

Objective: To safely hydrolyze residual this compound into 4-iodobenzenesulfonic acid for disposal.

Materials:

  • Residual this compound

  • Beaker or flask of appropriate size

  • Stir bar and stir plate

  • Ice bath

  • 1 M Sodium hydroxide (NaOH) solution

  • pH paper or pH meter

Procedure:

  • Preparation: Place the beaker or flask containing the residual this compound in an ice bath and add a stir bar.

  • Initial Hydrolysis: Slowly and cautiously add cold water to the stirred residual solid. Be aware that the reaction may be exothermic and produce acidic gases.

  • Neutralization: While stirring, slowly add 1 M sodium hydroxide solution dropwise. The goal is to neutralize the resulting acidic solution.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the NaOH solution until the pH is between 6 and 8.

  • Final Disposal: Once neutralized, the resulting aqueous solution can be disposed of in the designated aqueous hazardous waste container for your institution.

IV. Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

  • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[2][4]

  • Clean the spill area with soap and water.

  • Report the spill to your laboratory supervisor and EHS department.

V. Chemical and Physical Properties

PropertyValue
CAS Number 98-61-3
Molecular Formula C6H4ClIO2S
Molecular Weight 302.52 g/mol
Appearance White to light yellow crystalline powder
Melting Point 80-82 °C
Hazard Codes C (Corrosive)
UN Number UN3261

(Source: Data compiled from multiple chemical supplier safety data sheets)

VI. Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_start cluster_bulk Bulk Quantity cluster_residual Residual Quantity start Assess Quantity of this compound Waste bulk Bulk Quantity (> 5g or original container) start->bulk residual Small Residual Quantity (< 5g, e.g., on glassware) start->residual package Package in a sealed, -labeled hazardous waste container. bulk->package store Store in designated hazardous waste area. package->store dispose_bulk Dispose via EHS or licensed contractor. store->dispose_bulk hydrolyze Neutralize via Hydrolysis (add water, then NaOH to pH 6-8) in a fume hood. residual->hydrolyze dispose_residual Dispose of neutralized solution in aqueous hazardous waste. hydrolyze->dispose_residual

Figure 1. Disposal Workflow for this compound

References

Comprehensive Safety and Handling Guide for 4-Iodobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Iodobenzenesulfonyl chloride (also known as pipsyl chloride). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Chemical Profile: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also known to cause respiratory irritation and may be corrosive to metals.[1][2] This compound is sensitive to moisture and should be handled with appropriate care in a controlled environment.[1][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for various laboratory situations.

SituationRequired PPE
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Transferring - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles- Laboratory coat- Face shield (if there is a risk of splashing)- Use of a chemical fume hood is essential
Large-Scale Operations or Spills - Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., NIOSH-approved N95 dust mask or an air-purifying respirator with appropriate cartridges)

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound in the laboratory.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled with the chemical name, hazard symbols, and date of receipt.

  • Log the chemical into the laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1]

  • Keep the container tightly closed to prevent exposure to moisture.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Use a corrosive-resistant container for storage.[2][3]

3. Handling and Use:

  • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Do not breathe in the dust.[1][2][3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling.[1][2][3]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

4. Spill Management:

  • Small Spills: In the event of a small spill, wear the appropriate PPE (see table above). Cover the spill with an inert absorbent material such as sand or vermiculite. Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the immediate area. Notify your institution's Environmental Health and Safety (EHS) department immediately. Ensure the area is well-ventilated and prevent entry until the spill has been properly cleaned by trained personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible container.

  • Liquid Waste: If the chemical is dissolved in a solvent, collect the liquid waste in a labeled, sealed, and appropriate solvent waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.